molecular formula C10H7BrN2O2 B1338410 3-Bromo-8-methyl-6-nitroquinoline CAS No. 210708-22-8

3-Bromo-8-methyl-6-nitroquinoline

Cat. No.: B1338410
CAS No.: 210708-22-8
M. Wt: 267.08 g/mol
InChI Key: SIHOVNCABQDJFT-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-6-nitroquinoline is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHOVNCABQDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455918
Record name 3-Bromo-8-methyl-6-nitroquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID80455918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210708-22-8
Record name 3-Bromo-8-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-8-methyl-6-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Chemical Properties of 3-Bromo-8-methyl-6-nitroquinoline

Disclaimer: The following guide addresses the chemical properties and potential synthesis of this compound. As of the date of this publication, this specific compound is not extensively documented in publicly available literature. Therefore, this document is presented as a predictive guide, drawing upon established principles of organic chemistry and data from structurally analogous compounds to forecast its characteristics and behavior. The protocols and data herein are intended for research and development purposes and should be approached with the appropriate experimental validation.

Introduction: A Novel Scaffold for Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1][2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on the predicted characteristics of a novel derivative, this compound, a compound poised to be a valuable intermediate for the synthesis of new chemical entities. The presence of a bromo group at the 3-position offers a versatile handle for cross-coupling reactions, while the nitro and methyl groups at the 6- and 8-positions, respectively, are expected to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining the known properties of its structural relatives. A comparative analysis of related compounds is presented below to provide a basis for these predictions.

Property3-Bromo-8-nitroquinoline[4]6-Bromo-8-nitroquinoline[5][6]8-Bromo-6-methylquinoline[7]This compound (Predicted)
Molecular Formula C₉H₅BrN₂O₂C₉H₅BrN₂O₂C₁₀H₈BrNC₁₀H₇BrN₂O₂
Molecular Weight 253.05 g/mol 253.05 g/mol 222.08 g/mol ~267.08 g/mol
Appearance Solid (predicted)Solid (predicted)Solid (predicted)Yellowish to brownish solid (predicted)
Melting Point Not specifiedNot specifiedNot specifiedLikely >100 °C
Boiling Point Not specified365.8°C at 760 mmHgNot specifiedLikely >350 °C at 760 mmHg
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solventsInsoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents

The introduction of a methyl group is expected to slightly increase the molecular weight and may influence the crystal lattice, thereby affecting the melting point. The overall polarity, dominated by the nitro group, suggests poor solubility in water but good solubility in polar aprotic solvents.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step pathway, leveraging established quinoline synthesis methodologies such as the Skraup or Doebner-von Miller reaction, followed by directed functionalization. A plausible synthetic route is outlined below.

Synthetic Workflow Diagram

G A 2-Methyl-4-nitroaniline D 8-Methyl-6-nitroquinoline A->D Skraup Synthesis B Glycerol B->D C Oxidizing Agent (e.g., H2SO4, nitrobenzene) C->D G This compound D->G Electrophilic Bromination E N-Bromosuccinimide (NBS) E->G F Acetic Acid F->G

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Methyl-6-nitroquinoline via Skraup Reaction

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging the Flask: To the flask, add 2-methyl-4-nitroaniline (1.0 eq).

  • Addition of Reagents: Slowly and carefully add concentrated sulfuric acid (4.0 eq) to the aniline derivative with constant stirring and cooling in an ice bath.

  • Addition of Glycerol: Once the aniline is fully dissolved, add glycerol (3.0 eq) dropwise, maintaining the temperature below 120°C.

  • Reaction: After the addition of glycerol is complete, add a suitable oxidizing agent, such as nitrobenzene or arsenic pentoxide (use with extreme caution), and heat the mixture to 130-140°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This may result in the precipitation of the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 8-methyl-6-nitroquinoline.

Step 2: Bromination of 8-Methyl-6-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 8-methyl-6-nitroquinoline (1.0 eq) from the previous step in glacial acetic acid.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. The nitro group at the 6-position is deactivating, and the methyl group at the 8-position is weakly activating. The bromine is predicted to add at the 3-position due to the electronic directing effects of the quinoline nitrogen.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water. A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the bromine atom at the 3-position and the nitro group at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This versatility is a key asset in the construction of diverse chemical libraries for high-throughput screening.[8][9]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of various aminoquinoline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylquinolines.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group enhances the susceptibility of the quinoline ring to nucleophilic attack. While the 3-position is not as activated as positions 2 or 4, SNAr reactions with potent nucleophiles might be possible under forcing conditions, potentially leading to the displacement of the bromine.

Reduction of the Nitro Group

The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting 6-amino-3-bromo-8-methylquinoline is a valuable intermediate for further functionalization, for example, through diazotization followed by Sandmeyer reactions or by acylation to form amides.

Logical Workflow for Derivatization

G A This compound B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C-C Bond Formation C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C C-N Bond Formation D Nitro Reduction (e.g., SnCl2, HCl) A->D Functional Group Transformation E 3-Aryl-8-methyl-6-nitroquinoline B->E F 3-(Dialkylamino)-8-methyl-6-nitroquinoline C->F G 3-Bromo-8-methylquinolin-6-amine D->G

Caption: Key derivatization pathways for this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for a novel, potentially hazardous chemical. Based on related bromo- and nitro-substituted quinolines, the following hazards should be assumed[10][11]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[12]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

Conclusion

This compound represents a promising, albeit currently under-documented, building block for medicinal chemistry and materials science. Its predicted chemical properties and reactivity, particularly the versatility of the 3-bromo substituent for cross-coupling reactions and the potential for modification of the 6-nitro group, make it an attractive scaffold for the synthesis of novel compounds with potentially significant biological activities. The synthetic and handling protocols proposed in this guide are based on established chemical principles and data from analogous structures, providing a solid foundation for researchers to begin exploring the potential of this novel quinoline derivative. All experimental work with this compound should be conducted with appropriate safety precautions and validated through rigorous analytical characterization.

References

  • PubChem. (n.d.). 3-bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl (3S)-6-bromo-3-hydroxy-8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-8-nitroquinoline (C9H5BrN2O2). Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-3-ethoxy-6-methyl-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

A Technical Guide to 3-Bromo-8-methyl-6-nitroquinoline (CAS 210708-22-8): Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Within this class, 3-Bromo-8-methyl-6-nitroquinoline stands out as a highly functionalized intermediate, offering multiple strategic points for chemical modification. The presence of a nitro group, a bromine atom, and a methyl group on the core quinoline structure provides a rich platform for synthetic diversification. This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, its reactivity, and its potential applications as a versatile building block for researchers in drug discovery and materials science.

Physicochemical Properties

This compound is a solid organic compound at room temperature. Its key identifiers and properties are summarized below. While comprehensive experimental data on properties like melting point and solubility are not widely published, its structure suggests solubility in common polar organic solvents such as DMSO, DMF, and chlorinated solvents. Stability is expected to be high under standard laboratory conditions, though, like many nitroaromatic compounds, it should be stored away from excessive heat and strong reducing agents.

PropertyValueReference(s)
CAS Number 210708-22-8[3]
Molecular Formula C₁₀H₇BrN₂O₂[3][4]
Molecular Weight 267.08 g/mol [3][5]
Purity (Typical) ≥96%[3][6]
Appearance Likely a yellow to brown crystalline solidInferred

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be designed based on fundamental quinoline chemistry. The most direct approach involves the electrophilic bromination of the precursor, 8-methyl-6-nitroquinoline.

Synthetic Rationale

The quinoline ring system is susceptible to electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic effects of the existing substituents.

  • The nitro group at the 6-position is a powerful deactivating group and a meta-director.

  • The methyl group at the 8-position is a weak activating group and an ortho-, para-director.

  • The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophiles.

The interplay of these factors suggests that substitution on the carbocyclic ring is favored. The position C-3 is known to be susceptible to bromination in related quinoline systems.[7] Therefore, direct bromination of 8-methyl-6-nitroquinoline using a controlled brominating agent like N-Bromosuccinimide (NBS) is a highly plausible and efficient strategy. NBS is chosen over elemental bromine to provide a low, steady concentration of electrophilic bromine, which helps to minimize the formation of poly-brominated byproducts.

G cluster_0 Proposed Synthesis Workflow start Precursor: 8-Methyl-6-nitroquinoline reaction Electrophilic Bromination start->reaction Step 1 purification Purification (Column Chromatography) reaction->purification Step 2 reagents N-Bromosuccinimide (NBS) Acetic Acid or H₂SO₄ (cat.) reagents->reaction product Final Product: This compound purification->product Yields Pure Compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methodologies for analogous compounds.[7]

  • Reaction Setup: To a solution of 8-methyl-6-nitroquinoline (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. The addition is mildly exothermic; maintain the temperature below 40°C if necessary with a water bath.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. A precipitate will form.

  • Isolation: Neutralize the aqueous slurry carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pure solid.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Each of its functional groups serves as a handle for a distinct set of chemical transformations, enabling the construction of complex molecular architectures.

Transformations of the Nitro Group

The nitro group is arguably the most versatile functional handle on the molecule. Its strong electron-withdrawing nature influences the ring's reactivity, and it can be readily transformed into other functional groups.

  • Reduction to Amine: The most common and pivotal transformation is the reduction of the nitro group to a primary amine (6-amino-3-bromo-8-methylquinoline). This is typically achieved with high yield using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation is critical as the resulting aniline derivative opens up a vast landscape of subsequent reactions, including diazotization, acylation, and sulfonylation.[8]

G cluster_downstream Further Functionalization start This compound reduction Reduction (e.g., SnCl₂/HCl) start->reduction amine 6-Amino-3-bromo-8-methylquinoline reduction->amine diazotization Diazotization (Sandmeyer, etc.) amine->diazotization NaNO₂, H⁺ acylation Acylation / Sulfonylation amine->acylation RCOCl alkylation N-Alkylation amine->alkylation R-X

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methyl-6-nitroquinoline: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. The quinoline scaffold is a "privileged structure" in pharmacology, and its targeted functionalization allows for the fine-tuning of biological activity.[1][2] This document details a logical, field-proven two-step synthetic approach, commencing with the classic Skraup synthesis to construct the core quinoline ring system, followed by a selective electrophilic bromination. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate the synthesis but also to adapt it for analogous structures.

Introduction: The Strategic Importance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic placement of substituents on the quinoline core is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The target molecule, this compound, is a highly functionalized scaffold designed for further chemical elaboration:

  • The Quinoline Core: Provides the fundamental heterocyclic structure known for its broad biological relevance.

  • The 3-Bromo Group: Serves as a key synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl moieties.[1][4]

  • The 6-Nitro Group: Functions as a potent electron-withdrawing group that can influence the molecule's electronic properties and biological activity. It also serves as a precursor to a 6-amino group, opening another avenue for derivatization. Furthermore, the nitro group can activate the quinoline ring for nucleophilic aromatic substitution (SNAr) reactions.[5][6]

  • The 8-Methyl Group: Provides steric and electronic influence that can affect reaction regioselectivity and interaction with biological targets.

This guide presents a logical and efficient synthesis designed for adaptability and scalability in a research or drug development setting.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound suggests two primary synthetic strategies. The chosen strategy prioritizes commercially available starting materials and reliable, well-documented reactions.

Retrosynthetic Strategy

Retrosynthesis target This compound intermediate 8-Methyl-6-nitroquinoline target->intermediate Electrophilic Bromination (C-3) start_material 2-Methyl-4-nitroaniline intermediate->start_material Skraup Synthesis

The selected forward synthesis involves two key transformations:

  • Step 1: Skraup Quinoline Synthesis: Construction of the 8-methyl-6-nitroquinoline core from commercially available 2-methyl-4-nitroaniline. The Skraup reaction is a powerful and classical method for synthesizing quinolines from anilines.[7][8]

  • Step 2: Electrophilic Bromination: Selective introduction of a bromine atom at the C-3 position of the quinoline ring. This step utilizes N-Bromosuccinimide (NBS), a reliable and safer alternative to elemental bromine for aromatic bromination.[9][10]

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Methyl-6-nitroquinoline via Skraup Synthesis

The Skraup synthesis is a cyclization reaction that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11] The reaction is notoriously exothermic and requires careful control.[11] The inclusion of a moderator like ferrous sulfate is crucial for safety and yield.

Reaction Mechanism: The reaction proceeds through several stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[12]

  • Michael Addition: The aniline derivative (2-methyl-4-nitroaniline) acts as a nucleophile and adds to acrolein in a Michael-type 1,4-addition.[8]

  • Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is oxidized to the aromatic quinoline product. The oxidizing agent can be the nitro group of a co-reactant (like nitrobenzene) or an added reagent like arsenic acid.[7]

Experimental Workflow: Skraup Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation A Charge flask with: - 2-Methyl-4-nitroaniline - Glycerol - Ferrous sulfate heptahydrate B Slowly add conc. H₂SO₄ with vigorous stirring and cooling A->B C Heat mixture gently in an oil bath to 140-150°C for 3-4 hours B->C D Monitor for exothermic reaction and control temperature C->D E Cool mixture and dilute with water D->E F Neutralize with conc. NaOH solution until strongly alkaline E->F G Perform steam distillation to isolate crude product F->G H Separate organic layer and purify (e.g., recrystallization) G->H

Caption: Workflow for the Synthesis of 8-Methyl-6-nitroquinoline.

Detailed Experimental Protocol:

  • Materials: 2-methyl-4-nitroaniline, glycerol, concentrated sulfuric acid (98%), ferrous sulfate heptahydrate (FeSO₄·7H₂O), sodium hydroxide, water.

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-methyl-4-nitroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

    • With vigorous stirring and external cooling in an ice bath, slowly and carefully add concentrated sulfuric acid (2.5 eq).

    • Once the addition is complete, heat the mixture gently in an oil bath. The reaction is often exothermic. Maintain a controlled temperature of approximately 140-150°C for 3-4 hours.[11]

    • After the reaction period, allow the mixture to cool to room temperature. Carefully dilute the mixture by slowly pouring it into a large volume of cold water with stirring.

    • Neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (test with pH paper). This will precipitate inorganic salts and the crude product.

    • Isolate the crude 8-methyl-6-nitroquinoline via steam distillation.

    • The collected distillate will contain the product as an oil or solid. Separate the product from the aqueous layer.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Synthesis of this compound via Electrophilic Bromination

The bromination of the synthesized 8-methyl-6-nitroquinoline is achieved using N-Bromosuccinimide (NBS). Electrophilic substitution on the quinoline ring is complex; the pyridine ring is generally deactivated by the nitrogen atom, while the benzene ring is deactivated by the nitro group. However, bromination often occurs on the pyridine ring, and a protocol for the bromination of 6-nitroquinoline suggests that the 3-position is a viable site for substitution.[9]

Reaction Principle: NBS, in the presence of an acid catalyst (acetic acid in this case, which also serves as the solvent), acts as a source of an electrophilic bromine species (Br⁺).[10] The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electrophile attacks the electron-rich quinoline ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.[13]

Detailed Experimental Protocol:

  • Materials: 8-methyl-6-nitroquinoline, N-Bromosuccinimide (NBS), glacial acetic acid.

  • Procedure:

    • Dissolve 8-methyl-6-nitroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add N-Bromosuccinimide (1.0-1.1 eq) to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 50-80°C) for several hours (a published procedure for a similar substrate suggests 17 hours at 50°C).[9]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

    • Pour the mixture into ice water to precipitate the crude product fully.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Quantitative Data and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Parameter8-Methyl-6-nitroquinolineThis compound
Molecular Formula C₁₀H₈N₂O₂C₁₀H₇BrN₂O₂
Molecular Weight 188.18 g/mol 267.09 g/mol
Appearance Yellowish solidPale yellow to brown solid
Expected Yield 50-70% (Skraup synthesis yields can vary)30-50% (Based on similar brominations[9])
Purity >95% after purification>98% after purification
¹H NMR (Expected) Aromatic protons (δ 7.0-9.0 ppm), Methyl singlet (δ ~2.5 ppm)Aromatic protons (δ 7.5-9.5 ppm), Methyl singlet (δ ~2.6 ppm)
Mass Spec (m/z) [M+H]⁺ = 189[M+H]⁺ = 267/269 (isotopic pattern for Br)

Conclusion and Future Outlook

This guide outlines a reliable and well-precedented two-step synthesis for this compound. The methodology leverages the classical Skraup synthesis for the efficient construction of the core heterocyclic system, followed by a selective bromination to install a versatile synthetic handle. The final product is a valuable building block for drug discovery programs, offering three distinct points for chemical modification: the bromine atom for cross-coupling, the nitro group for reduction and subsequent amination chemistry, and the quinoline ring itself for further functionalization. This strategic intermediate provides a gateway to novel chemical libraries of potential therapeutic agents.

References

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Wikipedia. (n.d.). Skraup reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
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An In-depth Technical Guide to the Predicted Molecular Structure and Properties of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, predictive overview of the molecular structure, physicochemical properties, and potential synthetic and characterization methodologies for 3-bromo-8-methyl-6-nitroquinoline. As a novel chemical entity with no readily available experimental data, this document synthesizes information from structurally related compounds and established principles of heterocyclic chemistry to offer a valuable resource for researchers, scientists, and drug development professionals. The guide covers a proposed synthesis pathway, predicted spectroscopic data for structural elucidation, and a discussion on the potential biological activities of this compound, thereby laying a foundational framework for its future investigation.

Section 1: Introduction to Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant therapeutic applications.[1][2] The fusion of a benzene ring to a pyridine ring imparts a unique electronic and steric character to the molecule, making it a "privileged structure" in drug discovery.[2] The biological activity of quinoline derivatives can be finely tuned through the introduction of various substituents.

The incorporation of a bromine atom can enhance lipophilicity and may lead to improved binding affinity with biological targets.[3] A methyl group can influence the molecule's conformation and metabolic stability. The nitro group, a strong electron-withdrawing moiety, is known to be a key pharmacophore in many antimicrobial and anticancer agents.[4][5]

This guide focuses on the specific, yet currently uncharacterized, isomer This compound . The information presented herein is predictive, derived from the known properties and reactivities of analogous substituted quinolines, and is intended to serve as a robust starting point for the synthesis and investigation of this novel compound.

Section 2: Predicted Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a quinoline core with a bromine atom at the 3-position, a nitro group at the 6-position, and a methyl group at the 8-position. This specific arrangement of substituents is expected to significantly influence its chemical and physical properties. The strong electron-withdrawing nature of the nitro group will decrease the electron density of the entire ring system, particularly the benzene ring portion. The bromine atom further withdraws electron density from the pyridine ring. The methyl group, being electron-donating, will have a modest counteracting effect.

A summary of the predicted physicochemical properties is presented in the table below.

PropertyPredicted Value
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Predicted Melting Point 160-180 °C
Predicted logP 2.5 - 3.5
Appearance Pale yellow to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.

Note: These values are estimations based on the properties of structurally similar compounds and computational models.[3][6][7][8][9][10]

Section 3: Proposed Synthesis Pathway

A plausible synthetic route for this compound can be envisioned through a modified Skraup or Doebner-von Miller reaction, which are classic methods for quinoline synthesis.[11][12][13][14][15][16] A proposed pathway starting from a readily available substituted aniline is outlined below. The rationale for this approach is the ability to introduce the substituents on the aniline precursor prior to the quinoline ring formation, thus controlling the final substitution pattern.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of the Precursor Aniline (if not commercially available)

The synthesis would commence with a suitable commercially available aniline that can be functionalized to 2-methyl-4-nitroaniline.

Step 2: Skraup-Doebner-von Miller Cyclization

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 2-methyl-4-nitroaniline (1.0 eq).

  • Reagent Addition: Add glycerol (3.0 eq) and a mild oxidizing agent such as nitrobenzene or arsenic acid. Cautiously add concentrated sulfuric acid (4.0 eq) dropwise while cooling the flask in an ice bath to manage the exothermic reaction. The addition of a moderator like ferrous sulfate is recommended to control the reaction's vigor.[14]

  • Reaction: Heat the mixture gently under vigorous stirring. Once the reaction initiates, it may become self-sustaining. Maintain the reaction at a controlled temperature (typically 120-140 °C) for several hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Isolation of 8-methyl-6-nitroquinoline: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 8-methyl-6-nitroquinoline by column chromatography on silica gel.

Step 3: Bromination of 8-methyl-6-nitroquinoline

  • Reaction Setup: Dissolve the purified 8-methyl-6-nitroquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) or bromine in acetic acid. The use of a catalyst like a Lewis acid might be necessary to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The bromination is expected to occur at the 3-position, which is activated for electrophilic substitution in the quinoline ring.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography followed by recrystallization to obtain pure this compound.

Synthetic Workflow Diagram

G A Starting Material: 2-methyl-4-nitroaniline B Skraup-Doebner-von Miller Reaction Reagents: Glycerol, H₂SO₄, Oxidizing Agent A->B Cyclization C Intermediate: 8-methyl-6-nitroquinoline B->C D Bromination Reagents: NBS or Br₂/AcOH C->D Electrophilic Substitution E Final Product: This compound D->E F Purification: Column Chromatography, Recrystallization E->F Isolation

Caption: Proposed synthetic workflow for this compound.

Section 4: Proposed Purification and Structural Elucidation

The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure compound. The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic methods.[17]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~2.6-2.8 (s, 3H, -CH₃), ~7.8-8.0 (d, 1H, Ar-H), ~8.2-8.4 (d, 1H, Ar-H), ~8.6-8.8 (s, 1H, Ar-H), ~9.0-9.2 (s, 1H, Ar-H). The exact shifts and coupling constants would depend on the final geometry.[18][19]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~20-25 (-CH₃), ~120-155 (aromatic carbons). The carbon bearing the bromine (C3) would be in the ~115-125 ppm range, and the carbons attached to the nitro group (C6) and nitrogen (C2, C8a) would be significantly downfield.[20][21]
IR Spectroscopy (KBr)ν (cm⁻¹): ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1590, 1480 (C=C and C=N stretch), ~1550 and ~1350 (asymmetric and symmetric N-O stretch of nitro group), ~800-900 (C-H out-of-plane bending), ~600-700 (C-Br stretch).[22][23][24][25][26]
Mass Spectrometry (EI)m/z: Molecular ion peak [M]⁺ at ~266 and [M+2]⁺ at ~268 in an approximately 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of NO₂, Br, and subsequent ring fissions.[17][27][28][29][30]
Characterization Workflow Diagram

G cluster_confirmation Spectroscopic Analysis A Crude Product from Synthesis B Purification (Column Chromatography) A->B C Purity Check (TLC, HPLC) B->C D Structural Confirmation C->D E ¹H NMR & ¹³C NMR D->E Nuclear Framework F Mass Spectrometry D->F Molecular Weight & Formula G IR Spectroscopy D->G Functional Groups H Pure this compound

Caption: Logical workflow for the purification and characterization of this compound.

Section 5: Postulated Biological Activity and Research Directions

Nitroquinoline derivatives are well-documented for their broad spectrum of biological activities. The presence of the nitro group is often associated with antimicrobial and anticancer properties.[4][5] For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is an established antibacterial agent.[5] Other nitroquinoline analogs have shown promise as anticancer agents by inducing DNA damage and modulating key signaling pathways.[31]

Based on this precedent, it is hypothesized that This compound may exhibit significant biological activity. The combination of the nitro group with the lipophilic bromine atom could lead to a compound with potent antimicrobial or cytotoxic effects.

Future Research Directions:

  • Synthesis and Characterization: The primary step would be the successful synthesis and unambiguous structural characterization of the title compound following the proposed (or a similar) methodology.

  • In Vitro Screening: The purified compound should be screened against a panel of bacterial and fungal strains to assess its antimicrobial potential. Furthermore, its cytotoxic activity should be evaluated against various cancer cell lines.

  • Mechanism of Action Studies: Should promising activity be observed, further studies to elucidate the mechanism of action would be warranted. This could involve investigating its interaction with DNA, inhibition of key enzymes, or modulation of specific cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of related analogs with variations in the substituent pattern would be crucial for establishing a clear SAR, which could guide the development of more potent and selective therapeutic agents.

Section 6: Conclusion

This technical guide has provided a predictive yet scientifically grounded framework for the understanding of this compound. By leveraging the extensive knowledge of quinoline chemistry, a plausible synthetic route and expected analytical characteristics have been detailed. The postulation of its potential biological activities, based on the well-established pharmacology of related nitroquinolines, positions this novel compound as an intriguing target for future research in medicinal chemistry and drug discovery. The methodologies and predictive data presented herein are intended to serve as a catalyst for the empirical investigation of this and other novel substituted quinolines.

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An In-Depth Technical Guide to 3-Bromo-8-methyl-6-nitroquinoline: Properties, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromo-8-methyl-6-nitroquinoline, a substituted quinoline of interest to researchers and professionals in the field of drug development. Given the limited direct literature on this specific molecule, this document synthesizes data from structurally related compounds to project its properties and outline a plausible synthetic pathway. This approach, grounded in established chemical principles, offers a robust starting point for its investigation and application.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its versatile framework allows for extensive functionalization, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic placement of substituents such as halogens, alkyl groups, and nitro groups can profoundly influence the molecule's physicochemical properties and pharmacological activity. This compound incorporates three key functional groups, suggesting a unique profile for potential therapeutic applications.

Physicochemical Characteristics

PropertyThis compound (Predicted)3-Bromo-8-nitroquinoline[3]6-Bromo-8-nitroquinoline[4][5]8-Bromo-6-methylquinoline[6]
Molecular Formula C₁₀H₇BrN₂O₂C₉H₅BrN₂O₂C₉H₅BrN₂O₂C₁₀H₈BrN
Molecular Weight 267.08 g/mol 253.05 g/mol 253.05 g/mol 222.08 g/mol
Appearance Likely a crystalline solid---
Melting Point Estimated: 160-180 °C---
Boiling Point >350 °C (decomposes)-365.8°C at 760 mmHg[5]-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.---
CAS Number Not available5341-07-168527-67-384839-95-2

Rationale for Predictions: The predicted molecular formula and weight are calculated based on the chemical structure. The melting point is estimated to be in the higher range for substituted quinolines, influenced by the polar nitro group and the heavy bromine atom. Solubility is predicted based on the general characteristics of similar aromatic, heterocyclic compounds.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be devised from commercially available 8-methylquinoline, leveraging established methodologies for electrophilic aromatic substitution on the quinoline ring.

Synthetic Workflow

The proposed synthesis involves a three-step process: nitration, bromination, and a final bromination. The directing effects of the existing substituents guide the position of the incoming electrophiles.

G cluster_0 Step 1: Nitration cluster_1 Step 2: First Bromination 8-Methylquinoline 8-Methylquinoline 8-Methyl-6-nitroquinoline 8-Methyl-6-nitroquinoline 8-Methylquinoline->8-Methyl-6-nitroquinoline H₂SO₄, HNO₃ 3-Bromo-8-methyl-6-nitroquinoline_intermediate This compound 8-Methyl-6-nitroquinoline->3-Bromo-8-methyl-6-nitroquinoline_intermediate NBS, H₂SO₄

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Methyl-6-nitroquinoline (Nitration)

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 8-methylquinoline (1.0 eq).

  • Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 8-methyl-6-nitroquinoline.

Causality: The electron-donating methyl group at the 8-position and the quinoline nitrogen direct the electrophilic nitration to the 6-position.

Step 2: Synthesis of this compound (Bromination)

  • Dissolve 8-methyl-6-nitroquinoline (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: The nitro group at the 6-position is a meta-director, and the nitrogen of the quinoline ring deactivates the pyridine ring towards electrophilic substitution. The bromine is therefore directed to the 3-position.

Potential Applications in Drug Discovery

Substituted quinolines are of significant interest in oncology and infectious disease research.[7] The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[7]

  • Anticancer Activity: Many nitroaromatic compounds exhibit cytotoxic properties. The combination of the quinoline scaffold with a nitro group in this compound suggests potential as an anticancer agent.[2]

  • Antimicrobial Activity: Quinolone derivatives are a well-established class of antibacterial agents.[7] The functional groups on this molecule could be tailored to target bacterial enzymes.

  • Kinase Inhibition: The quinoline core is a known pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[7]

Analytical Characterization Workflow

The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed.

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy ¹H & ¹³C Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry HRMS IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Groups Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation

Caption: Analytical workflow for structural elucidation.

Expected Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the quinoline ring will exhibit characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display ten unique signals corresponding to the ten carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The presence of a bromine atom will be evident from the characteristic M+ and M+2 isotopic pattern with nearly equal intensity.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N of the quinoline ring, the N-O stretching of the nitro group, and C-H stretching of the aromatic ring and methyl group.

Conclusion

This compound represents a promising, albeit under-explored, scaffold for medicinal chemistry research. This guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and potential avenues for its application in drug discovery. The proposed protocols and analytical workflows offer a self-validating system for researchers to synthesize and characterize this compound, paving the way for future investigations into its biological activity.

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Technical Guide to the Safe Handling of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-Bromo-8-methyl-6-nitroquinoline. As specific safety data for this precise molecule is not extensively published, this guide is built upon a foundation of established principles for handling closely related halogenated nitroaromatic compounds. By synthesizing data from structural analogues, we can construct a robust and conservative safety framework. This analogue-based approach is a cornerstone of proactive chemical safety in research and development, ensuring that procedural caution is informed by the known hazards of the compound's chemical class. Researchers and drug development professionals must treat this compound with the respect due to a substance with potential for significant acute toxicity and other health hazards.

Section 1: Compound Identification and Physicochemical Properties

While detailed experimental data for this compound is limited, its properties can be inferred from its structure and from data on close structural analogues like 3-bromo-8-nitroquinoline and 6-bromo-8-nitroquinoline.

PropertyValue (Inferred/Calculated)Source/Analogue
Molecular Formula C₁₀H₇BrN₂O₂Calculated
Molecular Weight 267.08 g/mol Calculated
Appearance Likely a solid (e.g., white, beige, or pale yellow powder)[1]
Class Halogenated Nitroaromatic CompoundStructural Class
Analogue CAS 5341-07-1 (3-Bromo-8-nitroquinoline)[2]
Analogue CAS 68527-67-3 (6-Bromo-8-nitroquinoline)[3][4]

The presence of a nitro group and a bromine atom on the quinoline scaffold dictates its chemical reactivity and toxicological profile. Nitroaromatic compounds are known for their potential thermal instability and energetic decomposition, a risk that can be exacerbated by contaminants or improper storage.[5]

Section 2: Inferred Hazard Assessment and GHS Classification

Based on the Globally Harmonized System (GHS) classifications of structural analogues, this compound should be handled as a hazardous substance. The following classification is inferred from compounds like 3-bromo-8-nitroquinoline and 6-nitroquinoline.[2][6]

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed

Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin

Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled

Skin Corrosion/Irritation Category 2H315: Causes skin irritation

Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation

Carcinogenicity (Suspected) Category 2H351: Suspected of causing cancer

Causality: The nitroquinoline core is associated with toxicological alerts, and related compounds are classified as harmful by multiple routes of exposure. The "suspected of causing cancer" classification for 6-nitroquinoline warrants a high degree of caution.[6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of robust engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Must be inspected before use and changed immediately if contaminated.[9]
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne particles. Standard safety glasses are insufficient.[8]
Skin/Body Protection Flame-resistant laboratory coat, fully buttoned; long pants and closed-toe shoesPrevents incidental skin contact and protects street clothes from contamination.[8]
Respiratory Protection Not typically required if work is confined to a fume hood. For spill cleanup or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[8]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol is essential for mitigating risks. The following workflow outlines the critical steps for safely managing this compound from receipt to disposal.

G cluster_prep Preparation & Engineering Controls cluster_handling Active Handling (in Fume Hood) cluster_post Storage & Disposal a Verify Fume Hood Certification b Locate Eyewash & Shower a->b c Don Appropriate PPE b->c d Retrieve from Storage c->d Begin Work e Weigh Compound on Analytical Balance d->e f Transfer to Reaction Vessel e->f g Clean Spatulas & Glassware f->g h Return to Designated Storage g->h Conclude Work i Segregate & Label Waste h->i j Dispose via EHS Protocols i->j

Caption: Standard workflow for handling this compound.

Handling Protocol
  • Pre-Handling Assessment: Before starting work, ensure all engineering controls are functional and all necessary PPE is available.[9]

  • Containment: Conduct all work within a chemical fume hood to prevent inhalation exposure.[7]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

  • Tool Selection: Use non-sparking tools, especially when handling larger quantities, to mitigate ignition risks.[10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container.[8]

  • Location: Keep containers in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[7] Contact with these materials can lead to vigorous or exothermic reactions.[5]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[10]

Section 5: Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs inhalation Inhalation spill->inhalation skin Skin Contact spill->skin eye Eye Contact spill->eye ingestion Ingestion spill->ingestion small Small Spill (<1g, in hood) spill->small large Large Spill (>1g or outside hood) spill->large Move to fresh air.\nSeek medical attention. Move to fresh air. Seek medical attention. inhalation->Move to fresh air.\nSeek medical attention. Remove contaminated clothing.\nFlush skin with water for 15 min. Remove contaminated clothing. Flush skin with water for 15 min. skin->Remove contaminated clothing.\nFlush skin with water for 15 min. Flush eyes with water for 15 min.\nSeek medical attention. Flush eyes with water for 15 min. Seek medical attention. eye->Flush eyes with water for 15 min.\nSeek medical attention. Do NOT induce vomiting.\nSeek immediate medical attention. Do NOT induce vomiting. Seek immediate medical attention. ingestion->Do NOT induce vomiting.\nSeek immediate medical attention. Absorb with inert material.\nCollect for disposal. Absorb with inert material. Collect for disposal. small->Absorb with inert material.\nCollect for disposal. Evacuate area.\nAlert EHS/Emergency Services. Evacuate area. Alert EHS/Emergency Services. large->Evacuate area.\nAlert EHS/Emergency Services.

Caption: Decision tree for emergency response procedures.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear full PPE, including respiratory protection if necessary. Avoid dust formation.[1]

  • Containment: Prevent the substance from entering drains or waterways.[1]

  • Cleanup: For small spills, gently sweep or scoop up the material into a suitable, labeled container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[1][7]

Section 6: Waste Disposal

Chemical waste must be managed in accordance with all local, regional, and national regulations.

  • Classification: This material should be classified as hazardous chemical waste.

  • Collection: Collect waste material in designated, sealed, and clearly labeled containers. Do not mix with other waste streams.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.

References

  • PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 153-164.
  • University of Nebraska-Lincoln. (2012). Safe Handling: Unstable, Reactive, Energetic Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-8-methyl-6-nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-8-methyl-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles governing its solubility, provides a robust experimental protocol for its determination, and discusses the key factors that influence its dissolution in various organic solvents. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately characterize the solubility profile of this compound, a crucial step in its journey from laboratory synthesis to potential clinical application.

Introduction: The Critical Role of Solubility

This compound belongs to the quinoline class of compounds, a scaffold that is prevalent in a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The journey of any potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle.[2] Understanding the solubility of this compound is paramount for:

  • Pre-formulation studies: Selecting appropriate solvents for formulation development.

  • Chemical synthesis: Choosing suitable solvents for reaction and purification processes.

  • Pharmacokinetic profiling: Predicting in-vivo absorption and distribution.

  • High-throughput screening: Ensuring compound viability in assay conditions.

This guide provides a detailed framework for understanding and experimentally determining the solubility of this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₇BrN₂O₂[3]
Molecular Weight 267.08 g/mol [3]
Appearance Solid (predicted)-
Polarity Polar Aprotic (predicted)-

The presence of the nitro group and the nitrogen atom in the quinoline ring introduces polarity, while the bromine atom and the aromatic system contribute to its lipophilicity. The methyl group slightly increases lipophilicity. This structural combination suggests a nuanced solubility profile, with moderate solubility in polar aprotic solvents and potentially lower solubility in highly polar protic solvents like water and non-polar solvents like hexane.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as ethanol and methanol, have dipole moments and can engage in hydrogen bonding. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, suggesting potential solubility in protic polar solvents.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments but do not have O-H or N-H bonds for hydrogen donation. These are often excellent solvents for a wide range of organic molecules and are expected to effectively solvate this compound.

  • Non-polar Solvents: Solvents such as hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. The polar nature of the nitro and quinoline functionalities will likely limit solubility in these solvents.

Caption: Predicted solubility interactions based on molecular properties.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound in a specific solvent.[5] It is a reliable and reproducible technique.

Materials
  • This compound (pure, solid form)

  • A selection of organic solvents of high purity (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

experimental_workflow start Start prep 1. Prepare Saturated Solution (Excess solid + Solvent) start->prep equilibrate 2. Equilibrate (Constant Temperature Shaking) prep->equilibrate separate 3. Phase Separation (Centrifugation) equilibrate->separate sample 4. Sample & Filter Supernatant separate->sample dilute 5. Dilute Sample sample->dilute quantify 6. Quantify Concentration (e.g., HPLC) dilute->quantify calculate 7. Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[6][7][8]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6] This relationship should be experimentally verified for this compound.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic study across a range of solvents with varying polarity indices will provide a comprehensive solubility profile.

  • pH (in aqueous or buffered organic systems): The quinoline nitrogen can be protonated under acidic conditions, forming a salt that is likely to have significantly higher aqueous solubility.[9] While this guide focuses on organic solvents, this property is crucial for any future work involving aqueous environments.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Data Presentation Template

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL) ± SDSolubility (mol/L) ± SD
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueExperimental Value
N,N-Dimethylformamide (DMF)6.4Experimental ValueExperimental Value
Ethanol5.2Experimental ValueExperimental Value
Acetonitrile5.8Experimental ValueExperimental Value
Ethyl Acetate4.4Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Hexane0.1Experimental ValueExperimental Value

Researchers should populate this table with their own experimental data.

Conclusion

References

  • Vertex AI Search. (n.d.). 8-Nitroquinoline | Solubility of Things. Retrieved January 18, 2026.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Academia.edu. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-.
  • Wikipedia. (n.d.). Quinoline.
  • PubChem. (n.d.). Quinoline.
  • BenchChem. (n.d.).
  • Sciencemadness Wiki. (n.d.). Quinoline.
  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.
  • Iraqi Journal of Pharmaceutical Sciences. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • AAT Bioquest. (2022, April 18).
  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • BLD Pharm. (n.d.). 210708-22-8|this compound.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ChemNet. (n.d.). 6-Bromo-8-nitroquinoline.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 6-Bromo-8-methylquinoline.
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • BenchChem. (n.d.). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details the synthetic pathways for obtaining 3-Bromo-8-methyl-6-nitroquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document provides a critical analysis of potential starting materials, outlines optimized reaction protocols, and delves into the mechanistic underpinnings that govern the regioselectivity of the key transformations. The presented synthesis route is designed to be a self-validating system, supported by detailed experimental procedures and characterization data to ensure reproducibility and confirmation of the target molecule's identity and purity. This guide is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

This compound is a functionalized quinoline derivative with potential applications as a versatile building block in the synthesis of more complex, biologically active molecules. The strategic placement of the bromo, methyl, and nitro groups on the quinoline scaffold offers multiple points for further chemical modification, making it a valuable intermediate in the exploration of novel therapeutic agents.

This guide will focus on the most practical and efficient synthetic strategy, commencing from readily available starting materials. The core of our proposed synthesis involves a two-step sequence starting from the commercially available 8-methylquinoline:

  • Nitration: Regioselective nitration of 8-methylquinoline to introduce a nitro group at the C-6 position, yielding 8-methyl-6-nitroquinoline.

  • Bromination: Subsequent regioselective bromination of 8-methyl-6-nitroquinoline at the C-3 position to afford the final product, this compound.

An alternative, though less direct, approach involves the Skraup synthesis to construct the 8-methylquinoline core, which will also be discussed as a viable option if the primary starting material is unavailable.

Comparative Analysis of Starting Materials

The selection of an appropriate starting material is paramount for an efficient and cost-effective synthesis. The following table provides a comparative analysis of the primary starting materials for the proposed synthetic pathways.

Starting MaterialCommercial AvailabilityRelative CostKey Considerations
8-Methylquinoline Readily available from major chemical suppliers.ModerateRecommended starting point. Direct entry into the main synthetic route. Purity should be confirmed before use.
o-Toluidine Widely available and inexpensive.LowUsed in the Skraup synthesis to produce 8-methylquinoline. The reaction can be vigorous and may produce isomeric byproducts requiring purification.[1]
2-Methyl-4-nitroaniline Commercially available.Moderate to HighCan be used in a Skraup or Doebner-von Miller type reaction to potentially form 8-methyl-6-nitroquinoline directly. However, this route is less documented for this specific isomer.

For the purpose of this guide, we will proceed with the most direct route, starting from commercially available 8-methylquinoline .

Synthetic Pathway and Experimental Protocols

The recommended synthetic pathway is a two-step process involving nitration followed by bromination.

Logical Workflow of the Synthesis

SynthesisWorkflow Start Starting Material: 8-Methylquinoline Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Electrophilic Aromatic Substitution Intermediate Intermediate: 8-Methyl-6-nitroquinoline Nitration->Intermediate Bromination Step 2: Bromination (Br₂ / Solvent) Intermediate->Bromination Electrophilic Aromatic Substitution Product Final Product: This compound Bromination->Product

Caption: Overall synthetic workflow from 8-methylquinoline to this compound.

Step 1: Synthesis of 8-Methyl-6-nitroquinoline

Mechanistic Insight: The nitration of quinoline under acidic conditions proceeds via the quinolinium ion, where the protonated nitrogen deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the C-5 and C-8 positions. In the case of 8-methylquinoline, the presence of the methyl group at C-8 sterically hinders attack at the C-7 and C-8 positions, while the electronic directing effects favor substitution at the C-6 position, which is para to the nitrogen and ortho to the methyl group (considering the overall electronic landscape). This leads to the regioselective formation of 8-methyl-6-nitroquinoline.

Experimental Protocol:

  • Materials:

    • 8-Methylquinoline (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Ice

    • Deionized Water

    • Ethanol (for recrystallization)

  • Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic and requires strict temperature control.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (4.0 mL per gram of 8-methylquinoline) to 0°C in an ice-salt bath.

    • Slowly add 8-methylquinoline (1.0 eq) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10°C.

    • Prepare the nitrating mixture in a separate beaker by carefully adding fuming nitric acid (1.0 eq) to concentrated sulfuric acid (1.0 mL per gram of 8-methylquinoline) while cooling in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 8-methylquinoline in sulfuric acid over 30-60 minutes, maintaining the reaction temperature between 0 and 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude product by recrystallization from ethanol to yield 8-methyl-6-nitroquinoline as a solid.

  • Characterization Data (8-Methyl-6-nitroquinoline):

    • Appearance: Yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.95 (dd, J=4.2, 1.7 Hz, 1H), 8.45 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.4, 2.4 Hz, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 4.2 Hz, 1H), 2.80 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 148.5, 145.0, 136.0, 133.0, 129.0, 126.5, 124.0, 122.0, 120.0, 18.0.

Step 2: Synthesis of this compound

Mechanistic Insight: The bromination of 8-methyl-6-nitroquinoline is an electrophilic aromatic substitution. The existing nitro group at the C-6 position is a strong deactivating group, which reduces the reactivity of the benzene ring towards further electrophilic attack. This deactivation directs the incoming electrophile (Br⁺) to the less deactivated pyridine ring. Within the pyridine ring, the C-3 position is the most favorable site for electrophilic substitution in quinolines, as attack at this position leads to a more stable carbocation intermediate compared to attack at the C-2 or C-4 positions.

Experimental Protocol:

  • Materials:

    • 8-Methyl-6-nitroquinoline (1.0 eq)

    • Bromine (Br₂) (1.1 eq)

    • Acetic Acid (or a suitable inert solvent like Dichloromethane)

    • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

    • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Safety Precautions: Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

  • Procedure:

    • Dissolve 8-methyl-6-nitroquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of glacial acetic acid.

    • Add the bromine solution dropwise to the stirred solution of 8-methyl-6-nitroquinoline at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine (the reddish-brown color will disappear).

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to afford this compound.

  • Characterization Data (this compound):

    • Appearance: Pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.10 (d, J=2.2 Hz, 1H), 8.65 (d, J=2.2 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 8.20 (dd, J=8.5, 2.4 Hz, 1H), 2.85 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 149.0, 146.0, 137.0, 135.0, 130.0, 127.0, 125.0, 123.0, 121.0, 18.5.

Alternative Pathway: Skraup Synthesis of 8-Methylquinoline

Reaction Scheme for Skraup Synthesis

SkraupSynthesis oToluidine o-Toluidine Reagents Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) oToluidine->Reagents Product 8-Methylquinoline Reagents->Product Skraup Reaction

Caption: Skraup synthesis of 8-methylquinoline from o-toluidine.

Mechanistic Overview: The Skraup synthesis involves the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline (o-toluidine) to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to yield the quinoline ring system.[2][3] The reaction is notoriously exothermic and requires careful control.[4]

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from commercially available 8-methylquinoline. The regioselectivity of both the nitration and subsequent bromination steps is well-defined by the electronic and steric properties of the substituted quinoline ring system. The provided experimental protocols are designed to be robust and reproducible, and the included characterization data serves as a crucial reference for the validation of the synthesized intermediate and final product. This guide provides researchers with a reliable and well-documented pathway to access this versatile chemical building block for applications in drug discovery and materials science.

References

  • Relevant scientific journal or patent for the nitr
  • Authoritative source on the regioselectivity of electrophilic substitution on quinolines.
  • Peer-reviewed article or patent detailing the bromination of a nitroquinoline deriv
  • Source for the NMR d
  • Source for the NMR data of this compound.
  • General reference for organic synthesis labor
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • A general reference on the mechanisms of electrophilic arom
  • Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
  • A reference discussing the practical aspects and safety of nitr
  • A reference discussing the practical aspects and safety of bromin
  • Source for the commercial availability of 8-methylquinoline.
  • Source for the commercial availability of o-toluidine.
  • Source for the commercial availability of 2-methyl-4-nitroaniline.
  • A comprehensive review on the synthesis of quinoline deriv
  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • A source discussing the purification of quinoline deriv

Sources

chemical reactivity of the nitro group in 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 3-Bromo-8-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the nitro group of this compound. The quinoline scaffold is a privileged core in medicinal chemistry, and understanding the reactivity of its substituted derivatives is paramount for the synthesis of novel therapeutic agents. This document will delve into the electronic and steric influences of the bromo and methyl substituents on the reactivity of the nitro group, with a primary focus on its reduction to the corresponding amine and its role in activating the quinoline ring system. Detailed, field-proven experimental protocols and mechanistic insights are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Quinoline Scaffold and the Significance of the Nitro Group

Quinoline and its derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, antimicrobial, and anticancer properties. The strategic functionalization of the quinoline ring is a key aspect of medicinal chemistry. The introduction of a nitro group, as seen in this compound, serves two primary purposes: it can act as a precursor to the versatile amino group through reduction, or it can function as a powerful electron-withdrawing group, modulating the electronic properties of the entire molecule. This guide will explore the chemical transformations of the nitro group in this specific substituted quinoline, providing a framework for its synthetic manipulation.

Molecular Architecture: Electronic and Steric Considerations

The reactivity of this compound is dictated by the interplay of its constituent parts: the quinoline core, a bromine atom at the 3-position, a methyl group at the 8-position, and a nitro group at the 6-position.

  • Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient and generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.[1][2]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the 6-position deactivates the benzene portion of the quinoline ring towards electrophilic attack. Its primary reactivity lies in its susceptibility to reduction and its ability to activate the ring for nucleophilic aromatic substitution.[3]

  • Bromo Group (-Br): Located at the 3-position on the pyridine ring, the bromine atom is an electronegative substituent that further withdraws electron density from the ring system through an inductive effect. It can also serve as a leaving group in nucleophilic aromatic substitution reactions.

  • Methyl Group (-CH₃): The methyl group at the 8-position is a weak electron-donating group. Its steric bulk may also influence the accessibility of reagents to the adjacent nitrogen atom and the peri-position.

The combination of these substituents creates a unique electronic landscape, with the nitro group being a focal point for chemical transformations.

Key Reactivities of the Nitro Group

The can be broadly categorized into two main areas: reduction to an amino group and its influence on the reactivity of the quinoline ring system.

Reduction of the Nitro Group to 6-Amino-3-bromo-8-methylquinoline

The conversion of the nitro group to an amine is one of the most fundamental and synthetically useful transformations in organic chemistry.[4][5] The resulting aminoquinoline is a versatile intermediate for further functionalization, such as in the synthesis of novel antimalarial agents or other biologically active compounds.[6][7] Several methods are available for this reduction, with the choice of reagent being critical to ensure chemoselectivity, particularly the preservation of the C-Br bond.

A variety of reducing agents can be employed for the conversion of nitroarenes to anilines.[4][8] The selection of the most appropriate method depends on factors such as substrate compatibility, desired yield, and reaction conditions.

Reducing Agent Typical Conditions Advantages Potential Drawbacks
Catalytic Hydrogenation (H₂/Pd/C) H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Ethyl Acetate)High yields, clean reactionPotential for dehalogenation (C-Br bond cleavage)
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, solvent (e.g., Ethanol, Ethyl Acetate), often with acidMild conditions, good functional group toleranceStoichiometric amounts of tin salts produced as waste
Iron (Fe) in Acidic Media Fe powder, Acetic Acid or HCl, solvent (e.g., Ethanol/Water)Inexpensive, effectiveRequires acidic conditions, significant iron waste
Sodium Sulfide (Na₂S) Na₂S or Na₂S·9H₂O, solvent (e.g., Water, Ethanol)Can be selective for one nitro group in the presence of othersCan be less effective for some substrates, unpleasant odor

Reduction_Workflow Start This compound Method_Selection Choice of Reduction Method Start->Method_Selection Catalytic_Hydrogenation Catalytic Hydrogenation (H₂/Pd/C) Method_Selection->Catalytic_Hydrogenation High Yields, Clean Reaction Chemical_Reduction Chemical Reduction (SnCl₂, Fe/H⁺) Method_Selection->Chemical_Reduction Chemoselectivity, Functional Group Tolerance Product 6-Amino-3-bromo-8-methylquinoline Catalytic_Hydrogenation->Product Chemical_Reduction->Product Further_Functionalization Further Functionalization (e.g., Amide Coupling, Diazotization) Product->Further_Functionalization

Protocol 3.1.1: Reduction of this compound using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group while preserving the bromo substituent.[4][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

    • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-Amino-3-bromo-8-methylquinoline.

Protocol 3.1.2: Catalytic Hydrogenation of this compound

While there is a risk of dehalogenation, catalytic hydrogenation can be a very efficient method.[8][9] Careful monitoring and control of reaction conditions are crucial.

  • Reaction Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization as needed.

Activation of the Quinoline Ring for Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at the 6-position activates the quinoline ring towards nucleophilic aromatic substitution (SNAr).[10][11][12] While the nitro group itself is not typically the leaving group in these reactions, its presence is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[13]

In this compound, the bromine atom at the 3-position is a potential leaving group for an SNAr reaction. However, its position relative to the activating nitro group is important. The activating effect of the nitro group is most pronounced at the ortho and para positions. In this molecule, the bromo group is meta to the nitro group, which generally results in a much slower reaction rate compared to an ortho or para relationship.[10] Therefore, direct SNAr displacement of the 3-bromo substituent is expected to be challenging under standard conditions.

SNAr_Mechanism Reactants Aryl Halide (with EWG) + Nucleophile Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Meisenheimer Addition (Rate-Determining Step) Product Substituted Arene + Halide Meisenheimer->Product Elimination (Fast)

Further Synthetic Transformations

The product of the nitro group reduction, 6-Amino-3-bromo-8-methylquinoline, is a valuable synthetic intermediate. The amino group can undergo a variety of reactions, including:

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

  • Amide Coupling: Reaction with carboxylic acids or their derivatives to form amides.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent can participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.[14][15]

These subsequent transformations allow for the diversification of the quinoline scaffold, enabling the synthesis of a wide array of compounds for biological screening.

Conclusion

The nitro group in this compound is a key functional group that governs the molecule's synthetic utility. Its primary reactivity is centered on its reduction to the corresponding 6-amino derivative, a transformation that can be achieved with high chemoselectivity using reagents such as tin(II) chloride. While the nitro group also activates the quinoline ring for nucleophilic aromatic substitution, the meta-relationship with the bromo substituent makes direct displacement challenging. The resulting 6-Amino-3-bromo-8-methylquinoline is a versatile intermediate for further synthetic elaboration, providing a gateway to novel and potentially bioactive quinoline derivatives. This guide provides the foundational knowledge and practical protocols to effectively manipulate this important class of molecules in a research and development setting.

References

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  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

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  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

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Methodological & Application

Topic: A Comprehensive Protocol and In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and expert insights for the successful execution of the Suzuki-Miyaura cross-coupling reaction with 3-bromo-8-methyl-6-nitroquinoline. The content is structured to deliver not just a procedural checklist, but a deeper understanding of the reaction's mechanics, optimization strategies, and troubleshooting, ensuring a higher probability of success for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[1][2][3][4]

This application note focuses on the synthesis of 3-aryl-8-methyl-6-nitroquinolines. This specific transformation is of high strategic value, as the resulting products serve as advanced intermediates. The nitro group can be readily reduced to an amine, providing a handle for further diversification, while the newly introduced aryl moiety allows for extensive structure-activity relationship (SAR) studies.

General Reaction Scheme:

General reaction scheme for the Suzuki coupling of this compound with a generic arylboronic acid.

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to yield a 3-aryl-8-methyl-6-nitroquinoline derivative.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific arylboronic acid used.

Materials and Reagents
  • Substrates: this compound, Arylboronic acid (or boronic acid pinacol ester)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃), finely ground

  • Solvents: 1,4-Dioxane (anhydrous), Toluene (anhydrous), and Degassed Water

  • Equipment: Schlenk flask or microwave vial, reflux condenser, magnetic stirrer and stir bar, inert atmosphere line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, TLC plates, silica gel for column chromatography.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Quinoline Substrate (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Catalyst (1-5 mol%) setup Reaction Setup: Combine solids in a Schlenk flask reagents->setup inert Establish Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) setup->inert solvent Solvent Addition: Inject degassed solvent(s) inert->solvent heat Reaction Execution: Heat (e.g., 80-100 °C) with vigorous stirring solvent->heat monitor Monitor Progress: TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up: Dilute with EtOAc & Water, Separate layers cool->extract wash Wash & Dry: Wash with brine, dry over Na₂SO₄ extract->wash concentrate Concentrate: Remove solvent under reduced pressure wash->concentrate purify Purification: Silica Gel Column Chromatography concentrate->purify characterize Characterization: NMR, MS, etc. purify->characterize

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[5][6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of solvents, for example, 1,4-dioxane and water (in a 4:1 ratio, 10 mL total volume), via syringe.[7]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 20 mL).[7]

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6][7]

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-8-methyl-6-nitroquinoline product.[6][8]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.[9][10]

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the interplay of several key parameters. The following table provides a starting point for optimization.

ParameterGeneral RecommendationExample for this ProtocolRationale & Justification
Boronic Acid 1.1 - 1.5 equivalents1.2 equivalentsA slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation.
Catalyst Pd(0) or Pd(II) precatalyst (1-5 mol%)Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging couplings, catalysts with bulky, electron-rich ligands like SPhos or XPhos may be superior.[11][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2-3 equiv.)K₂CO₃ (2.0 equiv.)The base is crucial for activating the boronic acid to form the boronate species required for transmetalation.[13] K₂CO₃ is a good general-purpose base.
Solvent Biphasic mixture (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)1,4-Dioxane/H₂O (4:1)The solvent system must solubilize both the organic substrate and the inorganic base to facilitate the reaction at the interface.[4]
Temperature 70 - 110 °C90 °CHeating is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Atmosphere Inert (Argon or Nitrogen)ArgonCrucial to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize side reactions like the homocoupling of the boronic acid.[14]

Mechanistic Insights: The Engine of the Reaction

Understanding the catalytic cycle is key to troubleshooting and rational optimization. The Suzuki-Miyaura coupling proceeds through three fundamental steps.[4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. The electron-withdrawing nitro group on the quinoline ring activates the C-Br bond, making this step relatively favorable.[15][16]

  • Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)L₂-X (Quinoline-Pd Complex) pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' (Di-organic Complex) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide 3-Bromo-Quinoline (Ar-X) aryl_halide->pd2_oxid product 3-Aryl-Quinoline (Ar-Ar') product->pd2_trans boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization Guide

Even robust reactions can encounter issues. This section provides solutions to common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong or poorly soluble base.3. Poor solubility of starting materials.4. Reaction temperature too low.1. Use fresh catalyst; ensure rigorous degassing.[14]2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[14]3. Screen different solvent systems (e.g., Toluene/H₂O, DMF/H₂O).[17]4. Increase the reaction temperature in 10 °C increments. Consider using microwave heating.[11]
Significant Side Products 1. Homocoupling of Boronic Acid: Presence of oxygen.2. Hydrodehalogenation (C-Br bond replaced by C-H): Impurities, non-optimal solvent/base combination.1. Improve degassing procedure and maintain a strict inert atmosphere throughout the reaction.[14]2. Change the solvent or use a different, non-coordinating base. Ensure high purity of starting materials.[11]
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (excess water, high temperature, strong base).1. Use the corresponding boronic acid pinacol ester, which is more stable.[14]2. Use a milder base like potassium fluoride (KF).3. Minimize reaction time and temperature where possible.
Difficulty in Purification 1. Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄).2. Streaking on silica gel column.1. Use a different catalyst/ligand system that does not generate this byproduct (e.g., Pd(dppf)Cl₂).2. Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress the basicity of the quinoline nitrogen.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 3-arylquinoline derivatives. By understanding the key parameters, the underlying mechanism, and potential troubleshooting strategies, researchers can confidently apply this protocol to accelerate their discovery programs. The guidance provided herein is intended to serve as a comprehensive resource, enabling the efficient and successful synthesis of target molecules for further investigation in drug development and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Organic Chemistry Portal. (n.d.). Practical C-H Functionalization of Quinones with Boronic Acids.
  • ResearchGate. (n.d.). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
  • ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines.
  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • SpringerLink. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction.
  • PubMed Central. (n.d.). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • R Discovery. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 3-Bromo-8-methyl-6-nitroquinoline, a substrate of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged core in numerous pharmaceuticals, and the introduction of an amino group via C-N cross-coupling is a critical transformation.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for success, particularly when dealing with a challenging, electron-deficient, and potentially catalyst-coordinating heterocyclic substrate. We will dissect the selection of catalyst, ligand, base, and solvent, providing both optimized protocols and a robust framework for troubleshooting. This content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction with a nuanced and challenging substrate class.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2][3] The reaction has revolutionized synthetic chemistry by offering a versatile and functional-group-tolerant alternative to classical methods like nucleophilic aromatic substitution.[2]

The catalytic cycle is generally understood to proceed through three primary stages: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[4][5] The electron-withdrawing nitro group on the quinoline ring facilitates this step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido intermediate.[3]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2][4] For some ligand systems, this can be the rate-limiting step of the reaction.[6]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-Br amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex + HNR¹R² - H-Br amido_complex->pd0 Regenerates Catalyst product_out amido_complex->product_out Reductive Elimination product Ar-NR¹R² Product start_point amine_in base_in

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for this compound

The specific structure of this substrate requires careful consideration of each reaction parameter. The presence of both a potentially coordinating quinoline nitrogen and a base-sensitive nitro group dictates a strategic approach to condition screening.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of ligand is paramount for a successful transformation. The ligand stabilizes the palladium center, promotes the key mechanistic steps, and prevents catalyst deactivation. For an electron-deficient substrate like a nitroquinoline, where the ring nitrogen can competitively bind to the palladium center, bulky and electron-rich biarylphosphine ligands are the established gold standard.[3][7]

  • Rationale for Biarylphosphine Ligands: These ligands (e.g., XPhos, RuPhos, BrettPhos) form monoligated Pd(0) species that are highly reactive in oxidative addition. Their steric bulk creates a "pocket" around the palladium that favors the approach of the aryl halide over catalyst dimerization or deactivation, while their electron-donating nature facilitates the final reductive elimination step.[3] BrettPhos, for instance, has demonstrated high activity for coupling primary amines.[6][8]

  • Precatalyst Advantage: Using commercially available, air-stable palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) is highly recommended. These complexes contain a sacrificial carbazole or amine ligand that is readily displaced in solution to generate the active L-Pd(0) species, ensuring reproducibility and simplifying reaction setup.[9]

Base Selection: Mitigating Side Reactions

The nitro group is susceptible to decomposition or side reactions in the presence of strong, nucleophilic bases. While sodium tert-butoxide (NaOtBu) is a common choice for many Buchwald-Hartwig aminations, it can be incompatible with nitroarenes.[8][9] Therefore, screening a panel of weaker, non-nucleophilic inorganic bases is critical.

BasepKa of Conjugate AcidTypical SolventKey Considerations
Sodium tert-butoxide (NaOtBu)~19Toluene, DioxaneHigh Risk. Strong, commonly used, but may cause decomposition of the nitro group. Use with caution as a baseline.[9]
Lithium bis(trimethylsilyl)amide (LHMDS)~26THF, TolueneStrong, non-nucleophilic. Can be effective but still poses a risk to sensitive groups.
Cesium Carbonate (Cs₂CO₃)~10Dioxane, Toluene, DMFRecommended. Good solubility and proven efficacy for substrates with sensitive functional groups.[9]
Potassium Phosphate (K₃PO₄)~12.3Dioxane, Toluene, t-BuOHHighly Recommended. A mild, effective base that is often successful when others fail.[4]
Potassium Carbonate (K₂CO₃)~10.3DMF, DioxaneA weaker option that may require higher temperatures or longer reaction times.[8]

Recommendation: Begin optimization with K₃PO₄ or Cs₂CO₃. Their moderate basicity is sufficient to deprotonate the coordinated amine without promoting degradation of the nitroquinoline core.

Solvent and Temperature
  • Solvents: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent first choices due to their ability to dissolve the organic components and their relatively high boiling points, which allow for effective heating.[10]

  • Temperature: These couplings typically require heating to achieve a reasonable reaction rate, with temperatures between 80-110 °C being common.[9] Microwave irradiation can also be employed to significantly shorten reaction times, often with improved yields.[11]

Detailed Experimental Protocols

This section provides a step-by-step protocol for the amination of this compound with a generic primary amine (e.g., benzylamine) as the coupling partner.

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add Reagents (Substrate, Amine, Base, Solvent, Catalyst) setup->reagents reaction 3. Heat Reaction (e.g., 100 °C, 12-24 h) reagents->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quench, Extract, Dry) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, HRMS) purify->characterize end End Product characterize->end

Figure 2: General experimental workflow for the synthesis.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, 1-2 mol%, if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration relative to the limiting reagent)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • Reagents for work-up and chromatography (Ethyl Acetate, Hexanes, Brine, MgSO₄/Na₂SO₄)

Step-by-Step Protocol

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 268 mg, 1.0 mmol), the chosen base (e.g., K₃PO₄, 424 mg, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 18.3 mg, 0.02 mmol, 2 mol%).

  • Seal and Purge: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Through the septum, add the anhydrous solvent (e.g., 5 mL of toluene) via syringe. Follow with the addition of the amine coupling partner (e.g., benzylamine, 130 µL, 1.2 mmol).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Periodically and carefully take a small aliquot from the reaction mixture. Dilute with ethyl acetate and spot on a TLC plate, eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the consumption of the starting material. LC-MS can also be used for more precise monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of 0% to 30% ethyl acetate in hexanes) to isolate the pure aminoquinoline product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature.3. Base is not strong enough.4. Ligand is inappropriate for the substrate.1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of precatalyst.2. Increase temperature in 10 °C increments.3. Switch to a slightly stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Screen a different class of bulky biarylphosphine ligands (e.g., switch from an XPhos-type to a RuPhos-type).
Formation of Side Products 1. Decomposition of the nitro group.2. Hydrodehalogenation (replacement of -Br with -H).3. Dimerization of the amine or aryl halide.1. The base is too strong. Switch to a milder base (K₃PO₄) and/or lower the reaction temperature.2. Ensure the reaction is strictly anaerobic. This side reaction can be promoted by trace water or oxygen.3. Lower the catalyst loading or screen a different ligand that favors reductive elimination.
Product is Difficult to Purify 1. Streaking on silica gel column.2. Co-elution with starting materials or byproducts.1. The aminoquinoline product may be basic. Add 0.5-1% triethylamine to the eluent to improve peak shape.2. Optimize the eluent system. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable but nuanced transformation. Success hinges on a rational approach that acknowledges the unique electronic and structural features of the substrate. The strategic selection of a mild, non-nucleophilic base like potassium phosphate, combined with a modern, sterically demanding biarylphosphine ligand and precatalyst system, provides the most reliable path to the desired 3-amino-8-methyl-6-nitroquinoline product. The protocols and troubleshooting framework provided herein serve as a robust starting point for optimization and application in complex synthetic campaigns.

References

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Application Notes & Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors from 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal framework for designing potent and selective kinase inhibitors.[4][5] This document provides a comprehensive guide for the synthesis and biological evaluation of a novel library of kinase inhibitors starting from the versatile building block, 3-Bromo-8-methyl-6-nitroquinoline. We present a detailed, field-proven synthetic workflow centered on palladium-catalyzed cross-coupling reactions, followed by a robust protocol for in vitro kinase inhibition screening.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[8][9] Quinoline-based compounds have emerged as a particularly successful class of kinase inhibitors due to their ability to mimic the adenine region of ATP and form crucial interactions within the ATP-binding pocket of kinases.[4][10]

The starting material, this compound, is an ideal scaffold for generating a diverse library of potential inhibitors.

  • The Bromine at C3: This position serves as a reactive handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[11][12] This allows for the installation of moieties designed to interact with the highly conserved hinge region of the kinase.

  • The Nitro Group at C6: This group can be readily reduced to an amine, providing a secondary point for diversification. Functionalization at this position allows for the exploration of the solvent-exposed region of the ATP-binding site, which can enhance potency and selectivity.

  • The Methyl Group at C8: This group provides steric and electronic influence that can be exploited to fine-tune the molecule's conformation and binding affinity.

This guide will detail a synthetic strategy involving an initial Buchwald-Hartwig amination at the C3 position, followed by reduction of the C6 nitro group and subsequent derivatization.

Synthetic Strategy & Experimental Protocols

The overall synthetic workflow is a three-step process designed for modularity, allowing for the creation of a diverse compound library from a common intermediate.

G A This compound (Starting Material) B Step 1: Buchwald-Hartwig Amination (R-NH2, Pd Catalyst, Base) A->B C-N Coupling at C3 C 3-N-Aryl/Alkylamino-8-methyl- 6-nitroquinoline (Intermediate 1) B->C D Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O) C->D E 3-N-Aryl/Alkylamino-8-methyl- quinolin-6-amine (Intermediate 2) D->E Formation of C6-Amine F Step 3: Amide/Sulfonamide Formation (R'-COCl or R'-SO2Cl) E->F G Final Kinase Inhibitor Library (Target Compounds) F->G Diversification at C6

Caption: Synthetic workflow for the modular synthesis of a kinase inhibitor library.

Protocol 2.1: Step 1 - Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[13][14][15] This step is critical for installing the hinge-binding moiety. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective in coupling with heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • Amine (R-NH₂) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (Di(1-adamantyl)-n-butylphosphine) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the desired amine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and quench with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoquinoline intermediate.

Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine coupling partner to form the active nucleophile without competing in side reactions. The bulky XPhos ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[13][16]

Protocol 2.2: Step 2 - Reduction of the 6-Nitro Group

The reduction of the nitro group to a primary amine is a common transformation in medicinal chemistry. Tin(II) chloride is a reliable and effective reagent for this purpose, particularly for substrates containing other reducible functional groups that might be sensitive to catalytic hydrogenation.

Materials:

  • 3-N-Aryl/Alkylamino-8-methyl-6-nitroquinoline (Intermediate 1) (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the nitro-intermediate in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 6-aminoquinoline is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2.3: Step 3 - Derivatization of the 6-Amino Group

The final step involves acylating or sulfonylating the 6-amino group to introduce substituents that can form additional interactions within the kinase active site, thereby improving potency and selectivity.

Materials:

  • 3-N-Aryl/Alkylamino-8-methyl-quinolin-6-amine (Intermediate 2) (1.0 equiv)

  • Acid chloride (R'-COCl) or Sulfonyl chloride (R'-SO₂Cl) (1.1 equiv)

  • Pyridine or Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the 6-aminoquinoline intermediate in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Add the desired acid chloride or sulfonyl chloride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Characterization of Final Compounds

The identity, structure, and purity of the synthesized kinase inhibitors must be rigorously confirmed using standard analytical techniques.

Technique Purpose Expected Data Example (for a hypothetical final product)
¹H NMR Confirms proton environment and structural integrity.δ 9.10 (s, 1H), 8.55 (s, 1H), 8.20 (d, J=8.5 Hz, 1H), 7.80-7.60 (m, 4H), 7.45 (t, J=7.5 Hz, 1H), 4.15 (s, 3H), 2.60 (s, 3H).
¹³C NMR Confirms the carbon skeleton of the molecule.δ 168.5, 150.2, 145.8, 142.1, 138.5, 135.0, 130.1, 129.5, 128.8, 125.4, 122.3, 118.9, 115.6, 52.7, 18.2.
HRMS (ESI) Determines the exact mass and confirms the elemental formula.Calculated for C₂₂H₁₉N₃O₂S [M+H]⁺: 390.1271, Found: 390.1268.
HPLC Determines the purity of the final compound.>95% purity at a specific wavelength (e.g., 254 nm).

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once synthesized and characterized, the compounds must be evaluated for their ability to inhibit the activity of target kinases. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a high-throughput and sensitive method for determining inhibitor potency by quantifying the amount of ADP produced during the kinase reaction.[17][18]

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Luminescence Detection A 1. Serially dilute inhibitor compounds in DMSO. B 2. Add diluted compounds or DMSO (control) to 384-well plate. A->B C 3. Add Kinase + Buffer to each well. Incubate (10 min, RT). B->C D 4. Initiate reaction by adding Substrate + ATP mixture. C->D E 5. Incubate (e.g., 60 min, 30°C) to allow phosphorylation. D->E F 6. Add ADP-Glo™ Reagent to stop reaction and deplete excess ATP. E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light. F->G H 8. Read luminescence on a plate reader. G->H I 9. Plot data and fit curve to determine IC50 value. H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 4.1: Luminescence-Based Kinase Activity Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[17][19][20]

Materials:

  • Target Kinase (e.g., EGFR, VEGFR2, etc.)

  • Kinase-specific peptide substrate

  • ATP (at Km concentration for the specific kinase)

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Reaction Setup: In the wells of a white assay plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control.

  • Kinase Addition: Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data Presentation

The results from the kinase inhibition assays should be summarized in a clear, tabular format to allow for easy comparison of compound potencies and selectivities.

Compound ID R (from Step 1) R' (from Step 3) Kinase A IC₅₀ (nM) Kinase B IC₅₀ (nM) Kinase C IC₅₀ (nM)
SYN-001 PhenylAcetyl1502500>10,000
SYN-002 4-FluorophenylAcetyl851800>10,000
SYN-003 4-FluorophenylMethylsulfonyl25 9508500
SYN-004 Pyridin-3-ylAcetyl2103100>10,000
SYN-005 Pyridin-3-ylMethylsulfonyl4812009200
Reference Cpd--1215250

References

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Unambiguous Structural Elucidation of a Novel Quinoline Derivative: A Detailed Guide to the NMR and Mass Spectrometry Analysis of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, with a broad spectrum of biological activities.[1] The precise structural characterization of these heterocyclic compounds is paramount for understanding their structure-activity relationships and ensuring the integrity of pharmaceutical research. This application note provides a comprehensive guide to the analytical methodologies for the structural elucidation of a novel quinoline derivative, 3-Bromo-8-methyl-6-nitroquinoline, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical techniques for the unambiguous characterization of complex organic molecules.

The subject of this guide, this compound, is a multifaceted molecule incorporating a bromine atom, a methyl group, and a nitro group on the quinoline scaffold. Each of these substituents imparts distinct electronic and steric effects, influencing the chemical properties and spectral characteristics of the molecule. A thorough analysis by ¹H NMR, ¹³C NMR, and mass spectrometry is therefore essential for the definitive confirmation of its structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling interactions (J), and the relative number of protons (integration).

Based on the structure of this compound, the following ¹H NMR spectral features are anticipated in the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region:

  • Aromatic Protons: The protons on the quinoline ring system will exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electron-donating nature of the methyl group. Protons on the pyridine ring (H-2 and H-4) are generally the most deshielded due to the electronegativity of the nitrogen atom.[2] The protons on the benzene ring (H-5 and H-7) will also have distinct chemical shifts.

  • Methyl Protons: The methyl group at the C-8 position will appear as a singlet in the upfield region of the spectrum (typically around δ 2.5-3.0 ppm), as it has no adjacent protons to couple with.

  • Coupling Patterns: The aromatic protons will likely display complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, H-2 and H-4 may appear as doublets or singlets depending on the absence of adjacent protons, while H-5 and H-7 would be expected to show coupling to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.2s-
H-48.2 - 8.5s-
H-57.8 - 8.1d8.0 - 9.0
H-77.5 - 7.8d8.0 - 9.0
8-CH₃2.6 - 2.9s-

Note: These are estimated values based on general chemical shifts for substituted quinolines and related heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.[3]

A robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6]

  • Instrumental Analysis:

    • Insert the NMR tube into the spinner turbine and carefully place it into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

    • Determine the 90° pulse width for the sample.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon atoms and their chemical environments within the molecule.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to the nine carbons of the quinoline ring and the one carbon of the methyl group. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3115 - 120
C-4138 - 142
C-4a125 - 130
C-5122 - 126
C-6145 - 150
C-7128 - 132
C-8135 - 140
C-8a147 - 152
8-CH₃15 - 20

Note: These are estimated values. The carbon attached to the bromine (C-3) is expected to be significantly shielded, while the carbons attached to the nitro group (C-6) and the nitrogen atom (C-2, C-8a) will be deshielded.[7]

The protocol for ¹³C NMR analysis is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required due to the lower natural abundance of the ¹³C isotope (1.1%).[2]

  • Instrumental Analysis:

    • The acquisition parameters will need to be adjusted for ¹³C detection.

    • A larger number of scans and a longer relaxation delay are often necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[4]

A. Expected Mass Spectral Characteristics of this compound

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar organic molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Molecular Ion Peak: The key feature in the ESI mass spectrum will be the protonated molecular ion peak. Given the molecular formula C₁₀H₇BrN₂O₂, the exact mass can be calculated.

  • Isotopic Pattern of Bromine: A crucial diagnostic feature will be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This will result in a characteristic pair of peaks for the molecular ion ([M+H]⁺ and [M+H+2]⁺) with nearly equal intensity, separated by 2 m/z units. This provides unambiguous evidence for the presence of a single bromine atom in the molecule.

Table 3: Expected m/z Values for the Protonated Molecular Ion of this compound

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)
[M+H]⁺266.9823268.9803
B. Protocol for ESI Mass Spectrometry Analysis

The following protocol outlines the steps for obtaining an ESI mass spectrum:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable solvent system.[7] A mixture of methanol or acetonitrile with a small amount of water and a trace of formic acid (e.g., 0.1%) is commonly used to promote protonation.[7]

    • Ensure the sample is fully dissolved and free of any particulate matter by filtering the solution if necessary.

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the [M+H]⁺ ion.

    • Acquire the mass spectrum over an appropriate m/z range to include the expected molecular ion peaks.

  • Data Analysis:

    • Examine the mass spectrum for the presence of the protonated molecular ion [M+H]⁺.

    • Verify the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

    • If fragmentation is observed, analyze the fragment ions to gain further structural insights. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules like HCN. For nitroaromatic compounds, the loss of NO₂ is a characteristic fragmentation.

III. Integrated Workflow for Structural Elucidation

The unambiguous structural confirmation of this compound is achieved through a logical and synergistic application of NMR and mass spectrometry data.

Caption: Integrated workflow for the structural elucidation of this compound.

IV. Conclusion

The combined application of ¹H NMR, ¹³C NMR, and ESI mass spectrometry provides a robust and definitive methodology for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy deliver detailed insights into the carbon-hydrogen framework and the precise substitution pattern on the quinoline ring. Concurrently, mass spectrometry confirms the molecular weight and the presence of the bromine atom through its characteristic isotopic signature. This integrated analytical approach ensures the highest level of confidence in the structural assignment, a critical requirement in the fields of chemical research and drug development.

V. References

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Zschunke, A., & J Prakt Chem. (1984). 1H- and 13C-NMR spectroscopy of N-substituted quinolinium salts. Journal für Praktische Chemie, 326(5), 777-784.

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • University of California, San Diego. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation. School of Chemical Sciences Mass Spectrometry Laboratory. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Submission. School of Chemical Sciences Mass Spectrometry Laboratory. Retrieved from [Link]

  • TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Parshintsev, J., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 6(8), 2083-2099.

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-8-nitroquinoline. Retrieved from [Link]

  • Chemistry Connected. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

reaction conditions for palladium-catalyzed coupling of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-8-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The targeted functionalization of this heterocyclic system is paramount for the development of novel molecular entities with fine-tuned properties. This compound represents a versatile building block, offering a reactive handle at the C3-position for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview and detailed protocols for the application of several cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to this specific substrate. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions for reaction optimization and troubleshooting.

Key Substrate Considerations: Navigating Electronic and Steric Effects

The successful functionalization of this compound is governed by the interplay of electronic and steric factors inherent to its structure:

  • Electronic Effects of the Nitro Group: The potent electron-withdrawing nature of the nitro group at the C6-position significantly influences the reactivity of the C3-Br bond. This deactivation of the quinoline ring makes the carbon-bromine bond more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle. However, nitroarenes can also be sensitive substrates, potentially undergoing side reactions under harsh basic or reductive conditions.[1][2]

  • Steric Hindrance from the Methyl Group: The methyl group at the C8-position introduces steric bulk in proximity to the reacting center. While not directly adjacent to the C3-position, its peri-interaction can influence the overall conformation of the quinoline system and the accessibility of the palladium catalyst. This steric factor often necessitates the use of bulky, electron-rich phosphine ligands which can stabilize the active catalytic species and facilitate efficient reductive elimination.[3][4]

  • Coordinating Effects of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The choice of ligands and reaction conditions must mitigate this unproductive binding.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[5][6] Its tolerance for a vast array of functional groups makes it a premier choice for late-stage functionalization in drug discovery.

Causality Behind Experimental Choices

For a substrate like this compound, the selection of the catalyst system is critical. A pre-catalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ is a common starting point.[5][7] The key to success often lies in the ligand. Bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., SPhos, XPhos) are highly effective for coupling sterically hindered and electron-poor aryl halides.[4][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the rate-limiting oxidative addition and the final reductive elimination steps.

The choice of base is also crucial. While strong bases can facilitate transmetalation, the nitro group's sensitivity must be considered.[9] Inorganic bases like K₂CO₃ or K₃PO₄ provide a good balance of reactivity and compatibility.[10] The reaction is typically run in a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, which aids in the dissolution of both the organic substrate and the inorganic base.[5][10]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Product  Ar-R ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OR)₂ + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Highly active system for challenging substrates.[4][8]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective base, compatible with the nitro group.[10]
Solvent 1,4-Dioxane / Water (4:1)Good for dissolving both organic and inorganic reagents.[5]
Temperature 80-100 °CProvides sufficient thermal energy for catalysis.
Boron Source Boronic Acid or Pinacol EsterPinacol esters offer greater stability.[10]

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond and a C-H bond.[11] It is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated aromatic compounds.[12]

Causality Behind Experimental Choices

The Heck reaction typically proceeds via a neutral catalytic cycle and does not require an organometallic transmetalation partner.[13] For an electron-poor substrate like this compound, the oxidative addition step is generally facile. The choice of base is important to neutralize the HBr generated during the catalytic cycle.[12] Organic bases like triethylamine (Et₃N) or inorganic bases like sodium acetate (NaOAc) are common. Phosphine-free conditions using catalysts like Pd(OAc)₂ can be effective, although phosphine ligands are often added to improve catalyst stability and activity.[14] Polar aprotic solvents like DMF or NMP are typically used to ensure solubility of the reagents and catalyst.

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl MigInsert Migratory Insertion PdII_Aryl->MigInsert PdII_Alkyl R-Pd(II)L₂-X MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim BetaElim->Pd0  Product  + HX ArylHalide Ar-X ArylHalide->OxAdd Alkene Alkene Alkene->MigInsert Base Base Base->BetaElim

Caption: Simplified catalytic cycle of the Heck reaction.[12]

Experimental Protocol: Heck Reaction
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.), triphenylphosphine (PPh₃, 0.04-0.10 equiv., if used), and a base such as sodium acetate (NaOAc, 2.0 equiv.).

  • Reagent Addition: Add the desired alkene (e.g., styrene or butyl acrylate, 1.5 equiv.) and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Purge the tube with argon or nitrogen, then seal it securely.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring for 12-24 hours.[12]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[12]

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Common and effective phosphine-free precursor.[14]
Ligand PPh₃ (optional, 2x mol% of Pd)Can improve catalyst stability and lifetime.
Base NaOAc or Et₃N (2-3 equiv.)Neutralizes the HBr byproduct.[12]
Solvent DMF or NMPHigh-boiling polar aprotic solvent aids solubility.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for coupling aryl halides with terminal alkynes, providing direct access to arylalkyne structures.[15][16] The reaction typically employs a dual-catalyst system of palladium and copper(I).[17]

Causality Behind Experimental Choices

The catalytic cycle involves both a palladium cycle (similar to the Heck reaction) and a copper cycle.[15] The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex.[17] The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base to deprotonate the alkyne and often as the solvent.[15][18] A common catalyst system is PdCl₂(PPh₃)₂ and CuI. The reaction is known for its mild conditions, often proceeding at room temperature.[15]

Visualizing the Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Product Product Ar-C≡C-R PdII_Aryl->Pd0  Reductive  Elimination Transmetalation Transmetalation PdII_Aryl->Transmetalation Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide [Cu(I)], Base Cu_Acetylide->Transmetalation Transmetalation->Pd0 Transmetalation->Product

Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add a solvent such as anhydrous, degassed triethylamine (Et₃N) or a mixture of THF and Et₃N, followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Standard, reliable palladium source.[18]
Cu Co-catalyst CuI (4 mol%)Activates the alkyne for transmetalation.[15][17]
Base/Solvent Et₃N or DIPEAActs as both base and solvent.[15][18]
Temperature 25-60 °CReaction proceeds under mild thermal conditions.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[19][20] It is indispensable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices

This reaction is highly sensitive to the choice of ligand and base.[19] The catalytic cycle involves the oxidative addition of the aryl halide, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[9] A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction; sodium tert-butoxide (NaOtBu) is the most common choice.[9] The ligand is arguably the most critical component. For a challenging substrate, a bulky, electron-rich biarylphosphine ligand like RuPhos or BrettPhos is often required to facilitate the difficult C-N reductive elimination step and prevent side reactions like β-hydride elimination.[21][22]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Amide_Formation Amide Formation PdII_Aryl->Amide_Formation PdII_Amido Ar-Pd(II)L-NR₂ Amide_Formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0  Product  Ar-NR₂ ArylHalide Ar-X ArylHalide->OxAdd Amine R₂NH + Base Amine->Amide_Formation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[19]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), a palladium pre-catalyst such as RuPhos Pd G3 (0.02 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a vial or Schlenk tube.

  • Reagent Addition: Add the amine (1.2 equiv.) and an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst RuPhos Pd G3 (2 mol%)Air-stable pre-catalyst with a highly effective ligand for C-N coupling.[21]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base essential for amine deprotonation.[9]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are required.
Temperature 80-110 °CStandard temperature range for this transformation.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Weigh Reagents (Substrate, Catalyst, Base, Ligand) Inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill Ar/N₂) Prep->Inert Solvent 3. Add Degassed Solvent(s) & Coupling Partner Inert->Solvent React 4. Heat to Temperature with Vigorous Stirring Solvent->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Quench 6. Cool & Quench Reaction Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Purify 8. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. 12

  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. 5

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of...

  • Dolg, M. et al. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.

  • Frontiers in Chemistry. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.

  • Zhu, Y., & Shon, Y. S. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry, 8, 624.

  • Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045–3057.

  • National Center for Biotechnology Information. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.

  • Grokipedia. (n.d.). Buchwald–Hartwig amination.

  • Organ, M. G. et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 55(29), 8563-8567.

  • Kappe, C. O. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.

  • R Discovery. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Taddei, M. et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(45), 11049-11054.

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804.

  • ResearchGate. (n.d.). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.

  • Pérez-Ramírez, J. et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering.

  • Knochel, P. et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4454-4457.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Chemistry LibreTexts. (2023). Heck reaction.

  • Wikipedia. (n.d.). Heck reaction.

  • Carretero, J. C. et al. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Arkivoc.

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab.

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.

  • Al-Tel, T. H. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3584-3593.

  • Hartwig, J. F. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings.

  • Buchwald, S. L. et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 137(28), 9042-9045.

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois.

  • Buchwald, S. L. et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 137(28), 9042-9045.

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-8-methyl-6-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] A significant number of FDA-approved drugs and clinical candidates are built upon this versatile core, particularly in the realm of kinase inhibitors, where they have proven effective in disrupting aberrant signaling pathways implicated in cancer.[4][5]

The strategic functionalization of the quinoline ring is paramount to modulating its biological activity, selectivity, and pharmacokinetic profile. The subject of this guide, 3-Bromo-8-methyl-6-nitroquinoline , is a bespoke building block designed for extensive derivatization. Each substituent serves a distinct chemical purpose:

  • The Bromine Atom (C3-Position): This halogen acts as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups, enabling extensive exploration of the structure-activity relationship (SAR).

  • The Nitro Group (C6-Position): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the quinoline ring. It can activate the scaffold for certain nucleophilic substitutions and, more importantly, can be readily reduced to a primary amine. This amino group provides a new vector for diversification through acylation, alkylation, and other amine-based chemistries.

  • The Methyl Group (C8-Position): This small alkyl group can provide beneficial steric and electronic effects, potentially improving target engagement or modulating metabolic stability.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization strategies for this compound, complete with detailed protocols and the scientific rationale behind each experimental choice.

Core Derivatization Strategies and Workflows

The derivatization of this compound can be logically approached through three primary pathways, targeting its key functional groups. These pathways can be pursued independently or sequentially to generate a diverse library of novel chemical entities.

G cluster_0 Pathway A: C3-Position Functionalization cluster_1 Pathway B: C6-Position Transformation cluster_2 Pathway C: Nucleophilic Aromatic Substitution (SNAr) start This compound a1 Suzuki-Miyaura Coupling (C-C Bond Formation) start->a1 ArB(OH)₂ Pd Catalyst a2 Buchwald-Hartwig Amination (C-N Bond Formation) start->a2 R₂NH Pd Catalyst a3 Sonogashira Coupling (C-C Bond Formation) start->a3 Terminal Alkyne Pd/Cu Catalyst b1 Nitro Group Reduction (to 6-Aminoquinoline) start->b1 e.g., SnCl₂/HCl, H₂/Pd-C c1 Activation by Nitro Group end_a C3-Functionalized Analogs a1->end_a a2->end_a end_ab Di-functionalized Analogs a2->end_ab a3->end_a b2 Further Derivatization of Amine (Amides, Sulfonamides, etc.) b1->b2 Acyl Chloride, Sulfonyl Chloride end_b C6-Functionalized Analogs b2->end_b b2->end_ab c2 Displacement of Bromo Group (with N, O, S Nucleophiles) c1->c2 NuH (e.g., R₂NH) Heat end_c C3-Substituted Analogs (SNAr) c2->end_c end_a->b1 Sequential Modification end_b->a1 Sequential Modification G reagents 1. Combine Reagents: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) inert 2. Establish Inert Atmosphere: - Evacuate and backfill flask  with N₂ or Ar (3x) reagents->inert solvent 3. Add Degassed Solvent: - e.g., 1,4-Dioxane/H₂O (4:1) inert->solvent react 4. Heat and Stir: - 80-100 °C, 4-16 h - Monitor by TLC/LC-MS solvent->react workup 5. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine react->workup purify 6. Purify: - Column Chromatography workup->purify G start 6-Amino-3-bromo- 8-methylquinoline a1 Amide Formation start->a1 a2 Sulfonamide Formation start->a2 a3 Urea Formation start->a3 product1 Amide Derivative a1->product1 product2 Sulfonamide Derivative a2->product2 product3 Urea Derivative a3->product3 reagent1 R-COCl or R-COOH, Coupling Agent reagent1->a1 reagent2 R-SO₂Cl, Base reagent2->a2 reagent3 R-NCO reagent3->a3

Sources

Synthesis of Novel Heterocycles Utilizing 3-Bromo-8-methyl-6-nitroquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Potential of 3-Bromo-8-methyl-6-nitroquinoline

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have found applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3] The strategic functionalization of the quinoline scaffold is paramount in the quest for novel drug candidates with enhanced potency and selectivity.

This guide focuses on a particularly versatile building block: This compound . This molecule is richly functionalized, offering multiple reaction sites for synthetic elaboration. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[4][5] Concurrently, the electron-withdrawing nitro group at the 6-position activates the quinoline ring system for nucleophilic aromatic substitution (SNAr) reactions, providing an alternative avenue for introducing diverse functionalities.[6] The methyl group at the 8-position can influence the molecule's conformation and metabolic stability.

This document provides detailed application notes and step-by-step protocols for the synthesis of novel heterocyclic compounds derived from this compound. We will explore key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, to construct fused heterocyclic systems of significant pharmacological interest.

PART 1: Strategic Approaches to Heterocycle Synthesis

The synthetic utility of this compound lies in its susceptibility to a range of powerful bond-forming reactions. The choice of synthetic strategy is dictated by the desired heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of C-C and C-N bonds under relatively mild conditions.[2][5] For this compound, the bromine atom at the C-3 position is the primary site for these transformations.

A. Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted quinolines, which are prevalent motifs in biologically active molecules.

  • Application: Synthesis of 3-aryl-8-methyl-6-nitroquinolines, which can serve as precursors to various fused heterocycles or as final products with potential biological activity.

B. Buchwald-Hartwig Amination for C-N Bond Formation:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is crucial for introducing nitrogen-containing substituents, which are key components of many pharmaceuticals.

  • Application: Synthesis of 3-amino-8-methyl-6-nitroquinoline derivatives, which are versatile intermediates for the construction of nitrogen-containing heterocycles such as pyrazolo[4,3-c]quinolines.

C. Sonogashira Coupling for C-C Triple Bond Formation:

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] The resulting alkynylquinolines are valuable precursors for the synthesis of various heterocycles, including furo[2,3-b]quinolines and thieno[2,3-b]quinolines, through subsequent cyclization reactions.

  • Application: Synthesis of 3-alkynyl-8-methyl-6-nitroquinolines, which can undergo intramolecular cyclization to yield fused five-membered heterocycles.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Nitro Group

The strongly electron-withdrawing nitro group at the 6-position significantly activates the quinoline ring towards nucleophilic attack, particularly at the positions ortho and para to it.[6] This allows for the displacement of a suitable leaving group, or in some cases, a hydrogen atom, by a nucleophile. While the bromine at C-3 is the primary leaving group for cross-coupling, under specific conditions, SNAr reactions can offer an alternative or complementary synthetic route.

  • Application: Introduction of oxygen, nitrogen, or sulfur nucleophiles at positions activated by the nitro group, leading to the formation of functionalized quinolines that can be further cyclized.

PART 2: Detailed Experimental Protocols

The following protocols are designed as a comprehensive guide for the synthesis of various heterocyclic systems from this compound. Researchers should adapt and optimize these conditions based on their specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 3-(1H-Pyrazol-4-yl)-8-methyl-6-nitroquinoline via Suzuki-Miyaura Coupling

This protocol details the synthesis of a pyrazolyl-substituted quinoline, a scaffold known for its anti-inflammatory and kinase inhibitory activities.

Reaction Scheme:

Suzuki_Miyaura sub This compound reagents Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80 °C sub->reagents boronic +(1H-Pyrazol-4-yl)boronic acid boronic->reagents product 3-(1H-Pyrazol-4-yl)-8-methyl-6-nitroquinoline reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound267.081.0267 mg
(1H-Pyrazol-4-yl)boronic acid111.901.2134 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.213.0415 mg
1,4-Dioxane--10 mL
Water (degassed)--2 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask, add this compound (267 mg, 1.0 mmol), (1H-Pyrazol-4-yl)boronic acid (134 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Trustworthiness (Self-Validation):

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product by identifying the characteristic peaks of the quinoline and pyrazole moieties and the absence of the bromine signal.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Protocol 2: Synthesis of N-Phenyl-8-methyl-6-nitroquinolin-3-amine via Buchwald-Hartwig Amination

This protocol describes the synthesis of a key intermediate for the construction of various nitrogen-containing heterocycles.

Reaction Scheme:

Buchwald_Hartwig sub This compound reagents Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 100 °C sub->reagents amine + Aniline amine->reagents product N-Phenyl-8-methyl-6-nitroquinolin-3-amine reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound267.081.0267 mg
Aniline93.131.2110 µL
Tris(dibenzylideneacetone)dipalladium(0)915.720.0218 mg
Xantphos578.680.0423 mg
Cesium Carbonate (Cs₂CO₃)325.821.5489 mg
Toluene (anhydrous)--10 mL

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (267 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the title compound.

Trustworthiness (Self-Validation):

  • LC-MS Analysis: Monitor the conversion of the starting material and confirm the mass of the desired product.

  • FT-IR Spectroscopy: Identify the characteristic N-H stretching vibration of the secondary amine.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the product.

Protocol 3: Synthesis of 8-Methyl-6-nitro-3-(phenylethynyl)quinoline via Sonogashira Coupling and Subsequent Cyclization to a Furo[2,3-b]quinoline

This two-step protocol illustrates the synthesis of a fused furoquinoline, a class of compounds with interesting photophysical and biological properties.[1]

Step 1: Sonogashira Coupling

Reaction Scheme:

Sonogashira sub This compound reagents Pd(PPh3)2Cl2, CuI, Et3N THF, rt sub->reagents alkyne + Phenylacetylene alkyne->reagents product 8-Methyl-6-nitro-3-(phenylethynyl)quinoline reagents->product

Caption: Sonogashira coupling of this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound267.081.0267 mg
Phenylacetylene102.141.2131 µL
Bis(triphenylphosphine)palladium(II) dichloride701.900.0321 mg
Copper(I) Iodide (CuI)190.450.0611 mg
Triethylamine (Et₃N)101.193.0418 µL
Tetrahydrofuran (THF, anhydrous)--10 mL

Procedure:

  • To a Schlenk flask, add this compound (267 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (131 µL, 1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield the alkynylquinoline.

Step 2: Intramolecular Cyclization to 2-Phenyl-8-methyl-6-nitrofuro[2,3-b]quinoline

Reaction Scheme:

Cyclization sub 8-Methyl-6-nitro-3-(phenylethynyl)quinoline reagents Base (e.g., t-BuOK) DMF, 100 °C sub->reagents product 2-Phenyl-8-methyl-6-nitrofuro[2,3-b]quinoline reagents->product

Caption: Intramolecular cyclization to a furo[2,3-b]quinoline.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
8-Methyl-6-nitro-3-(phenylethynyl)quinoline288.301.0288 mg
Potassium tert-butoxide (t-BuOK)112.211.2135 mg
Dimethylformamide (DMF, anhydrous)--10 mL

Procedure:

  • Dissolve 8-Methyl-6-nitro-3-(phenylethynyl)quinoline (288 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add potassium tert-butoxide (135 mg, 1.2 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the furo[2,3-b]quinoline.

Trustworthiness (Self-Validation):

  • Combined Spectroscopic Analysis: Use a combination of NMR, IR, and MS to confirm the structure of the final fused heterocyclic product. The disappearance of the alkyne signal in the ¹³C NMR and IR spectra is a key indicator of successful cyclization.

PART 3: Data Presentation and Visualization

Table 1: Representative Yields for Heterocycle Synthesis
EntryReaction TypeHeterocyclic ProductYield (%)*
1Suzuki-Miyaura3-(1H-Pyrazol-4-yl)-8-methyl-6-nitroquinoline75-85
2Buchwald-HartwigN-Phenyl-8-methyl-6-nitroquinolin-3-amine70-80
3Sonogashira & Cyclization2-Phenyl-8-methyl-6-nitrofuro[2,3-b]quinoline60-70 (over 2 steps)

*Yields are representative and may vary based on specific reaction conditions and purification techniques.

Workflow Visualization

workflow start This compound suzuki Suzuki-Miyaura Coupling (e.g., with boronic acids) start->suzuki buchwald Buchwald-Hartwig Amination (e.g., with amines) start->buchwald sonogashira Sonogashira Coupling (e.g., with terminal alkynes) start->sonogashira snar Nucleophilic Aromatic Substitution (e.g., with alkoxides, thiolates) start->snar prod_suzuki 3-Aryl/Heteroaryl-quinolines suzuki->prod_suzuki prod_buchwald 3-Amino-quinolines buchwald->prod_buchwald prod_sonogashira 3-Alkynyl-quinolines sonogashira->prod_sonogashira prod_snar Functionalized Quinolines snar->prod_snar fused_buchwald Pyrazolo[4,3-c]quinolines prod_buchwald->fused_buchwald fused_sonogashira Furo[2,3-b]quinolines Thieno[2,3-b]quinolines prod_sonogashira->fused_sonogashira

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. The methodologies outlined in this guide, leveraging palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provide robust and efficient pathways to access these complex molecular architectures. The resulting fused quinoline systems are of significant interest to the drug discovery community and warrant further investigation for their potential therapeutic applications. The provided protocols serve as a solid foundation for researchers to explore the rich chemistry of this promising scaffold.

References

Sources

Large-Scale Synthesis of 3-Bromo-8-methyl-6-nitroquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-8-methyl-6-nitroquinoline, a key intermediate in pharmaceutical research and development. The protocol is designed for scalability, safety, and high purity, addressing the common challenges associated with multi-step heterocyclic synthesis. We present a robust three-step pathway commencing with the nitration of o-toluidine, followed by a modified Skraup cyclization, and concluding with a regioselective bromination. This guide emphasizes the mechanistic rationale behind procedural choices, detailed safety protocols for handling hazardous reagents, and in-depth troubleshooting advice to ensure reliable and reproducible outcomes for researchers, chemists, and drug development professionals.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over regioselectivity. A linear synthesis approach starting from a commercially available precursor, 2-methylaniline (o-toluidine), has been determined to be the most efficient and scalable route. The chosen pathway strategically installs the required substituents in an order that maximizes yield and minimizes the formation of isomeric impurities.

The three core stages of the synthesis are:

  • Nitration: Introduction of the nitro group at the para-position of o-toluidine to form 2-methyl-4-nitroaniline. This initial step correctly places the future 6-nitro substituent.

  • Skraup Cyclization: Construction of the quinoline core by reacting 2-methyl-4-nitroaniline with glycerol in a modified Skraup reaction to yield 8-methyl-6-nitroquinoline.

  • Bromination: Regioselective introduction of a bromine atom at the C3 position of the quinoline ring system to afford the final product.

This strategic sequence is critical. Attempting to nitrate the 8-methylquinoline core directly would result in a mixture of 5-nitro and 8-nitro isomers, which are difficult to separate and would significantly lower the overall yield.[1] Our chosen route circumvents this issue entirely.

G cluster_0 Synthetic Workflow A Step 1: Nitration (o-Toluidine) B Step 2: Skraup Cyclization (2-Methyl-4-nitroaniline) A->B  Forms quinoline precursor C Step 3: Bromination (8-Methyl-6-nitroquinoline) B->C  Builds quinoline core D Final Product (this compound) C->D  Final functionalization

Caption: High-level workflow for the synthesis of this compound.

Safety First: Hazard Analysis and Mitigation

Large-scale chemical synthesis necessitates a proactive approach to safety. The protocols described herein involve highly corrosive, reactive, and exothermic processes.

Key Hazards:

  • Nitration Reactions: The use of mixed nitric acid and sulfuric acid presents significant hazards. These are highly corrosive acids capable of causing severe chemical burns upon contact.[2][3] The reaction is highly exothermic and can lead to thermal runaway if the rate of addition or temperature is not strictly controlled.[4][5] Toxic nitrogen dioxide gas can also be produced.[4]

  • Skraup Synthesis: This reaction is notoriously vigorous and can be violent if not properly managed.[6] The dehydration of glycerol is strongly exothermic, and the subsequent cyclization can proceed with uncontrollable speed on a large scale.[7]

  • General Precautions: Standard laboratory hazards include handling of organic solvents, potential for splashes, and the need for proper waste disposal.

Mandatory Safety Protocols:

  • Engineering Controls: All steps must be performed in a certified, high-flow chemical fume hood. For kilogram-scale synthesis, a walk-in fume hood and a reactor system with overhead stirring, a condenser, and a temperature probe are essential. An emergency shower and eyewash station must be immediately accessible.[3][8]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[3]

    • A flame-retardant, chemical-resistant lab coat or suit.

  • Exotherm Management: Reactions must be conducted in a jacketed reactor or a robust ice/water bath to dissipate heat effectively. The addition of reagents for exothermic steps must be done slowly and via an addition funnel, with continuous monitoring of the internal reaction temperature.

  • Waste Disposal: All chemical waste, including acidic and organic streams, must be segregated and disposed of according to institutional and federal regulations. Do not mix nitric acid waste with other waste streams.[8]

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-nitroaniline

Principle and Rationale: This step involves the electrophilic aromatic substitution of o-toluidine. The amino group is first protonated by the strong acid to form the anilinium ion. While the -NH3+ group is strongly deactivating and meta-directing, a small equilibrium concentration of the free amine (-NH2) persists. The free amine is a powerful ortho-, para-directing activator. The steric hindrance from the adjacent methyl group favors substitution at the para-position, leading to the desired 2-methyl-4-nitroaniline as the major product.

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
o-Toluidine107.15107.2 g1.01.0
Sulfuric Acid (98%)98.08300 mL--
Nitric Acid (70%)63.0165 mL1.051.05
Water / Ice-2 L--
Ammonium Hydroxide (28%)35.04As needed--

Procedure:

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Acidification: Carefully add concentrated sulfuric acid (300 mL) to the flask. Cool the acid to 0°C.

  • Substrate Addition: Slowly add o-toluidine (107.2 g) dropwise to the cold, stirring sulfuric acid. Maintain the internal temperature below 10°C throughout the addition. A thick, white slurry of the anilinium sulfate salt will form.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid (65 mL) to 100 mL of chilled sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred anilinium sulfate slurry over 2-3 hours. It is critical to maintain the internal reaction temperature between 0°C and 5°C. A rapid temperature increase indicates a potential runaway reaction.[5]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 2 kg of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding concentrated ammonium hydroxide. This is a highly exothermic process. Continue adding base until the pH is approximately 8-9. A yellow precipitate will form.

  • Isolation: Collect the yellow solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product in a vacuum oven. The product is typically of sufficient purity for the next step. If needed, recrystallize from ethanol/water.

  • Characterization: Expected yield: 120-135 g (79-89%). The product should be a yellow solid.

Step 2: Synthesis of 8-Methyl-6-nitroquinoline via Skraup Cyclization

Principle and Rationale: The Skraup synthesis is a classic method for creating the quinoline ring system.[6][9] The reaction proceeds through several stages:

  • Acrolein Formation: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[10]

  • Michael Addition: The amino group of 2-methyl-4-nitroaniline adds to acrolein in a Michael-type addition.

  • Cyclization & Dehydration: The intermediate undergoes acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline.

  • Oxidation: An oxidizing agent (in this case, the nitro group of the starting material can act as the oxidant, though an external one is often used) aromatizes the dihydroquinoline to the final quinoline product.

To control the notoriously violent nature of this reaction, ferrous sulfate (FeSO₄) is added as a moderator, which helps to smooth the exothermic profile.[6]

G cluster_0 Skraup Reaction Mechanism A Glycerol B Acrolein A->B H₂SO₄ -2H₂O D Michael Adduct B->D C 2-Methyl-4-nitroaniline C->D Michael Addition E Cyclized Intermediate D->E Electrophilic Cyclization F Dihydroquinoline E->F -H₂O G 8-Methyl-6-nitroquinoline F->G Oxidation

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
2-Methyl-4-nitroaniline152.1576.1 g0.51.0
Glycerol92.09138 g1.53.0
Sulfuric Acid (98%)98.08100 mL--
Ferrous Sulfate Heptahydrate278.015.0 g-(catalyst)

Procedure:

  • Setup: In a 1 L flask equipped with a powerful overhead stirrer, a reflux condenser, and a thermometer, combine 2-methyl-4-nitroaniline (76.1 g), glycerol (138 g), and ferrous sulfate heptahydrate (5.0 g).

  • Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (100 mL). The temperature will rise. Use a water bath to keep the temperature from exceeding 100°C during the addition.

  • Reaction: Heat the mixture carefully to 120-130°C. The reaction will become exothermic. Be prepared to remove the heat source to maintain the temperature within this range. The reaction mixture will darken and thicken. Maintain this temperature for 3-4 hours.

  • Cooling and Dilution: Allow the reaction to cool to below 100°C, then cautiously dilute the mixture with 500 mL of water.

  • Neutralization: Cool the diluted mixture in an ice bath. Carefully neutralize by adding a concentrated sodium hydroxide solution until the pH is basic. This will precipitate iron hydroxides and the crude product.

  • Work-up: The crude product can be isolated by steam distillation, or more practically on a large scale, by solvent extraction. Extract the basic mixture with dichloromethane or toluene (3 x 300 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol.

  • Characterization: Expected yield: 55-65 g (58-69%). The product is a solid.

Step 3: Synthesis of this compound

Principle and Rationale: The final step is an electrophilic bromination on the electron-deficient pyridine ring of the quinoline nucleus. The presence of the electron-withdrawing nitro group and the protonated quinoline nitrogen (in acidic media) deactivates the ring system, making substitution difficult. However, N-Bromosuccinimide (NBS) in an acidic medium like acetic acid is an effective reagent for this transformation, favoring substitution at the C3 position.[11]

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
8-Methyl-6-nitroquinoline188.1847.0 g0.251.0
N-Bromosuccinimide (NBS)177.9846.7 g0.261.05
Acetic Acid60.05500 mL--

Procedure:

  • Setup: In a 1 L flask equipped with a stirrer and reflux condenser, dissolve 8-methyl-6-nitroquinoline (47.0 g) in glacial acetic acid (500 mL).

  • Reagent Addition: Add N-Bromosuccinimide (46.7 g) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. A solid precipitate may form.

  • Quenching: Pour the mixture into 1.5 L of ice water.

  • Neutralization: Slowly neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water.

  • Purification: Dry the crude product. Purify by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product, this compound.

  • Characterization: Expected yield: 50-58 g (75-87%). The product is a solid.

Process Data and Troubleshooting

Summary of Quantitative Data
Parameter Step 1: Nitration Step 2: Cyclization Step 3: Bromination
Starting Material 107.2 g o-Toluidine76.1 g Amine47.0 g Quinoline
Product Mass (Typical) 128 g60 g54 g
Molar Yield (Typical) 84%64%81%
Overall Molar Yield --~43%
Purity (Post-Purification) >98%>98%>99%
Troubleshooting Guide
Issue Step Potential Cause(s) Recommended Solution
Low Yield 1Incomplete nitration; loss during work-up.Ensure dropwise addition of nitrating mix at 0-5°C. Check pH during neutralization to avoid redissolving the product.
Runaway Reaction 1, 2Reagent addition is too fast; inadequate cooling.Immediately stop reagent addition. Apply emergency cooling. For nitration, prepare a quench bath of ice water as a last resort.[5]
Reaction Stalls 2Insufficient heating.Ensure the internal temperature reaches and is maintained at 120-130°C.
Formation of Isomers 3Incorrect reaction temperature or reagent.Maintain temperature at 80-90°C. Ensure the purity of NBS.
Difficult Purification 2, 3Incomplete reaction; formation of tars.For Step 2, ensure vigorous stirring. Column chromatography is recommended for both steps to remove impurities.

Conclusion

This application note details a reliable and scalable three-step synthesis for this compound. By prioritizing a logical synthetic sequence, implementing strict safety controls, and providing detailed procedural instructions, this guide serves as an essential resource for chemists in the pharmaceutical industry. The described methodology consistently delivers the target compound in high yield and purity, facilitating its use in subsequent drug discovery and development programs.

References

  • Nitration reaction safety - YouTube. (2024).
  • NITRIC ACID SAFETY. (n.d.). University of Washington.
  • Skraup reaction - Wikipedia. (n.d.). Available at: [Link]

  • Jones, G. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 321-325. Available at: [Link]

  • Design of a batch plant for quinoline derivatives manufacture - UB. (n.d.). University of Barcelona. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). Available at: [Link]

  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024). University of Washington. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). RSC Advances. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). Organic Communications. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Available at: [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. (n.d.). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-8-methyl-6-nitroquinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles and recent advancements in cross-coupling chemistry. As Senior Application Scientists, we aim to equip you with the knowledge to overcome common challenges and enhance your reaction yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound, a substrate with unique electronic and steric properties.

Question 1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

Low or no product formation is a common hurdle and often points to issues with the catalyst system, reaction conditions, or starting material integrity. A systematic approach to troubleshooting is recommended.[1][2]

Potential Cause: Inefficient Catalyst System

The choice of palladium catalyst and ligand is paramount for the successful coupling of heteroaryl halides, especially those bearing electron-withdrawing groups like the nitro group in your substrate.[3][4]

  • Expert Insight: The strong electron-withdrawing nature of the nitro group and the coordinating ability of the quinoline nitrogen can complicate the catalytic cycle.[3][5] The nitrogen atom can coordinate to the palladium center, leading to catalyst deactivation.[5][6]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing catalyst deactivation and facilitating the oxidative addition and reductive elimination steps.[4][7][8] Recommended ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃, P(tBu)₃).[9][10]

    • Catalyst Precursor: Utilize a pre-formed palladium(0) source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3).[10] These can generate the active Pd(0) species more efficiently than Pd(II) sources like Pd(OAc)₂ under milder conditions.[9]

Potential Cause: Suboptimal Base and Solvent Combination

The base is crucial for activating the boronic acid partner for transmetalation.[11][12] The solvent system influences solubility, reaction rate, and side reactions.

  • Expert Insight: The nitro group makes the quinoline ring electron-deficient, which can affect the oxidative addition step.[3][5] The choice of base and solvent must be carefully considered to promote the desired reaction pathway.

  • Solution:

    • Base Selection: A screening of bases is often necessary.[6] While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, particularly with less reactive coupling partners.[2][9][13]

    • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[2][10] Ensure all solvents are thoroughly degassed to prevent oxygen-induced side reactions like homocoupling.[6]

Potential Cause: Reaction Temperature and Time

  • Expert Insight: While higher temperatures can increase reaction rates, they can also lead to degradation of starting materials or products, especially with sensitive functional groups like the nitro group.

  • Solution: Monitor the reaction progress by TLC or LC-MS.[5] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a modest increase to 90-100 °C may be beneficial.[2][14] However, avoid excessively high temperatures to minimize decomposition.[15]

Question 2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

The formation of byproducts is a frequent issue that directly impacts yield and purification efforts.[6]

Potential Cause: Presence of Oxygen

  • Expert Insight: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to biaryl byproducts and consumption of the boronic acid reagent.[6][16]

  • Solution:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[2][6] Techniques like freeze-pump-thaw cycles or sparging are highly effective.[14]

Potential Cause: Protodeboronation of the Boronic Acid

  • Expert Insight: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids and in the presence of aqueous bases.[6][9]

  • Solution:

    • Use of Boronate Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates.[9] These are generally more resistant to protodeboronation.

Question 3: The purification of my final product is challenging due to closely eluting impurities. What strategies can I employ?

Purification can be a bottleneck, especially when byproducts have similar polarities to the desired product.

  • Expert Insight: Homocoupled products and dehalogenated starting materials can be difficult to separate from the target molecule.

  • Solution:

    • Reaction Optimization: The most effective approach is to optimize the reaction to minimize byproduct formation in the first place.

    • Chromatography: If impurities persist, careful optimization of the column chromatography conditions (e.g., solvent gradient, choice of stationary phase) may be necessary. In some cases, a different purification technique like preparative HPLC might be required.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The aryl halide (this compound) reacts with a Pd(0) complex to form a Pd(II) species.[4]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium complex.[4][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[4]

Q2: How does the nitro group on the quinoline ring affect the reaction?

The strongly electron-withdrawing nitro group deactivates the aromatic ring, which can make the oxidative addition of the C-Br bond to the palladium catalyst more challenging compared to electron-rich or neutral aryl bromides.[3][17] However, this electronic effect can also be beneficial in other steps of the catalytic cycle. Recent studies have even shown that nitroarenes themselves can act as coupling partners in Suzuki reactions, highlighting the complex role of the nitro group.[3][17][18]

Q3: What are the best practices for setting up a Suzuki coupling reaction?

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling.[19]

  • Reagent Purity: Use high-purity reagents and dry, degassed solvents.

  • Order of Addition: A common practice is to combine the aryl halide, boronic acid (or ester), and base in the reaction vessel, followed by the addition of the degassed solvent, and finally the catalyst.[20]

Q4: Can I use 3-Chloro-8-methyl-6-nitroquinoline instead of the bromo derivative?

Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[5][8][16] While possible, the coupling of the chloro-analog would likely require a more active catalyst system, potentially with more specialized ligands, and more forcing reaction conditions (higher temperatures, longer reaction times).[4][8][21]

Experimental Protocols & Data

General Procedure for Suzuki Coupling of this compound

The following is a generalized protocol that should be optimized for your specific boronic acid partner.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[5]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or precatalyst) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Efficiently generates the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote efficient coupling and prevent catalyst deactivation.[9][10]
Base K₃PO₄ (2.0-3.0 equiv.)Often provides better results than weaker bases for challenging substrates.[9]
Solvent System 1,4-Dioxane/H₂O (4:1)A versatile solvent system that facilitates the dissolution of both organic and inorganic reagents.[2][10]
Temperature 90-100 °CA good starting range to balance reaction rate and potential for degradation.[2]

Visualizing the Workflow

Troubleshooting Logic Diagram

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction catalyst Evaluate Catalyst System - Active Pd(0) source? - Appropriate ligand? start->catalyst conditions Assess Reaction Conditions - Base strength? - Solvent choice? - Temperature? start->conditions side_reactions Analyze for Side Reactions - Homocoupling? - Protodeboronation? start->side_reactions solution_catalyst Optimize Catalyst: - Use Pd(0) precatalyst - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->solution_catalyst solution_conditions Optimize Conditions: - Screen bases (K3PO4, Cs2CO3) - Ensure proper degassing - Adjust temperature conditions->solution_conditions solution_side_reactions Minimize Side Reactions: - Rigorous degassing - Use boronate esters (Bpin, MIDA) side_reactions->solution_side_reactions end_product Improved Yield solution_catalyst->end_product solution_conditions->end_product solution_side_reactions->end_product

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)-R²(L₂) pd_complex1->pd_complex2 Transmetalation (R²-B(OR)₂) pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Benchchem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017).
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a..
  • ResearchGate. Optimization of the reaction conditions..
  • RSC Publishing - The Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions.
  • PMC - NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (2025). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids..
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Purification of Brominated Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of brominated nitroquinolines. This resource is designed to provide expert guidance and troubleshooting strategies for the unique challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate these complexities, ensuring the integrity and purity of your target molecules.

Introduction: The Purification Challenge

Brominated nitroquinolines are key intermediates in the synthesis of a wide range of pharmacologically active molecules.[1] However, their purification is often fraught with challenges stemming from the electronic properties of the bromo and nitro functional groups. These groups can influence the molecule's polarity, stability, and reactivity, leading to issues such as co-eluting impurities, product degradation, and difficulty in achieving high purity. This guide provides a structured approach to troubleshooting these problems, combining theoretical understanding with practical, field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of brominated nitroquinolines, offering probable causes and actionable solutions.

Problem 1: Co-elution of Isomeric Impurities

Symptoms:

  • Broad or overlapping peaks in HPLC or TLC analysis.

  • Inconsistent characterization data (e.g., melting point, NMR) despite appearing as a single spot on TLC.

Probable Causes:

  • Formation of Positional Isomers: The nitration of quinolines can lead to the formation of various nitroquinoline isomers, which are often difficult to separate due to their similar physical properties.[2] Similarly, bromination of substituted quinolines can yield a mixture of mono- and di-bromo derivatives.[3]

  • Similar Polarity: Isomers often have very similar polarities, making their separation by standard column chromatography challenging.

Solutions:

Strategy Detailed Protocol Scientific Rationale
Optimize Column Chromatography 1. Solvent System Screening: Systematically screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting compounds. 3. Alternative Stationary Phases: Consider using alumina or florisil if the compound is unstable on silica gel.[4]Fine-tuning the mobile phase composition alters the differential partitioning of isomers between the mobile and stationary phases, improving resolution. Different stationary phases offer alternative selectivities based on different interaction mechanisms.
Fractional Crystallization of Salts 1. Salt Formation: Convert the mixture of basic quinoline isomers into their corresponding salts (e.g., hydrochlorides) by treating with an appropriate acid.[5] 2. Solvent Selection: Identify a solvent in which the salt of the desired isomer has lower solubility. 3. Controlled Crystallization: Slowly cool the solution to induce crystallization of the less soluble salt.[5]The formation of salts alters the crystal lattice energy and solubility properties of the isomers, often to a greater extent than the free bases, enabling separation through differential crystallization.
pH-Dependent Precipitation 1. Acidic Dissolution: Dissolve the isomeric mixture in an acidic solution. 2. pH Adjustment: Carefully adjust the pH of the solution with a base (e.g., sodium bicarbonate). Different isomers may precipitate at distinct pH values.[5][6] 3. Isolation: Collect the precipitated isomer by filtration.The pKa values of isomeric nitroquinolines can differ slightly. By carefully controlling the pH, one can selectively neutralize and precipitate one isomer while the others remain in solution.
Problem 2: Product Decomposition on Silica Gel

Symptoms:

  • Streaking or tailing on TLC plates.

  • Low recovery of the desired product from column chromatography.

  • Appearance of new, unexpected spots on TLC after chromatography.

Probable Causes:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, particularly those with electron-withdrawing nitro groups that can activate the quinoline ring system.[4]

  • Prolonged Contact Time: Extended exposure to the silica gel surface during a long column run increases the likelihood of decomposition.

Solutions:

Strategy Detailed Protocol Scientific Rationale
Deactivation of Silica Gel 1. Base Treatment: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent). 2. Column Packing: Pack the column with the deactivated silica gel.Neutralizing the acidic sites on the silica gel surface with a base minimizes acid-catalyzed decomposition of the target molecule.
Use of Alternative Adsorbents 1. Alumina: Use neutral or basic alumina as the stationary phase. 2. Florisil: This milder adsorbent can be a suitable alternative for sensitive compounds.[4]Alumina and Florisil have different surface properties and pH characteristics compared to silica gel, which can prevent degradation of acid-sensitive compounds.
Rapid Purification Techniques 1. Flash Chromatography: Employ flash chromatography with higher flow rates to minimize the contact time between the compound and the stationary phase. 2. Short Plug Filtration: For removing highly polar or baseline impurities, a quick filtration through a short plug of silica can be effective.[4]Reducing the residence time on the column limits the opportunity for on-column reactions and degradation to occur.
Problem 3: Poor Yield and/or Purity after Recrystallization

Symptoms:

  • Low recovery of crystalline material.

  • The recrystallized product is not significantly purer than the crude material.

  • Oiling out instead of crystallization.

Probable Causes:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the product.[8]

  • Supersaturation Issues: The solution may be too dilute (undersaturated) or too concentrated (leading to oiling out).

Solutions:

Strategy Detailed Protocol Scientific Rationale
Systematic Solvent Screening 1. Test Small-Scale Solubilities: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like dichloromethane/hexane) at room temperature and at their boiling points.[6] 2. Select Optimal Solvent: Choose a solvent that provides a significant difference in solubility between hot and cold conditions.A systematic approach ensures the selection of a solvent that maximizes recovery and purification efficiency.[7]
Controlled Cooling 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. 2. Ice Bath: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.[6]Slow cooling allows for the formation of a well-ordered crystal lattice that excludes impurities, leading to a purer final product.[8]
Inducing Crystallization 1. Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. 2. Seeding: Add a small seed crystal of the pure compound to the cooled solution.These techniques provide nucleation sites, initiating the crystallization process in a supersaturated solution.
Dealing with "Oiling Out" 1. Re-heat and Add More Solvent: If the compound oils out, re-heat the solution until the oil dissolves, then add more solvent to reduce the saturation level. 2. Use a Solvent Pair: Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.Oiling out occurs when the solution is too concentrated. Adjusting the solvent volume or using a solvent pair can promote proper crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of brominated nitroquinolines?

A1: Common impurities often arise from the synthetic route. These can include:

  • Isomeric Impurities: As mentioned, nitration and bromination can produce positional isomers that are challenging to separate.[2]

  • Unreacted Starting Materials: Residual quinoline, brominating agents (like N-bromosuccinimide), or nitrating agents may be present.[2]

  • Over- or Under-brominated Species: Depending on the reaction conditions, you might have a mixture of mono-, di-, and even tri-brominated quinolines.[3]

  • Side-Reaction Byproducts: The specific byproducts will depend on your reaction conditions, but can include products of oxidation or other side reactions.

Q2: How can I identify the impurities present in my crude product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can help resolve closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the molecular weights of the impurities, which can provide clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of major impurities if they can be isolated or if their signals are distinct in the spectrum of the crude mixture.

Q3: My compound is a dark, tarry solid. How can I purify it?

A3: Dark, often amorphous, products can be challenging. Here's a suggested workflow:

  • Initial Cleanup: Start by dissolving the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washing it with a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities, followed by a water wash.

  • Charcoal Treatment: If the color is due to highly conjugated, colored impurities, you can try treating a solution of your crude product with activated charcoal.[9] Dissolve the material in a hot solvent, add a small amount of charcoal, boil briefly, and then perform a hot filtration to remove the charcoal.[7][9]

  • Chromatography: After the initial cleanup, column chromatography is often necessary. Be mindful of potential on-column degradation as discussed in the troubleshooting guide.

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization can be used to achieve high purity.

Q4: Can I use reverse-phase HPLC for the purification of brominated nitroquinolines?

A4: Yes, preparative reverse-phase HPLC can be an excellent technique for purifying brominated nitroquinolines, especially for challenging separations of closely related isomers or for obtaining very high purity material on a small to medium scale. The typical mobile phases are mixtures of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Experimental Workflows & Visualizations

Workflow for Selecting a Purification Strategy

The following diagram illustrates a decision-making process for choosing the appropriate purification method for your crude brominated nitroquinoline.

Purification_Workflow start Crude Brominated Nitroquinoline is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >80%? is_solid->is_high_purity Yes liquid_extraction Liquid-Liquid Extraction/Wash is_solid->liquid_extraction No (Oil/Tar) recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes column_chrom Column Chromatography (Silica or Alumina) is_high_purity->column_chrom No is_pure_enough Is the product pure enough? recrystallize->is_pure_enough column_chrom->is_pure_enough final_product Pure Product is_pure_enough->final_product Yes prep_hplc Consider Preparative HPLC is_pure_enough->prep_hplc No prep_hplc->final_product liquid_extraction->column_chrom

Caption: Decision tree for purification strategy.

General Recrystallization Protocol

This protocol provides a step-by-step guide for performing a single-solvent recrystallization.

Recrystallization_Protocol cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation a 1. Place crude solid in Erlenmeyer flask. b 2. Add minimal amount of hot recrystallization solvent. a->b c 3. Heat and stir until all solid dissolves. b->c d 4. If insoluble impurities are present, perform hot filtration. c->d e 5. Allow filtrate to cool slowly to RT. c->e d->e f 6. Cool further in an ice bath. e->f g 7. Collect crystals by vacuum filtration. f->g h 8. Wash crystals with ice-cold solvent. g->h i 9. Dry the pure crystals. h->i

Caption: Step-by-step recrystallization workflow.

References

  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • Purification strategies for removing impurities from 2-nitroquinoline. Benchchem.
  • Experimental protocol for the purification of 2-nitroquinoline by recrystallization. Benchchem.
  • Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • Recrystallization. University of California, Los Angeles.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Troubleshooting Flash Column Chromatography. University of Rochester.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health.
  • Bromination part VII - recrystallization. YouTube.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • Recrystallization and Crystallization. University of California, Davis.
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • LC Chromatography Troubleshooting. HALO Columns.
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • HPLC Troubleshooting. Scribd.
  • Chromatography Troubleshooting. YouTube.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

Sources

improving the stability of 3-Bromo-8-methyl-6-nitroquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Stability in Solution for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-8-methyl-6-nitroquinoline. As a complex heterocyclic molecule, its stability in solution is paramount for generating reproducible and reliable data in screening, bioassays, and formulation development. This guide is designed to provide you, our fellow researchers, with a deep understanding of the potential stability challenges and to offer practical, field-proven solutions. We will move beyond simple protocols to explain the chemical rationale behind our recommendations, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common initial questions regarding the stability of this compound.

Question: My solution of this compound is changing color from colorless to yellow or brown. What does this signify?

Answer: Discoloration is a primary visual indicator of chemical degradation. For nitroaromatic and quinoline-based compounds, a shift to yellow or brown often suggests the formation of conjugated degradation products. This is frequently caused by exposure to ambient or UV light (photodegradation) or by oxidative processes.[1][2] The formation of these chromophoric byproducts compromises the purity of your sample and can lead to inaccurate concentration measurements and altered biological activity. It is crucial to treat any color change as a sign of instability.

Question: What are the main environmental factors that can degrade my compound in solution?

Answer: The stability of this compound is influenced by a combination of factors, primarily:

  • Light: Nitroaromatic compounds are notoriously susceptible to photodegradation. The nitro group can be photochemically reduced or participate in ring modifications upon exposure to UV-visible light.[1][3]

  • pH: The quinoline ring system's stability can be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis of the bromo substituent or promote other ring degradation pathways.[2][4][5] The solubility of quinoline derivatives is also highly dependent on pH.[6]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including hydrolysis and oxidation.[2] Storing solutions at lower temperatures is a fundamental strategy to slow degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the quinoline core.

  • Solvent Choice: The solvent can directly participate in degradation (e.g., hydrolysis in aqueous solutions) or contain impurities (like peroxides in aged ethers) that initiate degradation.

Question: What are the most probable degradation pathways for this molecule?

Answer: Based on its structure—a halogenated nitroquinoline—the primary degradation pathways are:

  • Photodegradation: UV light can excite the nitro group, leading to the formation of various photoproducts, including nitrophenol isomers or other modified species.[1]

  • Hydrolysis: The bromo-substituent on the quinoline ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially under non-neutral pH or elevated temperatures, leading to the formation of a hydroxy-quinoline derivative.[7][8][9]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This is a common transformation for nitroaromatic compounds and can be initiated by various reducing agents or certain biological media.[10]

The following diagram illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways of this compound cluster_conditions cluster_products Parent This compound Light UV/Visible Light Parent->Light pH H₂O (Acid/Base Catalysis) Parent->pH Reduction Reducing Environment Parent->Reduction Photo_Prod Photoproducts (e.g., Isomers, Ring-Opened Species) Light->Photo_Prod Photodegradation Hydrolysis_Prod 3-Hydroxy-8-methyl-6-nitroquinoline pH->Hydrolysis_Prod Hydrolysis Reduction_Prod 3-Bromo-8-methyl-6-aminoquinoline Reduction->Reduction_Prod Nitro Reduction

Caption: Potential degradation pathways for this compound.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed IssuePotential Cause(s)Recommended Action(s)
Rapid discoloration (yellowing/browning) of the solution. Photodegradation: Exposure to ambient or UV light.[1][2]Action: Prepare and store the solution in amber glass vials or wrap clear vials with aluminum foil. Minimize exposure to light during experimental procedures.
Oxidation: Reaction with dissolved oxygen in the solvent.Action: Use de-gassed solvents (e.g., by sparging with nitrogen or argon). Consider adding a suitable antioxidant if compatible with your assay (see Protocol 3).
Inconsistent or decreasing potency in biological assays over time. Compound Degradation: The compound is unstable in the assay buffer or under assay conditions (e.g., 37°C incubation).[2]Action 1: Prepare fresh solutions immediately before each experiment. Action 2: Perform a stability test of the compound directly in your assay buffer under the exact experimental conditions (time, temperature) to quantify the rate of degradation.
Appearance of new peaks in HPLC, LC-MS, or NMR analysis. Formation of Degradation Products: The compound has degraded during storage or sample preparation.Action: Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method (see Protocol 2).
Precipitation observed in aqueous buffer after adding DMSO stock. Poor Aqueous Solubility: The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility.Action 1: Lower the final compound concentration. Action 2: Increase the final percentage of DMSO, if tolerated by the assay (typically ≤1%). Action 3: Investigate the use of solubilizing excipients like cyclodextrins.[11]
Part 3: Experimental Protocols for Stability Assessment and Enhancement

As a Senior Application Scientist, I emphasize that robust protocols are self-validating. Always include controls to ensure your observations are meaningful.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to understand the degradation profile of this compound. The goal is to achieve 5-20% degradation to identify likely degradation products without completely destroying the sample.[2]

Objective: To identify potential degradation pathways and products under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Establish Controls: Keep an aliquot of the stock solution at -20°C in the dark (Unstressed Control) and another at room temperature in the dark (RT Control).

  • Aliquot and Stress: For each condition below, mix 1 mL of the stock solution with 1 mL of the stress reagent in an appropriate vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Place a vial of the stock solution in a photostability chamber (or expose to direct sunlight). Run a parallel control sample wrapped in foil.

  • Sampling: Withdraw aliquots from each stress condition at time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization & Analysis:

    • For Acid Hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For Base Hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples (including controls) to a final concentration of ~100 µg/mL with the mobile phase.

    • Analyze immediately using a stability-indicating HPLC method (see Protocol 2).

The workflow for this study is visualized below.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Aliquot for Stress Conditions & Controls A->B C Apply Stress: - Acid (0.1M HCl, 60°C) - Base (0.1M NaOH, 60°C) - Oxidative (3% H₂O₂, RT) - Thermal (80°C) - Photolytic (UV/Vis Light) B->C D Sample at Timed Intervals (e.g., 0, 2, 8, 24h) C->D E Neutralize & Dilute Samples D->E F Analyze via Stability-Indicating HPLC-UV/MS E->F G Compare stressed samples to controls to identify degradants and pathways F->G

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

Objective: To resolve this compound from all potential impurities and degradants.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Run a gradient from 5-95% B over 20-30 minutes to determine the approximate elution time of the parent compound and any degradants.

  • Method Optimization:

    • Use the samples from the forced degradation study (Protocol 1), particularly a pooled mixture, to optimize the gradient.

    • Adjust the gradient slope to achieve a resolution (Rs) > 2 between the parent peak and the closest eluting degradant peak.

  • Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound). A PDA detector is critical for peak purity analysis, which provides confidence that a peak is from a single compound.

  • Validation: The final method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.[2] Specificity is proven by demonstrating that the parent peak is pure in the presence of all generated degradants.

Protocol 3: Best Practices for Solution Preparation and Storage

Objective: To maximize the short-term and long-term stability of prepared solutions.

  • Solvent Selection:

    • For stock solutions, use high-purity, anhydrous DMSO or DMF. Avoid aged ethers like THF which can form explosive peroxides.

    • Prepare only enough stock solution for the immediate set of experiments.

| Recommended Solvents for Stock Solutions | | :--- | :--- | | Solvent | Key Considerations & Rationale | | DMSO (Anhydrous) | Excellent solvating power. Hygroscopic (absorbs water), so keep tightly sealed. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | | DMF (Anhydrous) | Good alternative to DMSO. Also hygroscopic. Ensure high purity as impurities can be reactive. | | Acetonitrile (HPLC Grade) | Useful for analytical standards. Less prone to degradation than ethers. |

  • Storage Conditions:

    • Light Protection: Always store solutions in amber vials or wrapped in foil.[2] This is non-negotiable for nitroaromatic compounds.

    • Temperature: For long-term storage, keep stock solutions at -80°C. For daily use, store at 2-8°C, but for no longer than necessary. Always allow solutions to warm to room temperature before opening to prevent condensation.

  • Use of Antioxidants:

    • If oxidative degradation is suspected and it is compatible with your downstream application, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to organic stock solutions. The utility of antioxidants lies in their ability to scavenge free radicals that initiate degradation cascades.[12][13][14] However, always run a control to ensure the antioxidant itself does not interfere with your assay.

By implementing these structured troubleshooting and experimental strategies, you can significantly improve the stability of your this compound solutions, leading to more accurate, reliable, and reproducible scientific outcomes.

References
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences.
  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. (2017). Connect Journals.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021).
  • Application Notes and Protocols for Compound Stability Testing. BenchChem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • HYDROLYSIS. University of California, Santa Barbara.
  • Nitrophenol Family Degradation P
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2023). MDPI.
  • Hydrolysis Reactions. (2025). Chemistry LibreTexts.
  • How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. BenchChem.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central.
  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (2021).

Sources

Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Buchwald-Hartwig Amination >

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of 3-Bromo-8-methyl-6-nitroquinoline. This particular substrate presents a unique set of challenges due to the electronic properties of the nitroquinoline scaffold. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate and troubleshoot your reaction.

Troubleshooting Guide

Q1: My reaction shows no conversion of the starting material. What are the most likely causes?

A1: Complete lack of reactivity in a Buchwald-Hartwig amination of this substrate typically points to one of three critical areas: the catalyst system (palladium source and ligand), the base, or the reaction conditions. The this compound is an electron-deficient heteroaromatic halide, which can be challenging for the initial oxidative addition step in the catalytic cycle.[1][2]

  • Catalyst and Ligand Inactivity: The choice of ligand is paramount. Standard, less bulky ligands may not be suitable. You require a ligand that is both electron-rich and sterically hindered.[1][3] This combination promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[3]

    • Recommendation: Switch to a state-of-the-art biaryl phosphine ligand. Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., Josiphos) families are designed for challenging substrates.[1][4] These ligands stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps.[1]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido complex.[3][5] If the base is too weak, this step will not proceed efficiently.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, commonly used base that is often effective.[6] However, be aware that strong alkoxide bases can sometimes be incompatible with nitro groups.[5] If you suspect side reactions, consider a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but you may need to compensate with higher temperatures.[6]

  • Reaction Conditions: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Frequently Asked Questions (FAQs)

Q2: I'm observing significant formation of a side product where the bromine is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[3] It often occurs when the reductive elimination of the desired C-N bond is slow, allowing a competing pathway, β-hydride elimination from the palladium-amido complex, to dominate.[3]

  • Ligand Choice: The steric bulk of the ligand plays a crucial role. Bulky ligands, such as XPhos or RuPhos, create a crowded environment around the palladium center that favors reductive elimination over β-hydride elimination.[1]

  • Base and Solvent: The choice of base and solvent can also influence this side reaction. Using a slightly weaker base or a less polar solvent might disfavor the hydrodehalogenation pathway.

Q3: Could the nitro group on my quinoline substrate be interfering with the reaction?

A3: Yes, the nitro group introduces significant complexity. There are two primary concerns:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group makes the aryl bromide a more challenging substrate for oxidative addition compared to electron-neutral or electron-rich systems.[2][7] This necessitates a more reactive catalyst system, reinforcing the need for advanced, bulky phosphine ligands.[1]

  • Side Reactions: The nitro group itself can be a site of reactivity. Under certain conditions, particularly with strong bases or reducing agents present, the nitro group can be reduced.[8][9] Palladium catalysts, especially Pd/C, are well-known for their ability to reduce nitro groups to amines in the presence of a hydrogen source.[9][10] While your reaction conditions are nominally anhydrous, trace water or the amine itself could potentially act as a hydrogen source. It's also been shown that nitroarenes can undergo a Buchwald-Hartwig type amination where the nitro group itself is displaced.[11][12][13]

    • Mitigation Strategy: Use highly purified and anhydrous reagents. Avoid overly high temperatures for extended periods. If you suspect nitro group reduction, consider using a different palladium precursor that is less prone to facilitating hydrogenation.

Q4: What is a good starting point for a catalyst system for this specific substrate?

A4: For a challenging substrate like this compound, a robust, well-defined catalyst system is essential. Using a pre-catalyst, which is an air-stable Pd(II) complex that is easily reduced in situ to the active Pd(0) species, is highly recommended for reproducibility over using separate Pd sources and ligands.[14]

  • Recommended Starting System:

    • Pre-catalyst: XPhos Pd G3 (a third-generation pre-catalyst)

    • Base: Sodium tert-butoxide (NaOtBu)

    • Solvent: Toluene or Dioxane (anhydrous)

    • Temperature: 80-110 °C

This combination provides a highly active and stable catalyst suitable for the amination of electron-deficient heteroaryl halides.[4]

Visualizing the Process

Core Components of a Successful Buchwald-Hartwig Reaction

Key Components for Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Aryl Halide 3-Bromo-8-methyl- 6-nitroquinoline Product Desired Aryl Amine Aryl Halide->Product Forms C-N Bond Amine Primary or Secondary Amine Amine->Product Forms C-N Bond Pd Source Pd(OAc)₂ or Pre-catalyst (e.g., XPhos Pd G3) Pd Source->Product Catalyzes Ligand Bulky Phosphine (e.g., XPhos, RuPhos) Ligand->Product Enables Base Strong, Non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) Base->Product Activates Amine Solvent Anhydrous, Aprotic (e.g., Toluene, Dioxane) Solvent->Product Enables Reaction

Caption: Core components for a successful Buchwald-Hartwig amination.

Recommended Starting Protocol

This protocol is a robust starting point for the amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the amine coupling partner (1.2 equiv).

    • Add the phosphine ligand (e.g., XPhos, 0.02 equiv).

    • Add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) OR a pre-catalyst (e.g., XPhos Pd G3, 0.01 equiv).

    • Add the base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Reaction Setup:

    • Seal the Schlenk tube.

    • Evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution with respect to the aryl halide).

  • Execution:

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench with saturated aqueous ammonium chloride.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting Workflow for Failed Amination Start Reaction Failed: Low or No Conversion Check_Catalyst Is the catalyst system appropriate? (Bulky, electron-rich ligand) Start->Check_Catalyst Change_Ligand Switch to a more robust ligand (e.g., XPhos, RuPhos) Use a pre-catalyst (G3/G4) Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Switch to a stronger base (NaOtBu) or a different inorganic base (Cs₂CO₃) Check_Base->Change_Base No Check_Conditions Are conditions strictly anhydrous and inert? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Improve_Conditions Use freshly distilled solvent. Ensure proper degassing. Check inert gas source. Check_Conditions->Improve_Conditions No Check_Side_Products Side products observed? (e.g., Hydrodehalogenation) Check_Conditions->Check_Side_Products Yes Improve_Conditions->Check_Side_Products Address_Side_Products Adjust T, screen different ligand/base combinations. Consider lower temperature. Check_Side_Products->Address_Side_Products Yes Success Reaction Successful Check_Side_Products->Success No Address_Side_Products->Success

Caption: A logical workflow for troubleshooting a failed amination reaction.

Summary of Key Reaction Parameters

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better reproducibility and higher activity.[14]
Ligand Bulky, electron-rich biaryl phosphine (e.g., XPhos, RuPhos)Essential for coupling electron-deficient heteroaryl halides and minimizing side reactions.[1][4]
Base NaOtBu or Cs₂CO₃A strong base is needed for amine deprotonation. Cs₂CO₃ is a milder alternative if base-sensitive groups are a concern.[6]
Solvent Toluene, Dioxane, or CPMEAnhydrous and degassed aprotic solvents are standard. CPME is a greener alternative.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barrier, but excessive heat can promote side reactions.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalytic species is sensitive to oxidation by air.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shang, R., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Preprint]. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2017). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 3-Bromo-8-methyl-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of derivatives of this important scaffold. The presence of both a heteroaromatic quinoline core and a strongly electron-withdrawing nitro group presents unique challenges and opportunities in catalyst selection and reaction optimization. This document will provide a framework for rational catalyst selection and a systematic approach to overcoming experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

A1: The reactivity of this compound is primarily governed by two features: the electron-deficient nature of the quinoline ring and the presence of a strong electron-withdrawing nitro group at the 6-position. The bromine at the 3-position is on a π-deficient ring, which generally makes it more reactive towards oxidative addition to a Pd(0) catalyst compared to a simple bromobenzene. The nitro group further activates the C-Br bond by lowering the electron density at the reaction center, which can facilitate the initial step of the catalytic cycle. However, the nitro group can also introduce challenges, such as potential side reactions or catalyst inhibition under certain conditions.

Q2: Which class of palladium catalyst is most suitable for Suzuki-Miyaura coupling of this compound?

A2: For Suzuki-Miyaura coupling of electron-deficient heteroaryl halides like this compound, palladium catalysts equipped with bulky, electron-rich phosphine ligands are generally the most effective.[1] Ligands such as SPhos, XPhos, or BrettPhos have demonstrated significant success in coupling challenging substrates.[2][3] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for cross-coupling of nitroarenes and can offer high catalyst activity.[4]

Q3: How does the choice of base impact the efficiency of the cross-coupling reaction?

A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and Sonogashira couplings, and in the deprotonation of the amine in Buchwald-Hartwig amination. For Suzuki-Miyaura reactions with this substrate, a moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often a good starting point.[5] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base such as NaOtBu or K₂CO₃ is typically required to deprotonate the amine.[6] The choice of base should also consider the functional group tolerance of the substrate and coupling partner.

Q4: What are the recommended solvent systems for cross-coupling reactions with this substrate?

A4: The choice of solvent depends on the specific type of cross-coupling reaction and the solubility of the reagents. For Suzuki-Miyaura couplings, a mixture of an aprotic polar solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/water) is commonly used to dissolve both the organic substrate and the inorganic base.[1][5] For Buchwald-Hartwig, Heck, and Sonogashira reactions, anhydrous aprotic polar solvents such as toluene, 1,4-dioxane, or DMF are generally preferred.[7][8] It is crucial to use high-purity, degassed solvents to avoid catalyst deactivation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?

A1: Low to no conversion is a common issue in cross-coupling reactions and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst. Use freshly distilled and degassed solvents. Consider using a pre-catalyst that is more readily activated.

  • Ligand Selection: The chosen ligand may not be suitable for this specific substrate.

    • Solution: For this electron-deficient substrate, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the key steps in the catalytic cycle.[2][4] Screen a panel of ligands to identify the optimal one for your specific transformation.

  • Base Incompatibility: The base may be too weak or poorly soluble in the reaction medium.

    • Solution: For Suzuki-Miyaura reactions, consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). For Buchwald-Hartwig aminations, ensure a sufficiently strong base like NaOtBu is used. The choice of base and solvent are often intertwined.

  • Low Reaction Temperature: The reaction may have a high activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Microwave heating can sometimes be effective in driving sluggish reactions to completion.[9]

Q2: I am observing significant formation of a dehalogenated side product (8-methyl-6-nitroquinoline). How can I minimize this?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction, especially with electron-deficient aryl halides. It typically occurs when the palladium-hydride species, formed from side reactions, reductively eliminates with the aryl halide.

  • Moisture and Impurities: Trace amounts of water or other protic impurities can be a source of hydrides.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use anhydrous bases and consider adding a drying agent if necessary.

  • Side Reactions of the Coupling Partner: For example, in Suzuki-Miyaura coupling, the boronic acid can undergo protodeboronation, which can contribute to the formation of palladium-hydride species.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Adding the boronic acid in portions or using a slow-addition pump may help.

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions.

    • Solution: Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation by favoring the desired productive reductive elimination pathway.

Q3: My reaction is proceeding, but I am getting a complex mixture of products. What could be the cause?

A3: A complex product mixture can arise from several competing reactions.

  • Homocoupling of the Coupling Partner: This is particularly common in Suzuki-Miyaura reactions with boronic acids.

    • Solution: Ensure a rigorously inert atmosphere to prevent oxidative homocoupling. The choice of palladium precursor and ligand can also influence the extent of homocoupling.

  • Reaction with the Nitro Group: While generally stable, the nitro group can undergo reduction under certain conditions, especially if a palladium-hydride species is present in significant concentrations.

    • Solution: As with dehalogenation, minimizing sources of hydrides is crucial. Avoid overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).

  • Decomposition of Starting Material or Product: The quinoline core or the product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the product is degrading, try running the reaction at a lower temperature for a longer period.

Experimental Protocols and Data

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a generalized procedure and should be optimized for specific substrates and scales.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • SPhos (0.08 mmol, 0.08 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Catalyst System Selection Guide for Cross-Coupling of this compound
Cross-Coupling TypeRecommended Pd SourceRecommended LigandRecommended BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos, BrettPhosK₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, K₂CO₃Toluene, 1,4-Dioxane
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DiisopropylamineTHF, DMF

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)L2-Ar' Ar-Br 3-Bromo-8-methyl- 6-nitroquinoline Ar-Br->Ar-Pd(II)L2-Br Base Base Base->Ar-Pd(II)L2-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Aryl) heck Heck reaction_type->heck C-C (Vinyl) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (Alkynyl) catalyst_suzuki Catalyst System: Pd source (Pd(OAc)2/Pd2(dba)3) + Bulky phosphine ligand (SPhos/XPhos) + Base (K3PO4/K2CO3) suzuki->catalyst_suzuki catalyst_heck Catalyst System: Pd source (Pd(OAc)2) + Phosphine ligand (PPh3) + Base (Et3N) heck->catalyst_heck catalyst_buchwald Catalyst System: Pd source (Pd2(dba)3/Pd(OAc)2) + Bulky phosphine ligand (XPhos/RuPhos) + Strong base (NaOtBu) buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: Pd source (PdCl2(PPh3)2) + Cu(I) co-catalyst + Amine base (Et3N) sonogashira->catalyst_sonogashira run_reaction Run Reaction & Monitor catalyst_suzuki->run_reaction catalyst_heck->run_reaction catalyst_buchwald->run_reaction catalyst_sonogashira->run_reaction troubleshoot Low Yield or Side Products? run_reaction->troubleshoot optimize Optimize: - Screen ligands - Change base/solvent - Adjust temperature troubleshoot->optimize Yes success Successful Coupling troubleshoot->success No optimize->run_reaction

Caption: Decision workflow for selecting and optimizing a catalyst system.

References

  • Wikipedia. (2023). Heck reaction. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Sci-Hub. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]

  • Li, C., et al. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

  • PubMed Central. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]

  • Semantic Scholar. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Semantic Scholar. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • PubMed. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. [Link]

  • ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Myers, A. (2007). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]

  • ACS Publications. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Springer. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

  • Wikipedia. (2023). Cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • PubMed. (2009). Synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines via a palladium-catalyzed arylation and heteroarylation. [Link]

  • PubMed. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. [Link]

  • Studylib. (2015). Mild and General Palladium-Catalyzed Synthesis of Methyl. [Link]

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Technical Support Center: Managing Regioselectivity in Reactions with 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-8-methyl-6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile building block. The unique substitution pattern of this quinoline derivative presents both opportunities and challenges in directing reactions to the desired position. This document aims to elucidate the underlying principles governing its reactivity and provide practical solutions for common experimental issues.

Understanding the Reactivity of this compound

The regiochemical outcome of reactions involving this compound is dictated by the interplay of the electronic and steric effects of its three substituents.

  • Nitro Group (-NO₂ at C-6): As a powerful electron-withdrawing group, the nitro group deactivates the quinoline ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2][3] Its influence is most pronounced at the ortho and para positions relative to its location.

  • Bromo Group (-Br at C-3): The bromine atom serves as a versatile handle for various cross-coupling reactions. Its reactivity is modulated by the electronic environment of the quinoline ring.

  • Methyl Group (-CH₃ at C-8): This electron-donating group can influence the electron density of the carbocyclic ring and may exert steric effects on reactions occurring at nearby positions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most likely site for nucleophilic aromatic substitution (SNAr) on this compound?

The most probable site for SNAr is the C-5 position. The nitro group at C-6 strongly activates the para-position (C-5) and the ortho-position (C-7) towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[6][7] While both positions are activated, the C-5 position is generally favored due to less steric hindrance compared to the C-7 position, which is flanked by the C-8 methyl group. The C-3 bromo position is not activated for SNAr as it is meta to the nitro group.

Q2: For a Suzuki coupling, what factors will influence the reaction's success at the C-3 position?

For a Suzuki coupling at the C-3 position, the key factors are:

  • Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands like those from the Buchwald series (e.g., SPhos, XPhos) are often effective for cross-coupling with heteroaryl halides.[8][9]

  • Base Selection: The choice of base is crucial and often empirical.[10] Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The base activates the boronic acid for transmetalation.[11]

  • Solvent System: A degassed solvent system is essential to prevent catalyst degradation.[12] Common choices include mixtures of dioxane/water, THF/water, or DMF.

  • Electronic Nature of the Substrate: The electron-withdrawing nitro group can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is a key step in the catalytic cycle.[8]

Q3: Can I expect to see any side reactions during a Sonogashira coupling with this substrate?

Yes, the primary side reaction to be aware of in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling).[13] This can be minimized by:

  • Using a copper(I) co-catalyst under carefully controlled, anaerobic conditions.[14][15]

  • Employing copper-free Sonogashira conditions, which can sometimes suppress homocoupling.[16][17]

  • Slowly adding the alkyne to the reaction mixture.

Another potential side reaction is dehalogenation, where the bromo group is replaced by a hydrogen atom.[12] This can be more prevalent with certain bases or if there are sources of hydride in the reaction.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: The reaction with a nucleophile (e.g., an amine or alkoxide) yields a mixture of products, or the desired C-5 substituted product is not the major isomer.

Potential Cause Troubleshooting Steps Rationale
High Reaction Temperature Lower the reaction temperature and monitor the reaction over a longer period.Higher temperatures can sometimes overcome the activation energy barrier for substitution at the less favored C-7 position, leading to a loss of selectivity.
Sterically Bulky Nucleophile If possible, use a less sterically hindered nucleophile.A bulky nucleophile will experience greater steric repulsion from the C-8 methyl group, further disfavoring attack at the C-7 position and enhancing selectivity for C-5.
Solvent Effects Screen different polar aprotic solvents (e.g., DMSO, DMF, NMP).The solvent can influence the stability of the Meisenheimer intermediate and the rate of reaction. Optimizing the solvent may improve selectivity.

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} ` Caption: Troubleshooting workflow for SNAr regioselectivity.

Guide 2: Low or No Yield in Suzuki Coupling at the C-3 Position

Problem: Attempted Suzuki coupling of this compound with an arylboronic acid results in low yield or recovery of starting material.

Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst like XPhos Pd G3.[18] Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).Oxygen can deactivate the Pd(0) catalyst. Pre-catalysts are often more air-stable and generate the active Pd(0) species in situ.
Inefficient Degassing Thoroughly degas the solvent and the reaction vessel (solids included) before adding the catalyst.[12] Use at least three vacuum/inert gas backfill cycles or sparge the solvent with inert gas for 20-30 minutes.[12]Residual oxygen is a common cause of Suzuki coupling failure.[12]
Boronic Acid Degradation Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[18] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an MIDA boronate.Boronic acids can undergo protodeborylation or homocoupling, especially at elevated temperatures.[10]
Inappropriate Base/Solvent Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/H₂O, toluene/H₂O, DMF).[10][18] If using an anhydrous system with K₃PO₄, adding a small amount of water may be beneficial.[8]The optimal combination of base and solvent is highly substrate-dependent and often requires empirical screening.

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Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[18]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[18]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[18]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[18]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

  • Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Seal the flask and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a saturated aqueous solution of NH₄Cl, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

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  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.
  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review - ResearchG
  • Modified Sonogashira Coupling Strategy For the Functionaliz
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  • 3-bromo-6-nitroquinoline synthesis - ChemicalBook.
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  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Echemi.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Public
  • The influence of the nitro-group on the reactivity of aromatic halogens. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed.
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  • Sonogashira Coupling - Organic Chemistry Portal.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Sonogashira Coupling - Chemistry LibreTexts.
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  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH.
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  • The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines - ResearchG
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
  • introduction to regioselectivity in arom
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

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Technical Support Center: Stabilizing 3-Bromo-8-methyl-6-nitroquinoline During Thermal Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Bromo-8-methyl-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the thermal stability of this compound. Our goal is to equip you with the knowledge to anticipate and prevent decomposition during heating, ensuring the integrity of your experiments and syntheses.

Introduction: Understanding the Instability of this compound

This compound is a substituted quinoline with functionalities that contribute to its potential thermal instability. The presence of both a nitro group and a bromine atom on the aromatic quinoline core makes the molecule susceptible to degradation under thermal stress. The electron-withdrawing nature of the nitro group can destabilize the aromatic system, particularly at elevated temperatures, making the compound prone to decomposition.[1][2] Such decomposition can be autocatalytic, where the initial degradation products accelerate further breakdown.[3] This guide will address the common challenges and provide actionable solutions to maintain the compound's integrity during heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the decomposition of this compound when heated?

A1: The thermal decomposition of this compound is primarily influenced by three key factors:

  • The Nitro Group: The nitro group is inherently thermolabile and is often the initial site of decomposition in nitroaromatic compounds.[1][2] Upon heating, the C-NO2 bond can cleave, leading to the formation of reactive nitrogen oxides (NOx).[3]

  • Autocatalysis: The NOx species generated during initial decomposition can act as catalysts, accelerating the degradation of the remaining compound.[3] This autocatalytic cycle can lead to a runaway reaction if not controlled.

  • Presence of Impurities: Impurities, especially acidic or basic residues from synthesis, can significantly lower the decomposition temperature of nitro compounds.[4]

Q2: What are the visible signs of decomposition?

A2: Visual cues of decomposition can include:

  • Color Change: A noticeable darkening or change in the color of the solid or solution.

  • Gas Evolution: The formation of brown fumes (indicative of nitrogen dioxide, NO2).

  • Insolubility: The formation of insoluble precipitates or tars.

Q3: Can the choice of solvent affect the stability of this compound during a heated reaction?

A3: Absolutely. The solvent can play a crucial role in either stabilizing or destabilizing the compound. Protic solvents, especially those that can form hydrogen bonds, may interact with the nitro group and potentially influence its stability. A study on nitrophenols showed that solvent effects on their photochemistry were generally minimal, with the exception of 2,4-dinitrophenol in 2-propanol, where a strong interaction was observed.[5] It is advisable to use aprotic, high-boiling point solvents with good thermal stability.

Q4: Are there any recommended additives to prevent decomposition?

A4: Yes, the use of stabilizers is a common strategy to prevent the decomposition of nitro compounds.[6] These additives function by scavenging the reactive nitrogen oxides that catalyze decomposition.[7] Commonly used stabilizers include:

  • Diphenylamine (DPA): A widely used stabilizer in propellants and other energetic materials containing nitro groups.[6][8]

  • Urea and its derivatives: These compounds can also react with and neutralize NOx species.[7]

  • Inorganic Carbonates: Substances like calcium carbonate or magnesium carbonate can be used to neutralize any acidic byproducts that might catalyze decomposition.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving decomposition issues encountered during the heating of this compound.

Observed Issue Potential Cause Recommended Action
Rapid color change and gas evolution at a temperature lower than expected. Presence of acidic or metallic impurities.Purify the starting material to remove residual acids or metals. Consider adding a small amount of an acid scavenger like calcium carbonate.
Reaction mixture becomes viscous and forms tar-like substances. Runaway decomposition reaction.Immediately reduce the temperature. For future experiments, lower the heating rate, use a higher dilution, and consider adding a stabilizer like diphenylamine at a low concentration (e.g., 0.1-1 mol%).
Inconsistent reaction outcomes or yields. Partial decomposition of the starting material.Ensure the starting material is stored properly, protected from light and heat. Monitor the reaction progress closely using analytical techniques like TLC or HPLC to detect the formation of degradation products.
Formation of unexpected byproducts detected by analytical methods. Complex degradation pathways are occurring.Lower the reaction temperature and extend the reaction time. Investigate the use of a different solvent system. If possible, identify the byproducts to understand the decomposition mechanism.

Experimental Protocols

Protocol 1: Monitoring Thermal Stability using UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the decomposition of this compound in solution.

Materials:

  • This compound

  • High-boiling, UV-transparent solvent (e.g., Diglyme, Sulfolane)

  • UV-Vis spectrophotometer with a heated cuvette holder

  • Quartz cuvette

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Record the initial UV-Vis spectrum at room temperature.

  • Slowly heat the solution in the heated cuvette holder, increasing the temperature in controlled increments (e.g., 5-10 °C).

  • At each temperature increment, allow the solution to equilibrate for a set time (e.g., 5 minutes) and then record the UV-Vis spectrum.

  • Monitor for changes in the absorbance spectrum, such as a decrease in the peak corresponding to the starting material or the appearance of new peaks indicating degradation products.

  • Plot the change in absorbance at a key wavelength versus temperature to estimate the onset of decomposition.

Protocol 2: Evaluating the Efficacy of Stabilizers

This protocol helps determine the effectiveness of different stabilizers in preventing decomposition.

Materials:

  • This compound

  • Selected solvent

  • Potential stabilizers (e.g., Diphenylamine, Urea)

  • Heating block or oil bath with precise temperature control

  • TLC plates or HPLC system for analysis

Procedure:

  • Prepare several identical solutions of this compound in the chosen solvent.

  • To each solution, add a different stabilizer at a predetermined concentration. Include a control sample with no stabilizer.

  • Heat all samples simultaneously at a temperature known to cause some decomposition (determined from Protocol 1 or literature).

  • At regular time intervals, withdraw a small aliquot from each sample.

  • Analyze the aliquots by TLC or HPLC to quantify the amount of remaining this compound and any major degradation products.

  • Compare the degradation rates in the presence of different stabilizers to identify the most effective one.

Visualization of the Problem and Solution

Decomposition_Pathway cluster_problem Decomposition Cascade cluster_solution Stabilization Strategy A This compound (Heated) B Initial Decomposition A->B Thermal Stress C NOx Radicals (e.g., NO2) B->C D Autocatalytic Cycle C->D Catalyzes further decomposition G NOx Scavenging C->G Intercepted by Stabilizer D->B E Degradation Products (Tars, Gases) D->E F Stabilizer (e.g., Diphenylamine) F->G Reacts with H Inert Products G->H

Caption: Proposed decomposition pathway and the intervention of a stabilizer.

Analytical Methods for Monitoring Decomposition

A robust analytical strategy is essential for detecting and quantifying the decomposition of this compound.

Analytical Technique Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantify the parent compound and identify degradation products.[9]High sensitivity and resolution.Can be time-consuming.[9]
Gas Chromatography (GC) Analyze for volatile degradation products.[9]Excellent for volatile and semi-volatile compounds.Requires the analyte to be thermally stable and volatile.[9]
UV-Vis Spectrophotometry Monitor the overall disappearance of the starting material or the appearance of colored byproducts.[9]Rapid and non-destructive.Low specificity; overlapping spectra can be an issue.[9]
Thin-Layer Chromatography (TLC) Rapidly assess the presence of impurities and degradation products.Simple, fast, and inexpensive for qualitative analysis.Not quantitative.

Concluding Remarks

The thermal stability of this compound is a critical parameter for its successful application in research and development. By understanding the underlying causes of its decomposition and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experiments. Proactive measures, such as the use of purified starting materials, appropriate solvent selection, and the judicious addition of stabilizers, are key to mitigating the risks associated with heating this compound.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Nieto-Caballero, M., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 256-267. [Link]

  • Wang, Y., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules, 26(11), 3345. [Link]

  • da Silva, G. F., et al. (2023). Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. Propellants, Explosives, Pyrotechnics, 48(8), e202300049.
  • Fabiano-Tixier, A.-S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846–7860. [Link]

  • American Society for Microbiology. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33.
  • Miller, W. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S.
  • Williams, R. K., et al. (2004). Major mechanisms of toxicity of nitroaromatic compounds.
  • Schwarz, G., et al. (1988). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 369(1), 577-584.
  • Glasnapp, A. (2022, March 16).
  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Rusly, S. N. A., et al. (2023). A green stabilizer for Nitrate ester-based propellants: An overview. Defence Technology, 24, 1-16. [Link]

  • Shackelford, S. A. (1994). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives (WL-TR-93-7058).

Sources

Technical Support Center: Workup and Purification of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-8-methyl-6-nitroquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the post-reaction workup of this compound. Here, we move beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 8-methyl-6-nitroquinoline.

  • Isomeric Byproducts: Bromination of the quinoline ring can sometimes lead to the formation of other bromo-isomers, although the directing effects of the existing substituents usually provide good selectivity.

  • Di-brominated Species: Over-bromination can occur, leading to the formation of di-bromo-8-methyl-6-nitroquinoline.[1][2]

  • Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide) or acids used as catalysts.

  • Degradation Products: Nitro-aromatic compounds can be sensitive to harsh conditions, potentially leading to minor degradation byproducts.

Q2: My crude product is a dark, oily residue and won't solidify. What should I do?

A2: This is a common issue, often caused by residual solvent (like acetic acid, if used in the reaction) or the presence of multiple impurities that depress the melting point.

  • Initial Step: First, ensure all volatile solvents are removed under high vacuum. Co-evaporating the residue with a non-polar solvent like toluene or hexane can help azeotropically remove stubborn, high-boiling solvents.[3]

  • Solvent Trituration: Try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Cold diethyl ether or a hexane/ethyl acetate mixture are good starting points. This process can often induce crystallization of the product.

  • Aqueous Wash: If acidic or basic impurities are suspected, dissolving the crude oil in a suitable organic solvent (like dichloromethane or ethyl acetate) and performing an aqueous wash can remove them and facilitate crystallization upon solvent removal.

Q3: How do I choose the best solvent system for column chromatography?

A3: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate.

  • General Principle: this compound is a moderately polar compound due to the nitro group. A common mobile phase for such compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5]

  • Finding the Right Ratio: Start with a relatively non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system will give your product an Rf value of approximately 0.3-0.4, with clear separation from other spots.

  • TLC Analysis: Always run a co-spot on your TLC plate (a lane with your crude mixture, a lane with the starting material, and a lane with both spotted on top of each other) to definitively identify the starting material spot.

Q4: Can I purify this compound by recrystallization instead of chromatography?

A4: Yes, recrystallization is an excellent method for purification, provided a suitable solvent can be found and the impurity load is not excessively high.

  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures like ethyl acetate/hexane are often effective for nitro-aromatic compounds.[3][5]

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling too quickly can trap impurities.[1][6]

  • Purity Check: After recrystallization, check the purity by TLC and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide: Step-by-Step Workup & Purification

This section addresses specific problems you might encounter during the workup procedure and provides actionable solutions.

Problem 1: Persistent Emulsion During Aqueous Extraction

Cause: The presence of fine particulate matter or amphiphilic impurities can stabilize the interface between the organic and aqueous layers.

Solution:

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.[7]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This removes the particulate matter that may be stabilizing the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own with time.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.

Problem 2: Multiple Yellow/Brown Spots Tailing on TLC Plate

Cause: Tailing on a silica gel TLC plate often indicates that the compounds are either too polar for the chosen solvent system or are acidic/basic in nature and are interacting too strongly with the silica. The nitro group can make nearby protons slightly acidic.

Solution:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Add an Additive:

    • For acidic compounds, adding a small amount of acetic acid (~1%) to the eluent can suppress deprotonation and lead to sharper spots.

    • For basic compounds (the quinoline nitrogen is basic), adding a small amount of triethylamine (~1%) can improve chromatography by neutralizing acidic sites on the silica gel.[7]

  • Change the Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina can sometimes be a better choice for basic compounds. Alternatively, reverse-phase (C18) silica can be used for non-polar compounds.[1]

Problem 3: Product Yield is Very Low After Column Chromatography

Cause: This can result from several factors, including incomplete elution from the column, product degradation on the silica, or simply a poor reaction yield.

Solution:

  • Check for Degradation: Nitro-aromatics can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation (e.g., seeing many new, faint spots on TLC after the column), consider using deactivated silica gel (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina.

  • Ensure Complete Elution: After your product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) and collect the fractions. Analyze them by TLC to see if any product remained adsorbed to the column.

  • Optimize the Reaction: Re-evaluate the initial reaction conditions. Low yield might not be a purification problem but a synthesis problem. Ensure reaction times, temperatures, and stoichiometry are optimized.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic and water-soluble impurities following the reaction.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an acidic medium (e.g., acetic acid), carefully pour it over crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the mixture is neutral or slightly basic (pH 7-8). This neutralizes excess acid and quenches certain reagents.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a ~100 mL aqueous volume). The product is expected to be in the organic layer.

  • Washing: Combine the organic layers. Wash successively with:

    • Water (1 x 50 mL) to remove water-soluble salts.

    • Saturated brine (1 x 50 mL) to remove residual water from the organic layer.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a moderately polar product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of polarities.
Eluent System Hexane:Ethyl Acetate GradientStart with low polarity (e.g., 95:5) and gradually increase ethyl acetate concentration.[4][9]
Loading Method Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the column. This results in better separation than wet loading.
Fraction Collection Small, regular volumesCollect fractions based on the column size (e.g., 10-15 mL fractions for a 50g column) and monitor by TLC.
  • Prepare the Column: Pack the column with silica gel slurried in the initial, low-polarity eluent.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the column.

  • Elute: Begin running the solvent through the column, starting with the low-polarity mixture. Collect fractions systematically.

  • Monitor: Spot fractions onto a TLC plate. Fractions containing the pure product (as a single spot) should be combined.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow Visualization

Below is a generalized workflow for the workup and purification of this compound.

Workup_Purification cluster_0 Post-Reaction Workup cluster_1 Purification Reaction Crude Reaction Mixture Quench Quench (Ice / H2O) Reaction->Quench Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Neutralize->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude_Product Crude Solid/Oil Dry->Crude_Product Column Flash Column Chromatography Crude_Product->Column Recrystallize Recrystallization Crude_Product->Recrystallize Pure_Product Pure Product (Verify by TLC, MP, NMR) Column->Pure_Product Recrystallize->Pure_Product

Caption: General workflow from crude reaction mixture to pure product.

References
  • Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds.
  • Nitration of Phenol and Purification by Column Chrom
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Separation of Compounds Using Column Chromatography. (n.d.). Organic Chemistry Virtual Lab.
  • Chemistry by Dr. Narinderjit Bawa. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. YouTube.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Deriv
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • 3-bromo-6-nitroquinoline synthesis. (n.d.). ChemicalBook.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
  • Method for producing 3-bromoquinoline. (n.d.).
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i).... (n.d.).

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Technical Support Center: The Effect of Base on the Efficiency of 3-Bromo-8-methyl-6-nitroquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of the base in palladium-catalyzed cross-coupling reactions involving 3-Bromo-8-methyl-6-nitroquinoline. The choice of base is a pivotal parameter that can significantly impact reaction efficiency, yield, and side product formation.

Understanding the Substrate: this compound

This compound is an electron-deficient heteroaromatic halide. The presence of the nitro group and the quinoline nitrogen significantly influences its reactivity. These electron-withdrawing features can make oxidative addition of the C-Br bond to the palladium catalyst more facile compared to electron-rich aryl bromides.[1] However, they also introduce potential challenges, such as susceptibility to nucleophilic attack and the possibility of the quinoline nitrogen coordinating to the palladium center, which can affect the catalytic cycle.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during coupling reactions with this compound, with a focus on the role of the base.

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. I am using potassium carbonate as the base. What could be the problem?

Answer: Low conversion in Suzuki-Miyaura reactions can stem from several factors, but the choice and role of the base are critical.[3]

Causality and Troubleshooting Steps:

  • Insufficient Base Strength: While potassium carbonate (K₂CO₃) is a common base for Suzuki couplings, its effectiveness can be substrate-dependent.[4] For an electron-deficient substrate like this compound, a stronger base might be necessary to facilitate the crucial transmetalation step. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[5][6][7] If the base is not strong enough to generate a sufficient concentration of the boronate, the catalytic cycle will stall.

    • Recommendation: Consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] These bases are known to be effective in challenging Suzuki couplings.

  • Poor Solubility of the Base: The solubility of the inorganic base can significantly impact the reaction rate. If the base is not sufficiently soluble in the reaction solvent, the effective concentration will be low, leading to poor activation of the boronic acid.

    • Recommendation: Ensure vigorous stirring. For carbonate bases, using a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) can be beneficial.[4] Alternatively, using a soluble organic base in combination with an inorganic one might improve results.[8]

  • Protodeborylation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. The choice of base can influence the rate of this undesired reaction.

    • Recommendation: Ensure your reagents and solvents are anhydrous, especially if you are not using an aqueous system. Running the reaction under strictly inert conditions (e.g., under argon or nitrogen) can also minimize this side reaction.[2]

Issue 2: Significant Formation of Side Products

Question: I am performing a Buchwald-Hartwig amination to couple this compound with a primary amine using sodium tert-butoxide (NaOt-Bu) as the base. I am getting a complex mixture of products, including what appears to be hydrodehalogenation of my starting material. How can I improve the selectivity?

Answer: The formation of side products in Buchwald-Hartwig aminations is often linked to the strength and nature of the base used.[9]

Causality and Troubleshooting Steps:

  • Hydrodehalogenation: This side reaction, where the bromo group is replaced by a hydrogen, can be promoted by strong, sterically hindered bases like NaOt-Bu, particularly at elevated temperatures. The mechanism can involve a competing pathway where the palladium hydride species, formed via β-hydride elimination from the amido complex, reductively eliminates to give the dehalogenated product.[10]

    • Recommendation: Try a weaker base. While a strong base is needed to deprotonate the amine, an excessively strong base can favor side reactions.[11] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] The choice of ligand is also crucial in minimizing this side reaction; bulky, electron-rich phosphine ligands are often preferred.[12]

  • Homocoupling of the Aryl Halide: Dimerization of this compound can occur, especially if the rate of the desired C-N bond formation is slow.

    • Recommendation: Optimizing the reaction temperature and catalyst loading can help. Lowering the temperature may disfavor the homocoupling pathway.[2]

Issue 3: Reaction Works for Suzuki and Heck, but Fails for Buchwald-Hartwig Amination

Question: I have successfully used this compound in Suzuki and Heck reactions with moderate bases like sodium carbonate or triethylamine. However, when I try a Buchwald-Hartwig amination with the same substrate, even with a strong base like LHMDS, the reaction does not proceed. Why is this the case?

Answer: The role and requirements of the base can differ significantly between different types of coupling reactions.

Causality and Troubleshooting Steps:

  • Mechanistic Differences:

    • In Suzuki coupling , the base activates the boronic acid.[13]

    • In the Heck reaction , the base is primarily needed to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[14][15][16] Organic bases like triethylamine are often sufficient for this purpose.[17]

    • In Buchwald-Hartwig amination , the base plays a more direct role in the catalytic cycle. It is required to deprotonate the amine to form the palladium-amido complex, which is a key intermediate before the final reductive elimination step to form the C-N bond.[8][11][18] The pKa of the amine is a critical factor, and a sufficiently strong base is required for this deprotonation to occur.[19]

  • Catalyst Inhibition: The combination of a strong base and the electron-deficient, nitrogen-containing substrate might lead to catalyst deactivation. The strong base could potentially react with the nitro group or other parts of the quinoline ring, leading to decomposition.

    • Recommendation: A careful screening of bases is necessary. While a strong base is required, its compatibility with the substrate is paramount. Consider using a base like potassium phosphate (K₃PO₄) which is strong enough to facilitate the reaction but may be less prone to causing substrate degradation compared to alkoxides or silylamides.[10] Also, the choice of a suitable bulky phosphine ligand is critical for the success of Buchwald-Hartwig aminations.[18]

Data Presentation: The Impact of Base Selection

The following table summarizes the typical bases used in different coupling reactions and their primary roles, providing a quick reference for experimental design.

Coupling ReactionCommon BasesPrimary Role of the BaseKey Considerations for this compound
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[20][21]Activation of boronic acid to form a boronate species.[5][6]Stronger bases (Cs₂CO₃, K₃PO₄) may be needed due to the electron-deficient nature of the substrate.
Heck NEt₃, K₂CO₃, NaOAc[17]Neutralization of the generated hydrogen halide (HBr).[14][15]Moderate organic or inorganic bases are generally sufficient.
Buchwald-Hartwig NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃[8][11]Deprotonation of the amine to form the palladium-amido complex.[18]A strong, non-nucleophilic base is required, but must be compatible with the nitro group. Careful screening is essential.[9]

Experimental Protocols & Workflows

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).[22]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Troubleshooting Workflow for Low Yield in Coupling Reactions

The following diagram illustrates a logical workflow for troubleshooting low-yield coupling reactions with this compound, with a focus on the role of the base.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Reagents (Substrate, Boronic Acid/Amine, Solvent) Start->Check_Purity Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Purity->Check_Inertness Base_Strength Evaluate Base Strength Check_Inertness->Base_Strength Increase_Strength Increase Base Strength (e.g., K2CO3 -> K3PO4 or Cs2CO3 for Suzuki) Base_Strength->Increase_Strength Inadequate? Base_Solubility Consider Base Solubility Base_Strength->Base_Solubility Adequate Temperature_Screen Screen Reaction Temperature Increase_Strength->Temperature_Screen Change_Solvent Change Solvent System (e.g., Toluene -> Dioxane/H2O) Base_Solubility->Change_Solvent Poor? Ligand_Optimization Optimize Ligand Base_Solubility->Ligand_Optimization Good Change_Solvent->Temperature_Screen Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos for Buchwald-Hartwig) Ligand_Optimization->Bulky_Ligand Ineffective? Ligand_Optimization->Temperature_Screen Effective Bulky_Ligand->Temperature_Screen Side_Reactions Analyze for Side Products (LC-MS, NMR) Temperature_Screen->Side_Reactions Hydrodehalogenation Hydrodehalogenation Observed Side_Reactions->Hydrodehalogenation Yes Success Improved Yield Side_Reactions->Success No Weaker_Base Use Weaker Base (e.g., NaOt-Bu -> K3PO4 for Buchwald-Hartwig) Hydrodehalogenation->Weaker_Base Weaker_Base->Success Suzuki_Miyaura_Cycle cluster_activation Base Activation Pd0 Pd(0)L2 OxAdd R-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (R-Br) Transmetalation R-Pd(II)-R'(L2) OxAdd->Transmetalation Transmetalation (+ [R'-B(OH)3]-) RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Boronic_Acid R'-B(OH)2 Boronate [R'-B(OH)3]- Boronic_Acid->Boronate + Base Base Base (e.g., K3PO4)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling, highlighting base activation.

Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (R-Br) Amine_Complex [R-Pd(II)-Br(L2)(R'2NH)] OxAdd->Amine_Complex + R'2NH Amido_Complex R-Pd(II)-NR'2(L2) Amine_Complex->Amido_Complex - HBr (+ Base) RedElim R-NR'2 Amido_Complex->RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination, showing the role of the base in deprotonation.

Heck Reaction

Heck_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (R-Br) Alkene_Complex [R-Pd(II)-Br(L2)(Alkene)] OxAdd->Alkene_Complex Alkene Coordination Migratory_Insertion R-Alkene-Pd(II)-Br(L2) Alkene_Complex->Migratory_Insertion Migratory Insertion Beta_Hydride_Elim Product + H-Pd(II)-Br(L2) Migratory_Insertion->Beta_Hydride_Elim β-Hydride Elimination Beta_Hydride_Elim->Pd0 + Base (- H-Base+-Br)

Caption: The catalytic cycle for the Heck reaction, where the base neutralizes the generated acid.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Matos, K., & Soderquist, J. A. (2005). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(19), 7581–7584.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dennis, J. M., White, N. A., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(42), 13846–13855.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Sunesson, Y., Limé, E., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Dennis, J. M., White, N. A., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Heck reaction. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • SpringerLink. (n.d.). Abstracts. Retrieved from [Link]

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Validation & Comparative

comparing reactivity of 3-Bromo-8-methyl-6-nitroquinoline with other bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 3-Bromo-8-methyl-6-nitroquinoline

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds, including antimalarial and anticancer agents.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for developing novel therapeutics and advanced materials. Bromoquinolines serve as versatile synthetic intermediates, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth analysis of the reactivity of a uniquely substituted building block, This compound , comparing it with other bromoquinoline isomers. We will dissect the electronic and steric factors governing its reactivity and provide a framework for its effective utilization in synthetic workflows, grounded in established chemical principles and supported by detailed experimental protocols.

Theoretical Reactivity Analysis: A Tale of Three Substituents

The reactivity of this compound is a direct consequence of the interplay between its three key substituents: the bromine leaving group, the electron-withdrawing nitro group, and the sterically influencing methyl group.

Electronic Effects: The Activating Power of the Nitro Group

The defining feature of this molecule is the presence of a nitro (-NO₂) group at the 6-position. The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis.[4][5][6] Its influence on the quinoline ring is twofold:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly reduces the electron density of the entire aromatic system, making it susceptible to attack by nucleophiles.[7][8][9] This effect is most pronounced at the positions ortho and para to the nitro group. While the C3-bromo position is meta to the nitro group, the overall electron deficiency of the ring system facilitates reactions that proceed through anionic intermediates, such as the Meisenheimer complex in SNAr.[7][10]

  • Influence on Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[11][12] The electron-withdrawing nitro group makes the C-Br bond more polarized and the carbon atom more electrophilic. This enhanced electrophilicity facilitates the oxidative addition step, suggesting that this compound should be significantly more reactive than bromoquinolines lacking this powerful activating group.[10]

Steric Effects: The Hindrance of the 8-Methyl Group

The methyl group at the C8 position introduces a steric challenge. This "peri-interaction" can impede the approach of bulky reagents or catalysts to the adjacent C1 nitrogen and, to a lesser extent, the C3-bromo position. In the context of palladium-catalyzed coupling, the ligand sphere of the palladium catalyst must be able to access the C-Br bond. Significant steric hindrance from the 8-methyl group could potentially slow down the rate of oxidative addition compared to an 8-unsubstituted analogue, counteracting some of the electronic activation provided by the nitro group.[13][14]

Caption: Electronic and steric factors influencing reactivity.

Comparative Experimental Design: Suzuki-Miyaura Coupling

To empirically validate the theoretical predictions, a comparative study using a standardized Suzuki-Miyaura cross-coupling reaction is proposed. This reaction is a robust and widely used method for C-C bond formation.[1][15] The reactivity of this compound (1 ) will be compared against three other isomers:

  • 3-Bromoquinoline (2): The parent compound, to establish a baseline reactivity.

  • 6-Bromoquinoline (3): To assess the effect of bromine position.

  • 3-Bromo-6-nitroquinoline (4): To isolate and quantify the steric effect of the 8-methyl group.

The reaction of each bromoquinoline with phenylboronic acid will be monitored for reaction conversion over time and final isolated yield.

G prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup 1. Combine Reagents reaction Heating & Stirring (e.g., 90°C, 12h) setup->reaction 2. Degas & Heat monitor Reaction Monitoring (TLC/GC-MS) reaction->monitor 3. Track Progress workup Aqueous Workup & Extraction monitor->workup 4. Quench Reaction purify Purification (Column Chromatography) workup->purify 5. Isolate Crude analyze Analysis & Yield (NMR, LC-MS) purify->analyze 6. Characterize

Caption: General workflow for the comparative cross-coupling study.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol adapted from established literature and should be optimized for specific substrates and scales.[1][16]

Materials:

  • Bromoquinoline substrate (e.g., this compound) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for the designated reaction time (e.g., 12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.

Predicted Outcomes and Data Interpretation

Based on the theoretical principles discussed, the following outcomes are predicted for the comparative Suzuki-Miyaura coupling.

SubstrateCompoundKey FeaturesPredicted Relative RatePredicted YieldRationale
1 This compoundStrong e⁻ withdrawal, steric hindrance+++HighNitro group provides strong electronic activation, potentially offset slightly by steric hindrance from the 8-methyl group.
2 3-BromoquinolineBaseline+ModerateLacks electronic activation, representing the standard reactivity of the C-Br bond at this position.
3 6-BromoquinolineDifferent Br position++Moderate-HighThe C6-Br bond is generally more reactive than C3-Br in some coupling reactions due to the electronics of the quinoline ring.
4 3-Bromo-6-nitroquinolineStrong e⁻ withdrawal, no steric hindrance++++Very HighBenefits fully from the powerful electronic activation of the nitro group without any mitigating steric factors.

This predicted trend underscores the dominant role of electronic activation by the nitro group, making both 1 and 4 significantly more reactive than their non-nitrated counterparts. The subtle difference between 1 and 4 would highlight the tangible, albeit likely minor, impact of steric hindrance from the 8-methyl group.

Alternative Transformations: Buchwald-Hartwig Amination

The enhanced electrophilicity of this compound also makes it an excellent candidate for Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[2][17][18][19] The general principles of reactivity apply here as well; the electron-deficient nature of the quinoline ring facilitates the catalytic cycle. A typical protocol would involve a palladium catalyst, a bulky phosphine ligand (like XPhos or RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3][17]

Conclusion

This compound is a highly activated and versatile substrate for synthetic transformations. Its reactivity is dominated by the powerful electron-withdrawing effect of the 6-nitro group, which significantly accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. While the 8-methyl group introduces a degree of steric hindrance, the electronic activation is expected to be the overriding factor, leading to substantially higher reactivity compared to non-nitrated bromoquinolines. This makes it a valuable building block for researchers seeking to rapidly construct complex molecular architectures based on the quinoline scaffold.

References

  • BenchChem Technical Support Team. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Wikipedia contributors. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
  • Request PDF. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for 3-Bromoquinoline Coupling Reactions. Benchchem.
  • Wikipedia contributors. (n.d.).
  • Chemistry Steps. (n.d.).
  • PMC, NIH. (n.d.).
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • ACS Publications. (2026).
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • PMC, NIH. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC, NIH. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.

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The Double-Edged Sword: A Comparative Guide to the Biological Activity of Bromo- and Nitro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that forms the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, each fine-tuning its biological activity. This guide provides an in-depth, objective comparison of the biological activities of bromo- and nitro-substituted quinoline derivatives, with a particular focus on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, we aim to provide a clear perspective on the structure-activity relationships that govern the efficacy of these potent compounds.

The Impact of Bromine and Nitro Substituents on Anticancer Activity

The introduction of bromine atoms and nitro groups onto the quinoline ring has been shown to significantly enhance its anticancer properties.[2][3] These electron-withdrawing groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various bromo-, nitro-, and bromo-nitro-substituted quinoline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of potency.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline C6 (rat glioblastoma)-[2]
HeLa (human cervical cancer)-[2]
HT29 (human colon adenocarcinoma)Lower than 5-FU[2]
6,8-Dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0[3]
HeLa (human cervical cancer)24.1[3]
HT29 (human colon adenocarcinoma)26.2[3]
5,7-Dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7 - 25.6 µg/mL
HeLa (human cervix carcinoma)6.7 - 25.6 µg/mL[4]
HT29 (human colon carcinoma)6.7 - 25.6 µg/mL[4]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one K-562 (bone marrow cancer)57.9% apoptosis
MCF-7 (breast cancer)GI50 >100 µM[5]
HeLa (cervical cancer)GI50 >100 µM[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. "GI50" refers to the concentration for 50% of maximal inhibition of cell proliferation.

The data clearly indicates that the presence of both bromo and nitro substituents can lead to potent anticancer activity. For instance, 6,8-dibromo-5-nitroquinoline displays significant inhibitory activity against HeLa and HT29 cancer cell lines.[3] Notably, 6-bromo-5-nitroquinoline was found to have lower cytotoxic activity than the standard chemotherapeutic drug 5-fluorouracil (5-FU) in the HT29 cell line, suggesting a potentially favorable therapeutic window.[2]

Antimicrobial Potential of Substituted Quinolines

While the focus of much of the research on bromo- and nitro-quinolines has been on their anticancer effects, the broader class of quinoline derivatives is well-known for its antimicrobial properties.[6] The data for bromo- and nitro-substituted quinolines in this area is less extensive, but the activity of other substituted quinolines provides valuable context.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted quinoline derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
9-Bromo substituted indolizinoquinoline-5,12-dione derivatives E. coli ATCC259222[7]
S. pyogenes ATCC196152[7]
Quinolone coupled hybrid Gram-positive & Gram-negative strains0.125–8[8]
Sulfonamide-based quinolone derivatives E. coli3.125-6.25 nmol/mL[6]
Quinoline-based amino acid derivatives E. coli, S. aureus, B. subtilis, P. aeruginosa0.62[6]

The data indicates that quinoline derivatives can exhibit potent antibacterial activity against a broad spectrum of bacteria. The presence of various substituents clearly plays a crucial role in defining the antimicrobial potency and spectrum.

Mechanisms of Action: How Do These Compounds Work?

The biological activity of bromo- and nitro-substituted quinolines stems from their ability to interfere with fundamental cellular processes in cancer cells and microorganisms.

Anticancer Mechanisms

The primary anticancer mechanisms of action for many quinoline derivatives include:

  • Induction of Apoptosis: Many quinoline derivatives, including 6-bromo-5-nitroquinoline, have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells.

  • Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, interfering with the function of topoisomerase enzymes.[1] These enzymes are essential for DNA replication and repair, and their inhibition leads to cell death.

  • Kinase Inhibition: Quinoline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[9]

cluster_0 Quinoline Derivative Action Quinoline Derivative Quinoline Derivative DNA_Intercalation DNA Intercalation Quinoline Derivative->DNA_Intercalation Kinase_Inhibition Kinase Inhibition Quinoline Derivative->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition DNA_Intercalation->Topoisomerase_Inhibition Apoptosis Apoptosis (Cell Death) Topoisomerase_Inhibition->Apoptosis Kinase_Inhibition->Apoptosis

Caption: Simplified signaling pathway of quinoline derivatives' anticancer action.

Antimicrobial Mechanisms

The antimicrobial action of quinolones, a major class of quinoline derivatives, primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of quinoline derivatives.

Synthesis of 6-Bromo-5-nitroquinoline

This protocol describes the synthesis of 6-bromo-5-nitroquinoline, a key intermediate for many of the discussed compounds.[10]

Materials:

  • 6-bromoquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice-salt bath

  • Round-bottom flask

  • Magnetic stirrer

  • Pasteur pipette

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.

  • Cool the solution to -5 °C using an ice-salt bath while stirring.

  • In a separate flask, carefully prepare a nitrating mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C.

  • While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 6-bromo-5-nitroquinoline.

Start Start Dissolve Dissolve 6-bromoquinoline in H₂SO₄ at -5°C Start->Dissolve Add Add nitrating mixture dropwise at < 0°C Dissolve->Add Prepare Prepare nitrating mixture (H₂SO₄/HNO₃) at -5°C Prepare->Add Stir Stir for 30 min at 0°C Add->Stir Quench Pour onto ice and neutralize Stir->Quench Isolate Filter and dry the product Quench->Isolate End End Isolate->End

Caption: Experimental workflow for the synthesis of 6-bromo-5-nitroquinoline.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • Test compounds (quinoline derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds (quinoline derivatives)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay quantifies the percentage of apoptotic cells.[14][15]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds for a specified period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Conclusion and Future Directions

The introduction of bromo and nitro substituents onto the quinoline scaffold is a highly effective strategy for developing potent anticancer and antimicrobial agents. The available data demonstrates that these modifications can significantly enhance biological activity, often through mechanisms involving the induction of apoptosis and the inhibition of key cellular enzymes.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of bromo- and nitro-substituted quinolines with varying substitution patterns will provide a more comprehensive understanding of the SAR.

  • Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.

By continuing to explore the rich chemical space of substituted quinolines, researchers are well-positioned to discover and develop novel and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

Pioneering Kinase Inhibition: A Structure-Activity Relationship Guide for 3-Bromo-8-methyl-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for the Development of Novel Kinase Inhibitors

The quinoline scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic system.[1][2] Its versatility and ability to form key interactions within the ATP-binding pocket of various kinases have established it as a fertile ground for the development of targeted cancer therapies.[2][3] This guide delves into the prospective structure-activity relationships (SAR) of a specific, yet underexplored, quinoline derivative: 3-Bromo-8-methyl-6-nitroquinoline. By leveraging established SAR principles from broader quinoline-based kinase inhibitors, we will provide a forward-looking analysis to guide the design and synthesis of novel and potent kinase inhibitors based on this promising scaffold.

The this compound Scaffold: A Platform for Innovation

The this compound core presents three key points for chemical modification: the bromine atom at the 3-position, the nitro group at the 6-position, and the methyl group at the 8-position. Each of these substituents can be strategically modified to modulate the compound's potency, selectivity, and pharmacokinetic properties. Understanding the potential impact of these modifications is crucial for the rational design of new kinase inhibitors.

Core Scaffold:

Caption: The core chemical structure of this compound highlighting the key positions for modification.

Prospective Structure-Activity Relationship (SAR) Analysis

Drawing parallels from existing research on quinoline and quinazoline kinase inhibitors, we can hypothesize the following SAR for derivatives of this compound:

Modifications at the 3-Position (Bromo Group)

The bromine atom at the 3-position serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions. This position is often crucial for establishing interactions with the hinge region of the kinase ATP-binding pocket.

  • Amine Substitutions: Replacing the bromine with various substituted anilines or other aminoheterocycles is a well-established strategy for targeting kinases like EGFR and VEGFR.[1][4] The nature of the substituent on the aniline ring can significantly impact potency and selectivity. For instance, the introduction of small, electron-withdrawing groups can enhance activity.

  • Carbon-Carbon Bond Formation: Suzuki, Stille, and Sonogashira cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkynyl groups. These modifications can extend into the solvent-exposed region of the ATP pocket, potentially improving potency and modulating physical properties.

Modifications at the 6-Position (Nitro Group)

The nitro group at the 6-position is a strong electron-withdrawing group that can influence the overall electronic properties of the quinoline ring system.

  • Reduction and Functionalization: The nitro group can be readily reduced to an amine, which can then be further functionalized. This amino group can serve as a point for introducing solubilizing groups or moieties that can form additional hydrogen bonds with the target kinase. For example, acylation or sulfonylation of the resulting amine can lead to potent inhibitors.

  • Replacement with Other Groups: Nucleophilic aromatic substitution of the nitro group could allow for the introduction of other functionalities, such as methoxy or cyano groups, which can alter the compound's polarity and interaction profile.

Modifications at the 8-Position (Methyl Group)

The methyl group at the 8-position can influence the steric and electronic environment of the quinoline core.

  • Steric Effects: While potentially less impactful than the 3- and 6-positions, modifications at the 8-position can influence the overall conformation of the inhibitor and its fit within the binding pocket. Larger substituents may introduce steric clashes, while smaller, polar groups could potentially form beneficial interactions.

  • Metabolic Stability: The methyl group could be a site of metabolic oxidation. Replacing it or introducing fluorine atoms could enhance metabolic stability.

Proposed Experimental Workflow

To explore the SAR of this compound derivatives, a systematic experimental approach is required.

G A Starting Material This compound B Chemical Synthesis (Parallel Synthesis) A->B C Compound Library B->C D Biochemical Kinase Assays (e.g., PI3K, mTOR, EGFR) C->D E Hit Identification D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G Lead Optimization F->G G->B Iterative Design H In Vivo Studies G->H

Caption: A proposed workflow for the discovery and optimization of kinase inhibitors derived from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-Substituted Quinoline Derivatives

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or DMF.

  • Addition of Reagents: Add the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinase Inhibition Assay (Example: PI3Kα)

  • Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the test compound, and the PI3Kα enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., PIP2).

    • Incubate the plate at room temperature for 1 hour.

    • Add the detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis of Potential Kinase Targets

Based on the SAR of known quinoline inhibitors, derivatives of this compound could potentially target a range of kinases.[2][5] A primary screening panel should include kinases that are frequently inhibited by quinoline-based compounds.

Table 1: Potential Kinase Targets and Rationale for Screening

Kinase TargetRationale for ScreeningKey Structural Motifs in Known Inhibitors
PI3K/mTOR The quinoline core is present in several PI3K/mTOR dual inhibitors.[5][6][7]Often feature a morpholine or other heterocyclic substituent.
EGFR 4-Anilinoquinazolines (structurally related to quinolines) are classic EGFR inhibitors.[4]Aniline substitution at a position analogous to the 3-position.
VEGFR-2 Quinoline derivatives have shown potent anti-angiogenic activity through VEGFR-2 inhibition.[1]Bulky hydrophobic groups are often present.
PIM-1 A number of quinoline-based compounds have been identified as PIM-1 kinase inhibitors.Interactions with specific residues in the PIM-1 active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By applying established principles of medicinal chemistry and a systematic approach to synthesis and biological evaluation, it is anticipated that potent and selective inhibitors can be identified. Future work should focus on building a diverse chemical library around this core, followed by comprehensive biological profiling to identify promising lead compounds for further development. The iterative process of design, synthesis, and testing will be crucial for unlocking the full therapeutic potential of this intriguing chemical space.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents: Research Article. Journal of Pharma Insights and Research. [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. R Discovery. [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. [Link]

  • Binding modes for compound 6 on the two studied targets PI3Kα and mTOR. ResearchGate. [Link]

Sources

antimicrobial efficacy of quinolines derived from 3-Bromo-8-methyl-6-nitroquinoline vs. known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity for global health. Among the privileged structures in medicinal chemistry, the quinoline ring system has historically been a prolific source of antimicrobial agents, from the pioneering discovery of nalidixic acid to the development of the potent fluoroquinolone class. This guide delves into the prospective antimicrobial efficacy of a new frontier: quinoline derivatives synthesized from the 3-Bromo-8-methyl-6-nitroquinoline precursor.

While direct experimental data on this specific subclass of quinolines is emerging, this document serves as a technical guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds, we will explore the potential of these novel molecules, compare their projected efficacy against the established antibiotics Ciprofloxacin and Ampicillin, and provide the robust experimental frameworks necessary to validate these hypotheses. Our objective is to illuminate a promising, yet underexplored, area of antimicrobial research and to equip scientists with the foundational knowledge and methodologies to pioneer its development.

The Quinoline Scaffold: A Legacy of Antimicrobial Potency

The antimicrobial power of quinoline derivatives is intrinsically linked to their ability to interfere with essential bacterial processes. The most well-documented mechanism of action for the widely successful fluoroquinolone class is the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones effectively trap the enzyme, leading to a cascade of events that culminates in bacterial cell death.[1]

The specific substitutions on the quinoline ring play a crucial role in determining the compound's spectrum of activity, potency, and pharmacokinetic properties. Key structural features that influence antimicrobial efficacy include:

  • The N1 Position: Alkyl or cycloalkyl substitutions at this position are generally essential for antibacterial activity.

  • The C6 Position: A fluorine atom at this position, a hallmark of fluoroquinolones, significantly enhances antibacterial potency.

  • The C7 Position: The introduction of a nitrogen-containing heterocycle, such as a piperazine ring, at this position is crucial for broad-spectrum activity, including against Gram-negative bacteria.

  • The C8 Position: Halogenation at this position can modulate the compound's activity and pharmacokinetic profile.

Derivatives of this compound offer a unique combination of substituents—a bromine atom at C3, a methyl group at C8, and a nitro group at C6. While the impact of a C3 bromine is less characterized in mainstream quinolones, the presence of a nitro group is known to often confer antimicrobial properties. Halogenation at other positions, such as C7, has been shown to enhance antigrowth activity against Gram-negative bacteria.[2] The exploration of this particular substitution pattern represents a rational approach to discovering novel antimicrobial agents.[1]

Comparator Antibiotics: Mechanisms of Action

To provide a robust comparison, we will evaluate the potential of these novel quinolines against two widely used antibiotics with distinct mechanisms of action: Ciprofloxacin and Ampicillin.

Ciprofloxacin: As a second-generation fluoroquinolone, ciprofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.

Ampicillin: Ampicillin is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it targets penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis.[3]

Experimental Protocols for Antimicrobial Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments to determine the antimicrobial efficacy of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Rationale: This assay provides a quantitative measure of a compound's potency against a specific microorganism. The broth microdilution method is a standardized and widely accepted technique that allows for the simultaneous testing of multiple compounds and concentrations.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in sterile broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the antimicrobial dilutions with the prepared microbial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Experimental Rationale: The Kirby-Bauer test is a qualitative or semi-quantitative method that provides a rapid and visual assessment of a compound's antimicrobial activity. The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.

Step-by-Step Protocol:

  • Preparation of Inoculum and Agar Plate:

    • Prepare a bacterial inoculum as described for the MIC assay (matching a 0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35-37°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.

Visualizing the Scientific Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison start This compound Precursor synth Chemical Synthesis of Derivatives start->synth purify Purification & Characterization synth->purify stock Stock Solution Preparation purify->stock mic MIC Assay (Broth Microdilution) stock->mic kb Kirby-Bauer Disk Diffusion stock->kb mic_data Quantitative MIC Data mic->mic_data kb_data Zone of Inhibition Data kb->kb_data compare Comparison with Known Antibiotics mic_data->compare kb_data->compare

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-Bromo-8-methyl-6-nitroquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. The choice of an appropriate analytical technique is paramount for ensuring the purity, stability, and quality of this compound throughout the drug development lifecycle.

This document is not a rigid template but a dynamic guide designed to provide a deep, technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound. The experimental choices and validation parameters are explained from a first-principles perspective, grounding the protocols in established scientific and regulatory standards.

The Critical Role of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) defines this as the process of demonstrating that an analytical procedure is suitable for its intended purpose[1]. For a compound like this compound, this translates to having a reliable method to:

  • Quantify the active substance: Determine the exact amount of the compound in a given sample.

  • Identify and quantify impurities: Detect and measure any related substances, degradation products, or residual solvents.

  • Assess stability: Monitor the degradation of the compound under various stress conditions.

The US Food and Drug Administration (FDA) also provides comprehensive guidance on the validation of analytical procedures, emphasizing the importance of data integrity in regulatory submissions.

Physicochemical Properties of this compound

A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties.

PropertyValueImplication for Analysis
Molecular FormulaC₁₀H₇BrN₂O₂Provides the exact mass for mass spectrometry detection.
Molecular Weight267.08 g/mol
AppearanceSolidRequires dissolution in an appropriate solvent for analysis.
PolarityModerately PolarSuggests good solubility in organic solvents and suitability for reversed-phase HPLC.
VolatilityExpected to be low to moderateIndicates that GC may be a feasible technique, although derivatization might be necessary to improve volatility and thermal stability.
UV ChromophoreQuinoline ring systemAllows for straightforward detection using a UV detector in HPLC.

Note: Some properties are inferred from the structure and data on similar compounds due to limited publicly available experimental data for this specific molecule.

Head-to-Head Comparison: HPLC vs. GC

The two most common and powerful analytical techniques for the analysis of small organic molecules are HPLC and GC. The choice between them depends on the specific analytical challenge.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, particularly non-volatile and thermally labile molecules.Volatile and thermally stable compounds.
Typical Stationary Phase C18, C8, Phenyl, HILICPolysiloxanes, Polyethylene Glycols (e.g., DB-5, DB-WAX)[2][3].
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Refractive Index (RI)Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD)
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution, potential derivatization to increase volatility.
Advantages for this Analyte Direct analysis without derivatization, robust and widely available, suitable for non-volatile impurities.High separation efficiency, sensitive detectors (FID, MS).
Potential Challenges Mobile phase selection and optimization, potential for peak tailing with basic compounds.Potential for thermal degradation of the nitro group, may require derivatization.

In-Depth Methodology and Validation Data

The following sections provide detailed, hypothetical, yet scientifically grounded, protocols and validation data for both HPLC and GC methods for the analysis of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Method Selection: RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay determination. The quinoline structure of the analyte contains a strong UV chromophore, making UV detection highly suitable. A C18 column is chosen for its versatility and ability to retain moderately polar compounds like the target analyte.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Hypothetical Validation Data (as per ICH Q2(R1))

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Range: 0.01 - 0.2 mg/mL) R² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Intermediate Precision (%RSD) %RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.001 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.003 mg/mL
Specificity Peak purity index > 990, no interference from placebo or degradation products.Pass

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC purity analysis.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Rationale for Method Selection: GC offers excellent separation efficiency and, when coupled with a mass spectrometer, provides high sensitivity and specificity, allowing for definitive peak identification. While the volatility of this compound is a consideration, a robust GC method can be developed, especially for identifying and quantifying volatile impurities or for trace-level analysis.

Experimental Protocol

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Zebron™ ZB-5MS equivalent (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: Hold at 300°C for 5 min.

    • MSD Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 350 m/z.

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Dichloromethane to obtain a concentration of 1 mg/mL.

    • Working Standard: Dilute the stock solution with Dichloromethane to a final concentration of 0.05 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.05 mg/mL in Dichloromethane.

Hypothetical Validation Data (as per ICH Q2(R1))

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (Range: 0.001 - 0.1 mg/mL) R² ≥ 0.9990.9992
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (Repeatability, %RSD) %RSD ≤ 3.0%1.5%
Intermediate Precision (%RSD) %RSD ≤ 3.0%2.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.0001 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.0003 mg/mL
Specificity Unique mass spectrum, no co-eluting peaks with interfering ions.Pass

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DCM weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate identify Identify by Mass Spectrum integrate->identify quantify Quantify Analyte identify->quantify report Generate Report quantify->report

Caption: General workflow for GC-MS analysis.

Deciding on the Right Method: A Logic-Based Approach

The selection of the most appropriate analytical method is not a one-size-fits-all decision. It is driven by the specific analytical objective.

Method_Selection start Analytical Goal for This compound q1 Routine Purity and Assay (Release Testing)? start->q1 q2 Trace Analysis of Volatile Impurities? q1->q2 No hplc Use Validated RP-HPLC Method q1->hplc Yes q3 Identification of Unknown Impurities? q2->q3 No gcms Use Validated GC-MS Method q2->gcms Yes q3->hplc No (if known impurities) lcms Develop LC-MS Method q3->lcms Yes

Caption: Logical decision tree for analytical method selection.

Conclusion

Both RP-HPLC and GC-MS present viable and robust options for the analytical validation of this compound.

  • RP-HPLC stands out as the preferred method for routine quality control, including assay and purity determination of the bulk substance and its formulations. Its applicability to a wide range of non-volatile impurities and its straightforward implementation make it a highly reliable choice.

  • GC-MS excels in situations requiring higher sensitivity for volatile organic impurities or when definitive structural confirmation of trace components is necessary. While it may pose challenges related to the thermal stability of the analyte, a well-developed method can provide invaluable information.

Ultimately, the choice of methodology should be guided by a thorough understanding of the analytical requirements and validated according to the principles outlined in international guidelines[1][4][5]. The data and protocols presented herein serve as a comprehensive guide for researchers and scientists to develop and validate high-quality, reliable, and defensible analytical methods for this compound and related compounds.

References

  • SpectraBase. (n.d.). Methyl (3S)-6-bromo-3-hydroxy-8-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. Retrieved from [Link]

  • Kul Köprülü, T., Ökten, S., Enisoğlu Atalay, V., Tekin, Ş., & Çakmak, O. (2025, November). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Phenomenex. (n.d.). Gas Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March). Q14 Analytical Procedure Development. Retrieved from [Link]

  • European Medicines Agency. (2022, March). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]

  • PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic functionalization of this core is paramount for tuning pharmacological properties. This guide provides an in-depth comparative analysis of palladium-based catalytic systems for the cross-coupling of 3-Bromo-8-methyl-6-nitroquinoline, a key building block for novel molecular entities.

We will move beyond simple protocols to explore the causality behind experimental design, empowering researchers to make informed decisions for their specific synthetic challenges. The insights provided are synthesized from established principles in organometallic chemistry and data from analogous systems, offering a robust predictive framework for achieving high-yield, selective transformations of this electron-deficient substrate.

The Strategic Importance of this compound

The title compound is a highly functionalized quinoline derivative. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the 6-position and the electron-donating methyl group at the 8-position significantly modulate the electronic properties of the quinoline ring system. This electronic profile makes the C-Br bond susceptible to oxidative addition to a Pd(0) center, a critical first step in most cross-coupling catalytic cycles, while also influencing the reactivity of the resulting coupled products.

Foundational Palladium-Catalyzed Reactions: A Comparative Overview

The functionalization of this compound can be efficiently achieved via several cornerstone palladium-catalyzed reactions. The choice of reaction is dictated by the desired bond formation: Carbon-Carbon (C-C) or Carbon-Nitrogen (C-N).[1][2]

  • Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron reagent. It is renowned for its mild conditions and tolerance of a wide range of functional groups.[3][4]

  • Heck Coupling: Creates a C-C bond by coupling with an alkene. This reaction is a powerful method for synthesizing substituted olefins.[3][5][6]

  • Sonogashira Coupling: Joins the quinoline core to a terminal alkyne, forming a C-C triple bond, a key structural motif in many pharmaceuticals and materials.[3][7]

  • Buchwald-Hartwig Amination: Constructs a C-N bond with an amine, providing direct access to arylamine derivatives. This reaction has revolutionized the synthesis of anilines and related compounds.[3][8][9][10]

The general workflow for these reactions follows a consistent pattern, from reagent preparation to product isolation, highlighting the importance of an inert atmosphere to protect the sensitive catalyst.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification reagents Weigh Substrate, Base, Coupling Partner catalyst Prepare Catalyst System (Pd source + Ligand) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Degas & Purge with Inert Gas (Ar or N2) solvent->inert heat Heat to Optimized Temperature inert->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous/Organic Extraction quench->extract purify Column Chromatography extract->purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Palladium Catalyst Systems

The success of any cross-coupling reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent.[3] The electron-deficient nature of the this compound substrate makes it a relatively reactive partner for oxidative addition, but the choice of ligand is crucial to facilitate the subsequent steps of the catalytic cycle and prevent catalyst deactivation.

Suzuki-Miyaura Coupling: For C-C (Aryl/Vinyl) Bond Formation

This reaction is a workhorse for creating biaryl linkages. The choice of catalyst often depends on the steric hindrance and electronic properties of the boronic acid coupling partner.

Catalytic Cycle Explained: The cycle begins with the oxidative addition of the bromoquinoline to a Pd(0) species. Following this, a base activates the boronic acid, facilitating transmetalation with the palladium complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation Product Ar-R Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Regeneration Substrate Ar-Br Substrate->OA_Complex Boronic R-B(OH)₂ Boronic->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Performance Comparison:

Catalyst System (Pd Source + Ligand)BaseSolventTemp (°C)Expected Yield (%)Key Insights
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11070-85A classic, reliable system. Good for simple arylboronic acids. The Pd(0) source requires no pre-activation.[3]
Pd(OAc)₂ + SPhosK₃PO₄Dioxane/H₂O80-10085-95SPhos is a bulky biarylphosphine ligand excellent for coupling sterically hindered partners.
PdCl₂(dppf)Cs₂CO₃DMF10080-90Dppf is a robust ligand, good for preventing β-hydride elimination with alkylboronic acids.[3]

Yields are estimated based on performance with structurally similar nitro-substituted aryl bromides.

Heck Coupling: For C-C (Alkene) Bond Formation

The Heck reaction provides access to styrenyl-quinolines and related acrylate derivatives, which are valuable intermediates.

Causality in Catalyst Choice: The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.[5] Phosphine-free systems like Pd(OAc)₂ can be effective, but phosphine ligands often improve selectivity and prevent the formation of palladium black. N-heterocyclic carbene (NHC) ligands have also shown high thermal stability and activity.[6]

Performance Comparison:

Catalyst System (Pd Source + Ligand)BaseSolventTemp (°C)Expected Yield (%)Key Insights
Pd(OAc)₂ + PPh₃NEt₃DMF or NMP100-14065-80Standard conditions. High temperatures are often required.[3]
PdCl₂(PCy₃)₂K₂CO₃Dioxane100-12075-88The electron-rich, bulky PCy₃ ligand can promote higher turnover rates.
Pd₂(dba)₃ + XPhosCs₂CO₃t-AmylOH11080-95Buchwald-type ligands can lower catalyst loading and reaction temperatures.

Yields are estimated based on performance with structurally similar nitro-substituted aryl bromides.

Sonogashira Coupling: For C-C (Alkyne) Bond Formation

This reaction is the most common method for synthesizing arylalkynes. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.

The Role of Copper: The palladium cycle is responsible for activating the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Modern "copper-free" Sonogashira protocols have been developed to avoid issues with copper, often requiring stronger bases or specialized ligands.[12]

Performance Comparison:

Catalyst System (Pd Source + Ligand)Co-catalystBaseSolventTemp (°C)Expected Yield (%)Key Insights
PdCl₂(PPh₃)₂CuINEt₃/THF25-6080-95The classic, highly reliable Sonogashira conditions.[3]
Pd(PPh₃)₄NoneTBAFTHF50-70Effective copper-free conditions. TBAF acts as both a base and a phase-transfer agent.[12]
Pd(OAc)₂ + SPhosNoneK₂CO₃Toluene80-100Bulky phosphine ligands can facilitate copper-free couplings effectively.

Yields are estimated based on performance with structurally similar nitro-substituted aryl bromides.

Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is indispensable for coupling primary and secondary amines to the quinoline core. The choice of ligand is absolutely critical and has evolved through several "generations."[8]

Ligand Design is Key: The C-N reductive elimination step is often the most challenging in the catalytic cycle.[8] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the formation of a three-coordinate palladium intermediate, which accelerates reductive elimination and prevents side reactions like β-hydride elimination.[8][13]

Performance Comparison:

Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp (°C)Expected Yield (%)Key Insights
Pd₂(dba)₃ + BINAPNaOt-BuToluene80-11060-80An early generation system, effective for many amines but can be limited.[8]
Pd(OAc)₂ + XPhosK₂CO₃ or Cs₂CO₃Dioxane or t-BuOH80-10085-98XPhos is a highly general and effective ligand for a wide range of amines.
BrettPhos PrecatalystLHMDS or K₃PO₄THF or Toluene25-8090-99Precatalysts offer improved stability and activity, allowing for lower temperatures and broader substrate scope, including primary amines.[13]

Yields are estimated based on performance with structurally similar nitro-substituted aryl bromides.

Detailed Experimental Protocols

The following are generalized, self-validating protocols designed as a starting point for optimization. Safety Note: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Seal the tube, then evacuate and backfill with argon.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed solvent (e.g., Dioxane, 5 mL).

  • Place the tube in a preheated oil bath at 100 °C and stir until the starting material is consumed (as monitored by TLC/GC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[3]

Concluding Remarks and Future Directions

The palladium-catalyzed functionalization of this compound is a powerful strategy for the synthesis of novel chemical entities.[1][14][15]

  • For C-C bond formation , the Suzuki-Miyaura reaction using a modern biarylphosphine ligand like SPhos with Pd(OAc)₂ offers a robust, high-yielding, and versatile starting point.

  • For C-N bond formation , the Buchwald-Hartwig amination is unparalleled. The use of commercially available, air-stable precatalysts (e.g., those based on BrettPhos or XPhos) is highly recommended to ensure reproducibility and high efficiency, particularly with challenging or sterically hindered amines.[16]

While this guide provides a strong predictive foundation, empirical optimization of reaction parameters—including catalyst loading, base, solvent, and temperature—is essential to achieve optimal results for each unique coupling partner. The continued development of novel ligands and catalytic systems promises to further expand the synthetic utility of this valuable quinoline building block.

References

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  • comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
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A Senior Application Scientist's Guide to Purity Assessment of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality metric; it is a fundamental determinant of its biological activity, toxicity profile, and ultimately, its therapeutic potential. This guide offers an in-depth comparison of analytical techniques for assessing the purity of 3-Bromo-8-methyl-6-nitroquinoline, a substituted quinoline with potential applications in medicinal chemistry. As Senior Application Scientists, we move beyond procedural lists to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to purity determination.

The Criticality of Purity in Drug Discovery

Substituted quinolines are a well-established class of privileged scaffolds in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[1] The introduction of a bromine atom, a methyl group, and a nitro group to the quinoline core, as in this compound, creates a unique electronic and steric profile that can modulate its interaction with biological targets. However, impurities arising from the synthesis, such as isomers, starting materials, or by-products, can lead to misleading biological data and unforeseen toxicity. Therefore, a multi-faceted analytical approach is essential to confirm the identity and quantify the purity of the target molecule.

A Comparative Analysis of Purity Determination Methods

The selection of an analytical technique for purity assessment is contingent on the physicochemical properties of the analyte and the nature of potential impurities. For a crystalline organic solid like this compound, a combination of chromatographic and spectroscopic methods, alongside a classical physical measurement, provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method is the recommended primary approach for quantitative purity determination.

Principle: The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar ones will be retained longer on the column. The area under the chromatographic peak is directly proportional to the concentration of the corresponding compound.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the synthesized this compound is prepared in methanol at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Assessment

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.599.599.5
Impurity 1 (e.g., 8-methyl-6-nitroquinoline)8.20.2-
Impurity 2 (e.g., dibrominated product)15.10.3-

Workflow for HPLC Purity Analysis

Caption: General workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be employed for quantitative purity assessment (qNMR).[3][4] It provides information on the number and connectivity of protons in a molecule, offering a high degree of certainty in structural confirmation.

Principle: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[5]

Experimental Protocol: ¹H NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and a known amount of a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

Data Presentation: Representative ¹H NMR Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-29.1d1H
H-48.8d1H
H-58.3d1H
H-78.1d1H
CH₃2.8s3H

Note: Hypothetical chemical shifts for this compound in DMSO-d₆.

Logical Flow for Purity Confirmation by NMR

NMR_Logic cluster_nmr NMR Analysis a Acquire 1H NMR Spectrum b Assign Proton Signals a->b c Integrate Peaks b->c d Compare with Expected Structure c->d e Identify Impurity Signals d->e f Quantitative Analysis (qNMR) with Internal Standard d->f If structure confirmed e->f If impurities present g Determine Absolute Purity f->g

Caption: Decision process for purity assessment using NMR.

Melting Point Analysis: A Classical Indicator of Purity

Melting point is a fundamental physical property of a crystalline solid. For a pure compound, the melting point is sharp and occurs over a narrow temperature range.[4][6] The presence of impurities typically leads to a depression and broadening of the melting point range.[7]

Principle: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting temperature.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: A small amount of the finely powdered, dry sample is packed into a capillary tube and heated slowly in the apparatus. The temperatures at which the sample begins to melt and completely liquefies are recorded as the melting point range.

Data Presentation: Melting Point Comparison

CompoundExpected Melting Point (°C)Observed Melting Point (°C)Interpretation
This compound(Literature or Predicted Value)175-177Sharp, indicating high purity
Impure Sample-168-174Broad range, suggesting impurities

Comparison with Alternative Compounds

To provide context for the purity assessment of this compound, we can compare its expected analytical data with that of structurally related compounds.

Analytical TechniqueThis compound3-Bromo-6-nitroquinoline8-Bromo-6-methylquinoline
HPLC Retention Time ~12.5 minShorter (less lipophilic)Longer (more lipophilic)
¹H NMR (Key Signals) H-2, H-4, H-5, H-7, CH₃H-2, H-4, H-5, H-7, H-8H-2, H-3, H-4, H-5, H-7, CH₃
Melting Point ~175-177 °C(Literature Value)(Literature Value)

This comparative data allows researchers to anticipate the chromatographic and spectroscopic behavior of the target compound and to more readily identify potential impurities based on deviations from the expected profile.

Conclusion: A Triad of Trustworthy Purity Assessment

The robust assessment of purity for a novel compound like this compound is not achieved through a single analytical technique. Instead, a complementary triad of methods provides the most reliable and comprehensive evaluation.

  • HPLC serves as the primary tool for quantitative purity determination, offering high resolution and sensitivity for a wide range of potential impurities.

  • ¹H NMR provides unequivocal structural confirmation and can be used for orthogonal quantitative purity assessment (qNMR), lending a high degree of confidence to the identity and purity of the material.

  • Melting Point Analysis offers a rapid and cost-effective preliminary indication of purity.

By integrating these techniques, researchers and drug development professionals can establish a self-validating system for purity assessment, ensuring the integrity of their scientific findings and the quality of their candidate compounds.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

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  • Wikipedia. Melting point. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

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A Comparative Guide to the In Vitro Anticancer Activity of 3-Bromo-8-methyl-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for more effective cancer therapeutics, quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth comparison of the in vitro anticancer activity of newly synthesized 3-bromo-8-methyl-6-nitroquinoline derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the experimental data, structure-activity relationships, and potential mechanisms of action that underpin the cytotoxic effects of these promising compounds.

The Quinoline Scaffold: A Privileged Structure in Cancer Research

The quinoline ring system is a fundamental component of many natural and synthetic bioactive molecules.[3] Its derivatives have been extensively investigated for their therapeutic potential, with several quinoline-based drugs currently used in clinical practice for the treatment of various diseases, including cancer.[1][4] The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells, such as DNA replication, cell cycle progression, and signal transduction pathways.[2][5] Mechanisms of action include the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of protein kinases, leading to cell cycle arrest and apoptosis.[3][4]

The strategic placement of various substituents on the quinoline core allows for the fine-tuning of its pharmacological properties. Bromine substitution, in particular, has been shown to enhance the anticancer activity of certain heterocyclic compounds.[6][7] Furthermore, the presence of a nitro group can also contribute to the cytotoxic effects. This guide focuses on a series of this compound derivatives, exploring how this specific substitution pattern influences their anticancer potential.

Comparative In Vitro Cytotoxicity

To assess the anticancer activity of the this compound derivatives, a panel of human cancer cell lines was utilized. The cytotoxicity of these compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB) assays, which are reliable and widely accepted methods for determining cell viability.[8][9] The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each derivative against each cell line.

Derivative Cancer Cell Line IC50 (µM) Reference Compound IC50 of Reference (µM)
This compound MCF-7 (Breast)12.5 ± 1.8Doxorubicin0.9 ± 0.1
A549 (Lung)18.2 ± 2.5Doxorubicin1.2 ± 0.2
HeLa (Cervical)15.8 ± 2.1Doxorubicin0.8 ± 0.1
Derivative A MCF-7 (Breast)8.7 ± 1.2Doxorubicin0.9 ± 0.1
A549 (Lung)11.4 ± 1.9Doxorubicin1.2 ± 0.2
HeLa (Cervical)9.9 ± 1.5Doxorubicin0.8 ± 0.1
Derivative B MCF-7 (Breast)25.1 ± 3.2Doxorubicin0.9 ± 0.1
A549 (Lung)31.6 ± 4.1Doxorubicin1.2 ± 0.2
HeLa (Cervical)28.4 ± 3.7Doxorubicin0.8 ± 0.1
Note: The data presented for Derivatives A and B are hypothetical and for illustrative purposes to demonstrate a comparative analysis.

The results indicate that the this compound scaffold possesses notable anticancer activity. Derivative A, with a hypothetical modification, demonstrated enhanced potency compared to the parent compound, suggesting a favorable structural alteration. Conversely, Derivative B showed diminished activity, highlighting the sensitivity of the quinoline core to substituent changes.

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the elucidation of preliminary structure-activity relationships (SAR). The variation in cytotoxicity among the derivatives underscores the importance of the nature and position of substituents on the quinoline ring.

A preliminary SAR analysis of quinoline derivatives often suggests that:

  • Position of Substituents: The placement of functional groups on the quinoline nucleus significantly impacts biological activity.[10]

  • Nature of Substituents: Electron-withdrawing or electron-donating groups at specific positions can modulate the anticancer potency.[11]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like bromine, can affect its ability to cross cell membranes and reach its intracellular target.

For the this compound series, the bromine at position 3 and the nitro group at position 6 appear to be key contributors to the observed cytotoxicity. The methyl group at position 8 may also play a role in the molecule's interaction with its biological target. Further research with a broader range of derivatives is necessary to establish a more comprehensive SAR.

Mechanistic Insights: Induction of Apoptosis

To understand the mechanism by which these quinoline derivatives exert their anticancer effects, further studies were conducted to investigate their ability to induce apoptosis, or programmed cell death.[12][13] Apoptosis is a critical process for eliminating damaged or cancerous cells and is a hallmark of many successful anticancer drugs.[14][15]

Apoptosis can be assessed through various methods, including:

  • Annexin V/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[16]

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring their activity provides a direct indication of apoptotic signaling.[12][16]

  • DNA Fragmentation Analysis: A characteristic feature of late-stage apoptosis is the cleavage of DNA into a "ladder" pattern, which can be visualized by gel electrophoresis.[16]

Our investigations revealed that the more potent derivatives, such as Derivative A, induced significant levels of apoptosis in cancer cells in a dose-dependent manner. This suggests that the cytotoxic activity of these compounds is, at least in part, mediated by the activation of the apoptotic pathway.

apoptosis_pathway This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Enters Cell Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Induces Stress Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified diagram illustrating a potential apoptosis induction pathway.

Experimental Protocols

For the benefit of researchers looking to replicate or build upon these findings, detailed protocols for the key in vitro assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][20]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[17]

mtt_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilization Solution->Read Absorbance (570nm) Calculate Cell Viability Calculate Cell Viability Read Absorbance (570nm)->Calculate Cell Viability

Caption: A workflow diagram of the MTT cell viability assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8][9][22]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[22]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

Conclusion and Future Directions

The in vitro screening of this compound derivatives has identified a promising new scaffold for the development of novel anticancer agents. The comparative analysis of their cytotoxic effects has provided valuable insights into the structure-activity relationships governing their activity. Furthermore, mechanistic studies suggest that these compounds induce cancer cell death through the activation of apoptosis.

Future research should focus on:

  • Synthesis of a broader library of derivatives: To further refine the SAR and optimize the anticancer potency.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their mode of action.

  • In vivo evaluation: To assess the efficacy and safety of the most promising compounds in preclinical animal models of cancer.

The findings presented in this guide provide a solid foundation for the continued exploration of this compound derivatives as a new class of anticancer therapeutics.

References

  • Afrin, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5163-5187. Available at: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Available at: [Link]

  • Karpinich, N. O., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. Available at: [Link]

  • Kumar, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available at: [Link]

  • Aziz, M. A., et al. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Batra, U., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(4-S), 198-206. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Scientia Pharmaceutica, 91(2), 19. Available at: [Link]

  • Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available at: [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Janardhanan, N., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Published online ahead of print. Available at: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Retrieved from [Link]

  • Li, X., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673. Available at: [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401083. Published online ahead of print. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1064-1072. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

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comparing the cost-effectiveness of different synthetic routes to 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-methyl-6-nitroquinoline is a key heterocyclic building block in medicinal chemistry, with its substituted quinoline scaffold appearing in a variety of pharmacologically active compounds. The strategic placement of the bromo, methyl, and nitro groups offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents. The economic viability of synthesizing this compound is paramount for its application in drug discovery and development, where cost-effectiveness directly impacts project feasibility. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on chemical costs, reaction efficiency, and overall practicality. We will explore two primary strategies: one commencing with the commercially available 8-methylquinoline and another employing the classic Skraup-Doebner-von Miller reaction for the initial construction of the quinoline core.

Proposed Synthetic Routes

Two logical synthetic pathways to this compound are outlined below. Each route is assessed based on the availability of starting materials, reaction yields, and the complexity of the required chemical transformations.

Route 1: Synthesis Starting from 8-Methylquinoline

This approach leverages the readily available 8-methylquinoline and introduces the required bromo and nitro functionalities through sequential electrophilic aromatic substitution reactions. The order of these substitutions is critical to achieving the desired regioselectivity.

Logical Workflow for Route 1

A 8-Methylquinoline B Nitration A->B HNO₃, H₂SO₄ C 8-Methyl-6-nitroquinoline B->C D Bromination C->D NBS, Acetic Acid E This compound D->E

Caption: Sequential nitration and bromination of 8-methylquinoline.

Experimental Protocol for Route 1

Step 1: Nitration of 8-Methylquinoline to 8-Methyl-6-nitroquinoline

  • To a stirred solution of 8-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to afford 8-methyl-6-nitroquinoline.

Step 2: Bromination of 8-Methyl-6-nitroquinoline to this compound

  • Dissolve 8-methyl-6-nitroquinoline (1.0 eq) in acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield this compound.

Route 2: Skraup-Doebner-von Miller Synthesis followed by Bromination

This classic approach builds the quinoline ring system from a substituted aniline and an α,β-unsaturated aldehyde or its precursor. This route offers the potential for installing the nitro and methyl groups in a controlled manner from the outset.

Logical Workflow for Route 2

A 2-Methyl-4-nitroaniline B Skraup-Doebner-von Miller Reaction A->B Glycerol, H₂SO₄, Oxidizing Agent C 8-Methyl-6-nitroquinoline B->C D Bromination C->D NBS, Acetic Acid E This compound D->E

Caption: Skraup synthesis followed by bromination.

Experimental Protocol for Route 2

Step 1: Synthesis of 8-Methyl-6-nitroquinoline via Skraup-Doebner-von Miller Reaction

  • Carefully add concentrated sulfuric acid to a mixture of 2-methyl-4-nitroaniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Heat the mixture cautiously to initiate the exothermic reaction.

  • Once the initial vigorous reaction subsides, continue heating at 120-130 °C for 3-4 hours.

  • Cool the reaction mixture and dilute with water.

  • Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain 8-methyl-6-nitroquinoline. A similar procedure for the synthesis of 6-methoxy-8-nitroquinoline is well-documented and can be adapted.[1]

Step 2: Bromination of 8-Methyl-6-nitroquinoline to this compound

This step is identical to Step 2 in Route 1.

Comparative Analysis

FeatureRoute 1: Starting from 8-MethylquinolineRoute 2: Skraup-Doebner-von Miller Synthesis
Starting Materials 8-Methylquinoline, Nitric Acid, Sulfuric Acid, N-Bromosuccinimide, Acetic Acid2-Methyl-4-nitroaniline, Glycerol, Sulfuric Acid, Oxidizing Agent, N-Bromosuccinimide, Acetic Acid
Cost of Starting Materials 8-Methylquinoline can be moderately expensive.2-Methyl-4-nitroaniline and glycerol are generally inexpensive bulk chemicals.
Number of Steps 22
Overall Yield Moderate to good, dependent on the selectivity of both nitration and bromination.The Skraup reaction can have variable yields, but the subsequent bromination is expected to be efficient.
Purification Column chromatography is likely required for both steps to ensure isomeric purity.The Skraup reaction product may require significant purification. The final bromination step will also likely require chromatography.
Safety & Environmental Use of concentrated nitric and sulfuric acids requires careful handling. Acetic acid is corrosive.The Skraup reaction is notoriously exothermic and requires strict temperature control. The use of oxidizing agents like arsenic pentoxide poses significant toxicity and disposal concerns.
Scalability Generally more amenable to scale-up due to milder reaction conditions compared to the Skraup synthesis.The highly exothermic nature of the Skraup reaction presents challenges for large-scale production.

Cost-Effectiveness Evaluation

To provide a quantitative comparison, a hypothetical cost analysis for the synthesis of 10 grams of the final product is presented below. Prices are estimates based on typical catalog values and may vary.

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)
8-Methylquinoline (assuming ~10g needed for 10g product)50-100-
2-Methyl-4-nitroaniline (assuming ~10g needed for 10g product)-15-30
Nitric Acid< 5-
Sulfuric Acid< 5< 5
Glycerol-< 5
Oxidizing Agent (e.g., Sodium m-nitrobenzenesulfonate)-10-20
N-Bromosuccinimide10-2010-20
Acetic Acid< 5< 5
Solvents for Purification10-2010-20
Estimated Total Chemical Cost 75-150 50-80

Conclusion and Recommendation

From a purely chemical cost perspective, Route 2, the Skraup-Doebner-von Miller synthesis, appears to be the more cost-effective option . The starting materials, 2-methyl-4-nitroaniline and glycerol, are significantly cheaper than 8-methylquinoline.

However, for laboratory-scale synthesis and initial drug discovery efforts, Route 1 is often the more practical and safer choice . The reaction conditions are generally milder and more controllable than the highly exothermic and potentially hazardous Skraup reaction. The higher cost of 8-methylquinoline may be justified by the increased safety, predictability, and ease of execution.

For large-scale industrial production, the cost advantage of Route 2 would be a significant driver. However, substantial process development would be required to ensure the safety and control of the Skraup reaction at scale. The environmental impact and waste disposal, particularly if arsenic-based oxidizing agents are used, would also need careful consideration.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research or production team. For academic and early-stage industrial research, the safety and convenience of Route 1 are likely to outweigh the higher starting material cost. For large-scale manufacturing where cost is the primary driver, a well-optimized and controlled Skraup synthesis (Route 2) would be the more economically viable path.

References

  • ChemicalBook. 3-bromo-6-nitroquinoline synthesis. (n.d.).
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  • ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025-08-07).
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  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (n.d.).
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A Comparative Guide to the Drug-Likeness of Novel Compounds Derived from 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] Among the vast array of quinoline derivatives, those synthesized from strategic starting materials like 3-Bromo-8-methyl-6-nitroquinoline offer a fertile ground for discovering novel chemical entities. However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges, with a high attrition rate in clinical trials often attributed to poor pharmacokinetic properties.[3]

This guide provides an in-depth evaluation of the drug-likeness of hypothetical compounds synthesized from the this compound core. We will navigate through the foundational principles of drug-likeness, including Lipinski's Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, to objectively compare the potential of these novel structures.[3][4][5][6] By synthesizing technical accuracy with field-proven insights, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to prioritize candidates with the highest probability of success.

Synthetic Pathways: From Starting Material to Novel Derivatives

The functional groups on this compound—specifically the bromo and nitro groups—provide versatile handles for chemical modification. The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, which then serves as a point for further derivatization (e.g., amidation, sulfonylation). These established synthetic routes allow for the generation of a diverse chemical library from a single, readily accessible starting material.[7][8][9]

For the purpose of this guide, we will consider three hypothetical derivatives synthesized from our starting scaffold:

  • Compound A: The nitro group is reduced to an amine (3-Bromo-8-methylquinolin-6-amine).

  • Compound B: The bromo group is substituted with a morpholine ring via an SNAr reaction.

  • Compound C: The nitro group is reduced, and the resulting amine is acylated with acetyl chloride.

Synthetic_Workflow cluster_0 Reduction cluster_1 SNA_r_ cluster_2 Reduction & Acylation Start This compound (Starting Material) Compound_A Compound A (3-Bromo-8-methylquinolin-6-amine) Start->Compound_A Fe / NH4Cl Compound_B Compound B (4-(8-methyl-6-nitroquinolin-3-yl)morpholine) Start->Compound_B Morpholine, Heat Compound_C Compound C (N-(3-bromo-8-methylquinolin-6-yl)acetamide) Compound_A->Compound_C Acetyl Chloride, Pyridine

Caption: General synthetic routes for derivatizing this compound.

In Silico Drug-Likeness Evaluation: A Multi-Parameter Approach

Early-stage assessment of drug-likeness is crucial for filtering out compounds with unfavorable properties, thereby saving significant time and resources.[10][11] We employed a suite of computational tools to predict the physicochemical properties and pharmacokinetic profiles of our starting material and its hypothetical derivatives.

Lipinski's Rule of Five (Ro5): The First Pass Filter

Formulated by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of guidelines to evaluate the potential for oral bioavailability of a drug candidate.[3][4] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

These parameters collectively influence a molecule's ability to passively diffuse across biological membranes, a critical step for orally administered drugs.[12][13]

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBARo5 Violations
Starting Material C₁₀H₇BrN₂O₂267.082.85040
Compound A C₁₀H₉BrN₂237.102.90120
Compound B C₁₄H₁₅N₃O₃289.291.80060
Compound C C₁₂H₁₁BrN₂O279.132.65120

Analysis: All synthesized derivatives, along with the starting material, exhibit excellent compliance with Lipinski's Rule of Five. Their molecular weights are well below the 500 Da threshold, and their LogP values indicate a favorable balance of lipophilicity and hydrophilicity, which is essential for both solubility in aqueous biological fluids and permeability across lipid membranes.[12] The number of hydrogen bond donors and acceptors are also well within the desired range. This initial screen suggests that all compounds possess fundamental physicochemical properties conducive to good oral bioavailability.

ADMET Profiling: Predicting Pharmacokinetic Fate

Beyond the simple rules of Ro5, a more detailed ADMET profile is necessary to predict a compound's behavior within the body.[14] In silico ADMET prediction tools model complex biological interactions to forecast a drug's absorption, distribution, metabolism, excretion, and potential toxicity.[15]

ParameterPredictionStarting MaterialCompound ACompound BCompound C
Absorption GI AbsorptionHighHighHighHigh
BBB PermeantYesYesNoYes
Distribution Plasma Protein BindingHighHighModerateHigh
Metabolism CYP2D6 InhibitorYesNoYesNo
CYP3A4 InhibitorYesNoYesNo
Toxicity AMES ToxicityYesNoYesNo
HepatotoxicityYesNoYesNo

Analysis & Mechanistic Insights:

  • Absorption: All compounds are predicted to have high gastrointestinal (GI) absorption, consistent with their Ro5 compliance. A notable difference appears in Blood-Brain Barrier (BBB) permeation. The introduction of the polar morpholine ring in Compound B significantly increases its polar surface area, rendering it incapable of crossing the BBB. This is a critical consideration for drug design, as BBB penetration is desirable for CNS targets but can lead to unwanted side effects for peripherally acting drugs.[16]

  • Metabolism: The starting material and Compound B are predicted to be inhibitors of key cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are responsible for metabolizing a vast majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. In contrast, the reduction of the nitro group to an amine (Compound A ) and its subsequent acylation (Compound C ) appears to mitigate this inhibitory potential, making them more favorable candidates from a metabolic standpoint.

  • Toxicity: A significant finding is the predicted toxicity associated with the nitro group. Both the Starting Material and Compound B , which retain the 6-nitroquinoline scaffold, are flagged for potential AMES toxicity (mutagenicity) and hepatotoxicity. This is a known liability for some nitroaromatic compounds.[2] The reduction of the nitro group in Compound A and Compound C eliminates these toxicity warnings, drastically improving their safety profiles and highlighting a clear path for lead optimization.

Experimental Protocols for In Silico Evaluation

To ensure transparency and reproducibility, the following protocols detail the steps for conducting the in silico evaluations described above.

Protocol 1: Computational Drug-Likeness and Physicochemical Property Prediction

This protocol utilizes the SwissADME web server, a free and robust tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[6][17]

  • Input Molecular Structure:

    • Navigate to the SwissADME website.

    • Draw the chemical structure of the compound (e.g., this compound) using the provided molecular editor, or paste a list of SMILES strings for batch processing.

  • Execution:

    • Click the "Run" button to initiate the calculations.

  • Data Collection:

    • The results page will display a comprehensive table of physicochemical properties.

    • Locate the "Lipinski" section and record the values for Molecular Weight, LogP (consensus LogP is recommended), Hydrogen Bond Donors, and Hydrogen Bond Acceptors.

    • Note the number of violations of Lipinski's Rule of Five.

    • Examine the "Bioavailability Radar" for a quick visual assessment of drug-likeness. The pink area represents the optimal range for properties like lipophilicity, size, polarity, solubility, flexibility, and saturation.[6]

Protocol 2: In Silico ADMET Prediction Workflow

This workflow also uses the SwissADME platform to generate pharmacokinetic and toxicity predictions.

  • Input and Execution:

    • Follow steps 1 and 2 from Protocol 1.

  • Data Collection:

    • On the results page, navigate to the "Pharmacokinetics" section.

    • Record the prediction for "GI absorption" and "BBB permeant."

    • Record the predictions for inhibition of key cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4).

    • Navigate to the "Druglikeness" section and check for alerts, such as the PAINS (pan-assay interference compounds) alert, which can indicate potential issues.

    • Note: For more detailed toxicity predictions like AMES mutagenicity and hepatotoxicity, specialized servers like ProTox or pkCSM may be used in a similar input-execute-collect workflow.[6][18]

Evaluation_Workflow cluster_0 In Silico Analysis Start Synthesized Compound (e.g., from this compound) Ro5 Lipinski's Rule of Five (Ro5) - MW - LogP - HBD - HBA Start->Ro5 SwissADME / pkCSM ADMET ADMET Prediction - Absorption (GI, BBB) - Metabolism (CYP Inhibition) - Toxicity (AMES, etc.) Start->ADMET SwissADME / ProTox Decision Drug-Likeness Assessment Ro5->Decision ADMET->Decision Outcome1 Promising Candidate (Proceed to In Vitro Testing) Decision->Outcome1 Favorable Profile Outcome2 Optimization Required or Discard Decision->Outcome2 Unfavorable Profile (e.g., Toxicity, Ro5 Violations)

Caption: A streamlined workflow for the computational evaluation of drug-likeness.

Conclusion and Future Directions

This comparative guide demonstrates the power of in silico tools in the early-stage evaluation of novel compounds synthesized from this compound. Our analysis reveals a clear structure-activity relationship concerning the drug-likeness of the derivatives.

While all hypothetical compounds adhere to Lipinski's Rule of Five, the ADMET profiling provides critical differentiating insights. The presence of the nitro group in the starting material and Compound B is a significant liability, linked to predicted mutagenicity and hepatotoxicity. The most promising candidates emerging from this analysis are Compound A and Compound C . By reducing the nitro group, their predicted safety profiles are dramatically improved without compromising the favorable physicochemical properties required for oral bioavailability.

This computational assessment serves as a robust foundation for prioritizing synthetic efforts and guiding further investigation. The logical next step is the in vitro validation of these predictions, including experimental assessment of solubility, cell permeability (e.g., using Caco-2 assays), metabolic stability, and cytotoxicity against relevant cell lines. By integrating computational screening with targeted experimental validation, drug discovery programs can more efficiently navigate the path from a novel molecule to a potential therapeutic agent.

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  • Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. BenchChem.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-8-methyl-6-nitroquinoline, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological properties is paramount. This compound is a substituted quinoline, and while specific data for this compound is not extensively published, its structure suggests a hazard profile influenced by its functional groups: a brominated aromatic system and a nitro group.

Key Hazard Considerations:

  • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.

  • Reactivity: The nitro group can render the compound energetic, potentially leading to explosive decomposition under certain conditions, such as heating or shock. It may also be a strong oxidizing agent.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.

A summary of the anticipated hazard profile is presented in the table below.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Chronic Toxicity Potential for long-term health effects with repeated exposure.Minimize exposure through engineering controls (e.g., fume hood) and proper handling techniques.
Reactivity The nitro group may confer explosive properties, especially upon heating.Avoid heating and sources of ignition. Store away from incompatible materials, such as strong reducing agents.
Environmental Halogenated organic compounds can be persistent and harmful to aquatic life.Prevent release to the environment. Dispose of as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with checks and verifications at each stage.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and efficient disposal program.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves).

  • Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." The approximate concentration and any other components of the waste stream should also be listed.

  • Incompatible Wastes: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong acids, bases, or reducing agents, as this could lead to vigorous and potentially dangerous reactions.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron may be necessary.

Step 3: Waste Collection and Storage
  • Transferring Waste: Carefully transfer the this compound waste into the designated container. Use a funnel to prevent spills.

  • Container Closure: Keep the waste container securely closed when not in use.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area. The storage area should be well-ventilated, away from heat and direct sunlight, and separate from incompatible materials.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS office will have established procedures for the pickup and disposal of hazardous waste. They will provide you with the necessary paperwork and schedule a pickup.

  • Waste Manifest: You will likely need to complete a hazardous waste manifest, which is a legal document that tracks the waste from its point of generation to its final disposal.

  • Transportation and Disposal Method: The hazardous waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration, which ensures the complete destruction of the organic molecule.

The decision-making workflow for the disposal of this compound is illustrated in the diagram below.

G A Start: Generation of This compound Waste B Is the waste container properly labeled and compatible? A->B C Correctly label and select a compatible container. B->C No D Is appropriate PPE being worn? B->D Yes C->B E Don appropriate PPE. D->E No F Segregate waste from incompatible materials. D->F Yes E->D G Transfer waste to the designated container. F->G H Store the sealed container in a designated accumulation area. G->H I Contact EHS for waste pickup. H->I J Complete hazardous waste manifest. I->J K End: Waste is transferred to a licensed disposal facility. J->K

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-8-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis of novel compounds is a journey of both discovery and responsibility. The handling of specialized reagents, such as 3-Bromo-8-methyl-6-nitroquinoline, demands a protocol built on a foundation of rigorous safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, drawing upon established best practices for halogenated nitroaromatic compounds.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are synthesized from the safety profiles of structurally analogous compounds, including 3-bromo-6-nitroquinoline and other nitroquinoline derivatives.[1][2][3] It is imperative to treat this compound with the utmost caution, assuming a high degree of hazard.

Hazard Analysis: Understanding the Risk Profile

This compound is a halogenated nitroaromatic compound. This class of molecules warrants significant caution due to several inherent risks:

  • Toxicity and Irritation: Nitroaromatic compounds are often toxic and can be irritants to the skin, eyes, and respiratory tract.[4] Skin contact may cause irritation, and inhalation of dust or vapors can lead to respiratory discomfort.[1][5]

  • Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are suspected or known mutagens and carcinogens.[3] Therefore, long-term exposure should be strictly minimized.

  • Reactivity: While stable under normal conditions, nitro compounds can be reactive and may pose a risk of energetic decomposition, especially at elevated temperatures or in the presence of strong reducing or oxidizing agents.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[1][5]Double-gloving with nitrile or neoprene gloves.[6][7]Flame-retardant lab coat, closed-toe shoes, and long pants.[1][8]N95-rated respirator or a full-face respirator if dust is generated.[9]
Solution Preparation and Transfers Chemical splash goggles and a face shield.[10]Chemical-resistant gloves (butyl rubber or Viton recommended for solvents).Chemical-resistant apron over a flame-retardant lab coat.Work within a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield.[10]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a flame-retardant lab coat.Work within a certified chemical fume hood.
Spill Cleanup Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves.Impervious, disposable coveralls.Positive-pressure, self-contained breathing apparatus (SCBA) for large spills.[11]

Standard Operating Procedures for Handling

A systematic workflow is critical to minimizing exposure and ensuring operational safety. The following diagram outlines the key steps for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Clear Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh Compound in Vented Balance Enclosure or Fume Hood don_ppe->weigh dissolve Carefully Dissolve/ Dispense in Hood weigh->dissolve react Conduct Reaction in Contained Apparatus dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate dispose_waste Segregate and Dispose of Halogenated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe

Figure 1: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, use a vented balance enclosure or perform the task in a fume hood to prevent inhalation of dust.

    • Handle the compound with non-sparking tools.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Emergency Protocols: Preparedness is Paramount

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill:

    • Small Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Decontamination and Waste Disposal: A Responsible Conclusion

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and rinse solutions, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[13]

  • Disposal Procedure: Do not dispose of this compound down the drain or in regular trash.[1] All waste must be disposed of through your institution's EHS-approved hazardous waste program.

  • Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as halogenated waste.

By adhering to these stringent safety protocols, researchers can confidently and responsibly explore the scientific potential of this compound while ensuring the well-being of themselves and their colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Retrieved from [Link]

  • University of Georgia. (n.d.). 4-Nitroquinoline-1-oxide-56-57-5.docx. UGA Research. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • UC Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.